molecular formula C5H13ClN2 B1252340 N-methylpiperazine hydrochloride

N-methylpiperazine hydrochloride

Cat. No.: B1252340
M. Wt: 136.62 g/mol
InChI Key: QUMRLXXCRQWODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylpiperazine hydrochloride, also known as N-methylpiperazine hydrochloride, is a useful research compound. Its molecular formula is C5H13ClN2 and its molecular weight is 136.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

1-methylpiperazine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c1-7-4-2-6-3-5-7;/h6H,2-5H2,1H3;1H

InChI Key

QUMRLXXCRQWODL-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1.Cl

Synonyms

1-methylpiperazine
1-methylpiperazine dihydrochloride
1-methylpiperazine hydrochloride
1-methylpiperazine monohydrochloride

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Characterization and Application of 1-Methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperazine dihydrochloride (CAS: 34352-59-5) serves as a critical heterocyclic scaffold in the synthesis of rifamycin-class antibiotics and atypical antipsychotics. As a Senior Application Scientist, I present this guide to address the specific needs of drug development professionals. This document moves beyond basic catalog data to explore the structural dynamics, stoichiometric handling, and self-validating quality control protocols required for GMP-compliant workflows.

Part 1: Physicochemical Profile & Molecular Specifications[1][2]

The dihydrochloride salt form is preferred in industrial applications over the free base (a volatile, hygroscopic liquid) due to its superior stability and precise stoichiometric weighability.

Table 1: Core Technical Specifications
PropertySpecificationTechnical Note
IUPAC Name 1-Methylpiperazine dihydrochloride
CAS Number 34352-59-5 Distinct from free base (109-01-3)
Molecular Formula C₅H₁₄Cl₂N₂Often denoted as C₅H₁₂N₂[1][2][3][4][5][6][7] · 2HCl
Molecular Weight 173.08 g/mol Free Base: 100.16 g/mol + 2(HCl): 72.92 g/mol
Physical State White to off-white crystalline powderHygroscopic; requires desiccated storage
Solubility >100 mg/mL in WaterSoluble in MeOH; Insoluble in Et₂O
Melting Point 246°C – 250°C (dec.)Decomposition releases toxic NOₓ/HCl fumes
pKa Values 5.54 (N4), 9.14 (N1)Values approximate for the conjugate acid

Part 2: Structural Analysis & Dynamics

Understanding the protonation state is vital for predicting reactivity in nucleophilic aromatic substitutions (SNAr).

Conformational Geometry

In solution, the piperazine ring adopts a chair conformation to minimize steric strain. The N-methyl group preferentially occupies the equatorial position to avoid 1,3-diaxial interactions.

Protonation Sites (The "Dihydrochloride" Significance)

Unlike the monohydrochloride, the dihydrochloride salt involves protonation at both nitrogen centers:

  • N1 (Tertiary Amine): Methylated nitrogen.

  • N4 (Secondary Amine): The reactive site for derivatization.

Critical Insight for Synthesis: When using this reagent for coupling (e.g., synthesizing Rifampin or Clozapine analogs), the researcher must neutralize the salt in situ using a base (e.g., Na₂CO₃ or TEA) to liberate the nucleophilic N4 lone pair. Failure to calculate the base equivalent for both HCl molecules (2.0 equivalents minimum) is a common cause of yield failure.

Part 3: Pharmaceutical Applications & Signaling Pathways[6]

1-Methylpiperazine is a "privileged structure" in medicinal chemistry, imparting improved water solubility and pharmacokinetic profiles to lipophilic drug cores.

Diagram 1: Pharmaceutical Synthesis Pipeline

Visualizing the role of 1-Methylpiperazine 2HCl as a precursor in major drug classes.

DrugPipeline Raw 1-Methylpiperazine Dihydrochloride (CAS 34352-59-5) Base Neutralization (Liberation of Free Base) Raw->Base + 2 eq. Base Antibiotic Rifamycin Pathway (Rifampin) Base->Antibiotic SNAr Coupling Antipsychotic Dibenzodiazepine Pathway (Clozapine/Olanzapine) Base->Antipsychotic Nucleophilic Attack Solubility Mechanism: Enhances Hydrophilicity (LogP Modulation) Antibiotic->Solubility Bioavail Mechanism: Improves Oral Bioavailability Antipsychotic->Bioavail

Caption: Strategic utilization of 1-Methylpiperazine in enhancing pharmacokinetic properties of antibiotic and antipsychotic APIs.

Part 4: Experimental Protocols (Self-Validating Systems)

As a scientist, relying on Certificate of Analysis (CoA) data is insufficient for critical GLP steps. The following protocol allows you to validate the purity and salt stoichiometry internally.

Protocol: Potentiometric Titration for Chloride Content

Objective: Verify the "Dihydrochloride" stoichiometry (Theoretical Cl content: ~40.97%). Principle: Argentometric titration where Ag⁺ precipitates Cl⁻. The inflection point indicates exact halide content.

Materials
  • Analyte: ~100 mg 1-Methylpiperazine 2HCl (dried).

  • Titrant: 0.1 N Silver Nitrate (AgNO₃).

  • Solvent: 50 mL Deionized Water + 1 mL HNO₃ (to prevent carbonate interference).

  • Sensor: Silver/Sulfide Ion-Selective Electrode (ISE).

Workflow
  • Dissolution: Dissolve 100.0 mg of sample in 50 mL water. Ensure complete clarity.

  • Acidification: Add 1 mL concentrated Nitric Acid.

  • Titration: Titrate with 0.1 N AgNO₃ using dynamic dosing (monitored by mV change).

  • Calculation (Self-Validation):

    
    
    
    • Acceptance Criteria: 40.5% – 41.5%.

    • Diagnostic: If result is ~20%, you have the monohydrochloride. If <38%, the sample is likely wet (hygroscopic error).

Diagram 2: Quality Control Decision Logic

A logic gate for validating raw material before entering synthesis.

QC_Workflow Start Raw Material Intake (1-Methylpiperazine 2HCl) Visual Visual Inspection (Crystalline vs. Clumped) Start->Visual Titration Argentometric Titration (Chloride Content) Visual->Titration Dissolve Check1 Result: ~41% Cl? Titration->Check1 Check2 Result: ~20% Cl? Check1->Check2 No Pass PASS: Stoichiometry Confirmed Proceed to Synthesis Check1->Pass Yes Fail_Mono FAIL: Monohydrochloride Detected Adjust Molar Eq. Check2->Fail_Mono Yes Fail_Wet FAIL: High Water Content Dry & Retest Check2->Fail_Wet No (<40%)

Caption: Decision matrix for validating salt stoichiometry and hydration state prior to synthesis.

Part 5: Handling & Safety (The "Hidden" Variables)

Hygroscopicity Management

The dihydrochloride salt is significantly hygroscopic.

  • Impact: A 1% water uptake introduces a 1% error in stoichiometric calculations for downstream coupling.

  • Mitigation: Always dry at 60°C under vacuum (P < 10 mbar) for 4 hours before use in sensitive catalysis.

NMR Characterization (D₂O)

When validating structure via ¹H-NMR, use Deuterium Oxide (D₂O).

  • Expected Shifts:

    • δ ~3.0 - 3.1 ppm (s, 3H): N-Methyl group (deshielded due to protonation).

    • δ ~3.4 - 3.8 ppm (m, 8H): Piperazine ring protons (broadened/shifted downfield compared to free base due to positive charge).

  • Note: In DMSO-d6, exchangeable protons (NH⁺) may appear as broad singlets >9 ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride. Retrieved from [Link]

  • Thermo Scientific Chemicals. 1-Methylpiperazine dihydrochloride, 98% Product Specifications. Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Profiling of N-Methylpiperazine Hydrochloride for Process Optimization

[1]

Executive Summary

In the synthesis and purification of piperazine derivatives, the solubility differential between N-methylpiperazine dihydrochloride (NMP·2HCl) and its precursors (piperazine) or impurities is a critical process parameter.[1] While the free base of N-methylpiperazine is a lipophilic liquid miscible with most organic solvents, its hydrochloride salt exhibits a rigid ionic lattice that drastically alters its solubility profile.[1]

This guide provides a technical analysis of NMP·2HCl solubility.[1] It focuses on the thermodynamic drivers of dissolution in protic polar solvents (water, methanol) versus aprotic anti-solvents (acetone, ethers).[1] The data presented here is designed to support researchers in designing robust recrystallization protocols and selective extraction workflows during drug substance isolation.

Part 1: Physicochemical Fundamentals[1]

To control the solubility of N-methylpiperazine hydrochloride, one must understand the transition from the free base to the salt form.

The Ionic Transition

N-methylpiperazine (Free Base) is a liquid (

11
  • Lattice Energy: The formation of the crystal lattice introduces a high energy barrier to dissolution. Solvents must possess high dielectric constants (

    
    ) to overcome this lattice energy through ion-dipole solvation.[1]
    
  • Protonation Sites: The molecule has two nitrogen centers.[1][2] The

    
    -methyl nitrogen (
    
    
    ) and the
    
    
    secondary amine (
    
    
    ) both protonate, forming a dicationic species
    
    
    .[1]
Thermodynamic Solubility Drivers
  • Water (The Universal Solvent): Water forms a hydration shell around the chloride anions and the ammonium cations, providing sufficient enthalpy to break the crystal lattice.[1]

  • Methanol (The Discriminator): Methanol has a lower dielectric constant than water but retains hydrogen bond donation capability. Crucially, N-methylpiperazine dihydrochloride exhibits significantly higher solubility in hot methanol compared to the unmethylated piperazine dihydrochloride.[1] This specific differential is the basis for purification (See Section 3).

  • Aprotic Solvents (The Anti-Solvents): Solvents like acetone, diethyl ether, and hexane lack the ability to solvate the chloride ions.[1] Consequently, the salt is effectively insoluble, making these ideal candidates for yield maximization via antisolvent crystallization.[1]

Part 2: Solubility Data & Comparative Analysis

The following table summarizes the qualitative and semi-quantitative solubility profiles derived from process optimization data.

Table 1: Solubility Profile of N-Methylpiperazine Dihydrochloride

Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Protic Water Very High (> 500 mg/mL)Primary dissolution; aqueous phase extraction.[1]
Polar Protic Methanol High (Hot); Moderate (Cold)Critical: Selective extraction from crude mixtures.
Polar Protic EthanolLow to ModerateRecrystallization co-solvent.[1]
Polar Aprotic DMSO / DMFModerateUsed only for specific catalysis; difficult to remove.[1]
Polar Aprotic AcetoneInsoluble Anti-solvent: Forces precipitation of the salt.[1]
Non-Polar Diethyl EtherInsoluble Washing to remove non-polar organic impurities.[1]
Non-Polar Hexane / TolueneInsoluble Phase separation; removal of unreacted free base.[1]

Technical Insight: The solubility of NMP·2HCl in methanol is temperature-dependent.[1] This property is exploited to separate it from Piperazine Dihydrochloride, which is significantly less soluble in methanol, allowing the impurity to be filtered off as a solid residue while the product remains in the filtrate [1].

Part 3: Application in Purification & Processing[1]

The "Methanol Wash" Purification Strategy

A common challenge in synthesizing N-methylpiperazine is the presence of unreacted piperazine.[1] Both form hydrochloride salts, but their solubilities differ.[1]

  • Crude Mixture: Contains NMP[1]·2HCl and Piperazine[1][3]·2HCl.[1]

  • Solvent Choice: Methanol is added to the dry crude salt mixture.[1]

  • Mechanism: Upon reflux, NMP[1]·2HCl dissolves readily.[1] Piperazine[2][4][5][6][7][8][9][10][11]·2HCl, lacking the methyl group's disruption of the crystal packing, remains largely insoluble.[1]

  • Separation: Hot filtration removes the solid Piperazine[1]·2HCl.[1] The filtrate is then cooled or treated with an anti-solvent to recover pure NMP·2HCl.[1]

Antisolvent Crystallization Protocol

To isolate the salt from an aqueous or alcoholic solution without thermal degradation (melting point ~246-250°C), antisolvent addition is preferred over rotary evaporation to dryness.[1]

Part 4: Experimental Protocols

Protocol A: Determination of Solubility Limits (Gravimetric)

Use this protocol to validate solubility in a specific solvent lot.

  • Preparation: Dry a clean 20 mL scintillation vial and weigh it (

    
    ).
    
  • Saturation: Add 5.0 mL of the target solvent (e.g., Ethanol) to the vial.[1] Add NMP·2HCl in 100 mg increments, vortexing for 5 minutes between additions, until a visible solid precipitate persists.

  • Equilibration: Agitate at the target temperature (25°C or 50°C) for 2 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial.

  • Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.[1]

  • Quantification: Weigh the vial with the dry residue (

    
    ).
    
    • Calculation: Solubility (

      
      ) = 
      
      
      .[1]
Protocol B: Purification via Selective Methanol Extraction

Standard operating procedure for isolating NMP[1]·2HCl from crude reaction mixtures.

  • Acidification: Treat the crude reaction mixture (containing Free Base NMP) with excess concentrated HCl. Evaporate to dryness to obtain the crude hydrochloride solid.[1]

  • Extraction: Add Methanol (10 mL per gram of solid) to the dry residue.

  • Reflux: Heat the slurry to reflux (

    
    ) for 30 minutes with vigorous stirring.
    
  • Hot Filtration: While still boiling, filter the mixture through a sintered glass funnel.

    • Residue: Contains mostly Piperazine Dihydrochloride (Discard or recycle).[1]

    • Filtrate: Contains N-Methylpiperazine Dihydrochloride .[1]

  • Crystallization: Concentrate the filtrate to 50% volume. Slowly add Acetone (Anti-solvent) with stirring until turbidity persists. Cool to 4°C overnight.[1]

  • Collection: Filter the white crystalline product and dry under vacuum.

Part 5: Process Visualization

The following diagram illustrates the decision logic for solvent selection and the purification workflow described above.

SolubilityWorkflowStartCrude N-Methylpiperazine(Reaction Mixture)AcidificationAdd HCl (excess)Evaporate to DrynessStart->AcidificationCrudeSaltCrude Salt Mixture(NMP·2HCl + Piperazine·2HCl)Acidification->CrudeSaltMeOH_AddAdd MethanolHeat to Reflux (65°C)CrudeSalt->MeOH_AddFiltrationHot FiltrationMeOH_Add->FiltrationResidueSolid Residue:Piperazine·2HCl(Insoluble)Filtration->ResidueRetentateFiltrateFiltrate:NMP·2HCl in MeOH(Soluble)Filtration->FiltratePermeateProcessingConcentrate & Add Acetone(Anti-Solvent)Filtrate->ProcessingFinalProductPure N-MethylpiperazineDihydrochloride CrystalsProcessing->FinalProduct

Figure 1: Purification workflow leveraging the differential solubility of piperazine salts in methanol.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride.[1] Retrieved from [Link][1]

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents.[1] Retrieved from [Link][1]

Difference between N-methylpiperazine free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-Methylpiperazine – Free Base vs. Dihydrochloride Salt

Executive Summary

N-Methylpiperazine (NMP) is a critical heterocyclic building block in pharmaceutical synthesis, serving as the core moiety for drugs such as Sildenafil (Viagra) , Clozapine , and Rifampicin .

The choice between the Free Base (CAS: 109-01-3) and the Dihydrochloride Salt (CAS: 34352-59-5) is not merely logistical but dictates the reaction mechanism, solvent compatibility, and impurity profile.

  • Select the Free Base for nucleophilic substitutions (

    
    , 
    
    
    
    ) and acylation reactions in organic media.
  • Select the Dihydrochloride Salt for long-term storage, aqueous-phase reactions, or as a stable precursor that can be neutralized in situ to control reaction kinetics.

Part 1: Physicochemical Characterization

The fundamental difference lies in their thermodynamic state and ionic character. The free base is a volatile, nucleophilic liquid, while the salt is a stable, ionic solid.

PropertyN-Methylpiperazine (Free Base)N-Methylpiperazine Dihydrochloride (Salt)
CAS Number 109-01-3 34352-59-5
Molecular Formula


Molecular Weight 100.16 g/mol 173.08 g/mol
Physical State Clear, colorless to yellow liquidWhite crystalline powder
Melting Point -6°C246–250°C (Decomposes)
Boiling Point ~138°CN/A (Solid)
Solubility Miscible in water, ethanol, ether, benzeneHighly soluble in water; poor in non-polar organics
Hygroscopicity High (absorbs

from air)
Moderate to Low
Acidity/Basicity Strong Base (pKa

~9.[1]14)
Acidic in solution (pH < 2 in 5% aq)
Primary Hazard Corrosive / Flammable (FP: 42°C)Irritant (Skin/Eye)

Part 2: Mechanistic Reactivity & Synthesis Logic

To optimize yield, one must understand the electronic environment of the piperazine ring. NMP contains two nitrogen atoms:

  • N1 (Tertiary): Methylated.[1][2][3][4] Sterically hindered and less nucleophilic.

  • N4 (Secondary): Unsubstituted. The primary site for nucleophilic attack.

The Reactivity Decision Matrix
  • Free Base Usage: In

    
     reactions (e.g., synthesis of Clozapine analogs), the lone pair on N4 must be available to attack the electrophile. Using the salt directly would require an auxiliary base (e.g., 
    
    
    
    ,
    
    
    ) to strip the proton, generating the free base in situ.
  • Salt Usage: The salt is preferred when the reaction medium is aqueous or when the free base is too volatile/unstable for the process conditions. It is also used to purify NMP from degradation products (N-oxides) via crystallization.

Visualization: Reactivity & Solubility Logic

NMP_Decision_Matrix Start Select NMP Form Reaction_Type Reaction Type? Start->Reaction_Type Nu_Attack Nucleophilic Attack (SN2, Acylation) Reaction_Type->Nu_Attack Storage Long-term Storage or Purification Reaction_Type->Storage Inventory Solvent Solvent System? Aqueous Aqueous / Polar Solvent->Aqueous Polar Organic Organic (DCM, Toluene) Solvent->Organic Non-polar Nu_Attack->Solvent Use_Salt USE 2HCl SALT (Stability/Solubility) Storage->Use_Salt Use_Salt_Base USE SALT + AUX BASE (In-situ Neutralization) Aqueous->Use_Salt_Base Use_Base USE FREE BASE (Direct Reactivity) Organic->Use_Base

Figure 1: Decision matrix for selecting between NMP Free Base and Hydrochloride salt based on reaction conditions.

Part 3: Pharmaceutical Applications

The distinction between forms is critical in Active Pharmaceutical Ingredient (API) synthesis.

  • Sildenafil (Viagra) Synthesis:

    • Step: Introduction of the piperazine ring to the sulfonyl chloride intermediate.

    • Choice: Free Base .[5] The reaction is typically performed in an organic solvent (e.g., dichloromethane or toluene). The N4 nitrogen attacks the sulfonyl sulfur. Using the salt here would require an extra equivalent of a base scavenger, complicating the workup.

  • Rifampicin Synthesis:

    • Step: Side-chain attachment.

    • Choice: Free Base is standard, but the Salt is often used in the preceding purification steps of the piperazine intermediate to ensure regioisomeric purity before the coupling step.

  • Clozapine Analogs:

    • Context: Nucleophilic aromatic substitution on a chlorinated benzodiazepine core.

    • Choice: Free Base in high-boiling solvents (e.g., xylene) to drive the reaction thermally.

Part 4: Practical Handling & Conversion Protocols

Handling the free base requires fume hoods due to volatility and corrosivity. The salt is safer but requires conversion if the free amine is needed.

Protocol A: Activation (Salt Free Base)

Use this when you have the stable salt but need the nucleophile for an organic reaction.

  • Dissolution: Dissolve 100 mmol of N-Methylpiperazine Dihydrochloride in minimal distilled water (approx. 30-50 mL).

  • Neutralization: Slowly add 50% w/v NaOH solution (approx. 200-220 mmol) while stirring. Monitor pH until it exceeds 11.

    • Note: The solution will heat up (exothermic). Cooling in an ice bath is recommended to prevent vaporization of the free base.

  • Extraction: Extract the aqueous mixture 3 times with Dichloromethane (DCM) or Diethyl Ether (50 mL each).

    • Why: The free base is highly soluble in organics; the NaCl byproduct remains in the water.

  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    for 30 minutes.
  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure (Rotary Evaporator).

    • Critical: Do not use high vacuum at high temperatures, or you will distill off the product (BP 138°C).

  • Yield Check: Weigh the resulting oil. It should be a clear, colorless liquid.[6]

Protocol B: Stabilization (Free Base Salt)

Use this to convert the degradable liquid into a shelf-stable solid.

  • Dilution: Dissolve 100 mmol of N-Methylpiperazine (Free Base) in 100 mL of Ethanol or Methanol.

  • Acidification: Place the flask in an ice bath. Slowly bubble HCl gas through the solution OR add concentrated aqueous HCl (approx. 200-220 mmol) dropwise.

    • Observation: White precipitate (the salt) will begin to form immediately if using gas or anhydrous acid.

  • Crystallization: If using aqueous HCl, evaporate the solvent until a thick slurry remains, then add cold Acetone or Ether to force precipitation.

  • Filtration: Filter the white solid under vacuum. Wash with cold ether.

  • Drying: Dry in a vacuum oven at 60°C to remove trace solvents.

Visualization: Conversion Workflow

Conversion_Workflow Salt NMP Dihydrochloride (Solid, Stable) Step1 1. Dissolve in Water 2. Add NaOH (pH > 11) Salt->Step1 Activation Base NMP Free Base (Liquid, Reactive) Step3 1. Dissolve in Ethanol 2. Add HCl (gas/aq) Base->Step3 Stabilization Step2 3. Extract with DCM 4. Evaporate Solvent Step1->Step2 Step2->Base Yields Oil Step4 3. Crystallize/Filter 4. Vacuum Dry Step3->Step4 Step4->Salt Yields Powder

Figure 2: Cyclic workflow for converting between NMP salt and free base forms.

Part 5: Stability & Storage

  • Free Base:

    • Shelf Life: < 1 year if opened.

    • Risks: Oxidizes to N-oxides; absorbs

      
       to form carbamates.
      
    • Storage: Store under Nitrogen/Argon atmosphere in a flammables cabinet.

  • Dihydrochloride Salt:

    • Shelf Life: > 2 years.

    • Risks: Hygroscopic (absorbs moisture).

    • Storage: Desiccator or tightly sealed container at room temperature.

References

  • PubChem. (2025).[7] 1-Methylpiperazine (Compound CID 53167). National Library of Medicine. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][8] Journal of Chemical & Engineering Data, 54(11), 2914–2917. [Link]

Sources

Technical Whitepaper: Hygroscopicity Management of N-Methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylpiperazine dihydrochloride (NMP·2HCl) is a critical intermediate in the synthesis of pharmaceutical actives, including fluoroquinolone antibiotics (e.g., ofloxacin) and antipsychotics (e.g., clozapine). While the liquid free base (N-methylpiperazine) is widely recognized for its volatility and corrosivity, the dihydrochloride salt presents a distinct challenge: aggressive hygroscopicity .

Failure to manage moisture uptake in NMP·2HCl leads to three primary failure modes in drug development:

  • Stoichiometric Error: Rapid weight gain during weighing operations causes under-dosing of the reagent.

  • Process Instability: Moisture-induced caking disrupts automated powder feeding systems.

  • Solid-State Transformation: Uncontrolled hydration can alter the crystal lattice, potentially affecting the solubility profile or downstream reaction kinetics.

This guide provides a self-validating technical framework for characterizing and handling NMP·2HCl, moving beyond generic safety data to actionable process engineering.

Part 1: Physicochemical Architecture

To master the material, one must first distinguish the stable salt from its volatile precursor. NMP·2HCl is the fully protonated form of N-methylpiperazine, where both nitrogen centers accept a proton, stabilized by chloride counterions.

Comparative Profile
PropertyN-Methylpiperazine (Free Base)N-Methylpiperazine Dihydrochloride
CAS Number 109-01-334352-59-5
Physical State Clear, colorless liquidWhite to off-white crystalline powder
Molecular Formula C₅H₁₂N₂C₅H₁₄Cl₂N₂ (C₅H₁₂N₂[1][2] · 2HCl)
Molecular Weight 100.16 g/mol 173.08 g/mol
Melting Point -6°C246–250°C (Decomposes)
Hygroscopicity Moderate (Liquid absorbs ambient moisture)High (Solid deliquesces at high RH)
Solubility (Water) MiscibleHighly Soluble (>100 mg/mL est.)
The Mechanism of Hygroscopicity

The hygroscopic nature of NMP[3][4]·2HCl is driven by the high lattice energy of the ionic crystal and the hydrogen-bonding potential of the protonated amine groups.

  • Surface Adsorption: The chloride ions (

    
    ) on the crystal surface act as strong hydrogen bond acceptors for water molecules.
    
  • Lattice Expansion: As water adsorbs, it can diffuse into the crystal lattice, coordinating with the ammonium centers (

    
    ). This often leads to the formation of a pseudopolymorph (hydrate).
    
  • Deliquescence: If the relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the solid dissolves in its own sorbed water, transitioning from a powder to a sticky paste, and eventually a liquid solution.

Part 2: Characterization Workflow (Self-Validating Protocol)

Researchers must not rely on vendor "dry" claims. The following workflow ensures the material is fit for purpose before use in critical synthesis.

Characterization Logic Diagram

CharacterizationWorkflow cluster_legend Validation Phase Start Incoming NMP·2HCl Raw Material TGA Step 1: TGA (Thermogravimetric Analysis) Start->TGA Quantify Volatiles Decision1 Weight Loss < 1.0%? TGA->Decision1 DVS Step 2: DVS (Dynamic Vapor Sorption) Decision1->DVS Yes (Dry) Dry Protocol A: Vacuum Drying (40°C, <10 mbar) Decision1->Dry No (Wet) XRD Step 3: PXRD (Powder X-Ray Diffraction) DVS->XRD Identify Form Stability Release Release for Synthesis XRD->Release Confirm Crystal Structure Dry->TGA Re-test

Figure 1: Analytical workflow for validating the solid-state integrity of N-methylpiperazine dihydrochloride.

Detailed Methodologies
Step 1: Thermogravimetric Analysis (TGA)
  • Objective: Determine current moisture content (LOD - Loss on Drying).

  • Protocol: Heat 5–10 mg of sample from 25°C to 150°C at 10°C/min under dry nitrogen purge (50 mL/min).

  • Success Criteria: A distinct weight loss step <100°C indicates surface water. Loss >1.0% w/w necessitates drying.

Step 2: Dynamic Vapor Sorption (DVS)
  • Objective: Determine the Critical Relative Humidity (CRH).

  • Protocol: Cycle the sample from 0% RH to 90% RH and back to 0% RH at 25°C in 10% steps.

  • Insight: The RH level where mass uptake increases exponentially is the CRH. Operational Rule: Always handle the powder at an RH at least 10% below the CRH.

Part 3: Handling & Storage Decision Matrix

Due to its moisture sensitivity, standard benchtop handling is often insufficient for NMP·2HCl, particularly in quantitative analytical applications.[5]

Handling Protocol Diagram

HandlingProtocol Task Define Task Scale Scale of Operation? Task->Scale Bulk Bulk Synthesis (>100g) Scale->Bulk Analytical Analytical/Precise (<1g) Scale->Analytical Env_Bulk Environment: Local Exhaust Ventilation (Relative Humidity < 40%) Bulk->Env_Bulk Env_Ana Environment: Glove Box / Nitrogen Bag (Inert Atmosphere) Analytical->Env_Ana Action_Bulk Action: Quick Weighing Reseal Immediately Env_Bulk->Action_Bulk Action_Ana Action: Equilibrate Balance Anti-static Gun Use Env_Ana->Action_Ana

Figure 2: Decision matrix for environmental controls based on operational scale.

Storage Specifications
  • Primary Container: Amber glass or HDPE bottle with a Teflon-lined screw cap.

  • Secondary Barrier: Heat-sealed aluminized moisture barrier bag (MBB) with a silica gel sachet included outside the primary container.

  • Temperature: Ambient (15–25°C) is generally acceptable, provided the seal is hermetic. Refrigeration (2–8°C) is cited in some protocols but carries a risk: condensation . If refrigerated, the container must equilibrate to room temperature before opening to prevent rapid moisture condensation on the cold powder.

Part 4: Impact on Drug Development

Formulation Challenges

In solid oral dosage forms, the use of NMP·2HCl as a counterion can introduce stability risks.

  • API Migration: If the salt deliquesces inside a tablet matrix, it can create localized "solution" pockets, accelerating hydrolysis of the Active Pharmaceutical Ingredient (API).

  • Excipient Compatibility: Avoid hygroscopic fillers (e.g., Sorbitol) which might compete for moisture or lower the system's critical RH.

Synthesis Implications

In organic synthesis (e.g., nucleophilic substitution reactions), excess water introduced by wet NMP·2HCl can:

  • Quench Reagents: Deactivate moisture-sensitive catalysts (e.g., Lewis acids).

  • Alter pH: Water absorption can slightly alter the effective acidity of the salt in non-aqueous solvents.

  • Yield Calculation: Using 100g of "wet" salt (containing 5% water) introduces only 95g of reactant, leading to a 5% stoichiometric deficit.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 1-Methylpiperazine. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of fluoroquinolone antibiotics using N-methylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Fluoroquinolones via N-Methylpiperazine Substitution

Executive Summary

This application note details the protocol for synthesizing third-generation fluoroquinolone (FQ) antibiotics (specifically Pefloxacin and Ofloxacin/Levofloxacin ) utilizing N-methylpiperazine (NMP) hydrochloride as the nucleophilic reagent. While liquid N-methylpiperazine is common, the hydrochloride salt is often preferred in GMP environments due to its superior stability, reduced hygroscopicity, and lower odor profile. However, its use requires a precise in-situ neutralization strategy to liberate the active nucleophile.

Scope: This guide covers the


 mechanism, salt neutralization protocols, solvent selection (DMSO vs. Green alternatives), and impurity control.

Mechanistic Principles & Reagent Chemistry

The C-7 Substitution Target

The pharmacophore of fluoroquinolones relies on the 6-fluoro-4-quinolone-3-carboxylic acid core. The C-7 position is critical for spectrum broadening:

  • Structure-Activity Relationship (SAR): A piperazinyl group at C-7 enhances activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and improves pharmacokinetic profiles.

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ). The fluorine atom at C-6 withdraws electron density, activating the C-7 position (occupied by a leaving group, typically Chlorine or Fluorine) for nucleophilic attack.
    
N-Methylpiperazine Hydrochloride: The Latent Nucleophile

N-methylpiperazine dihydrochloride (


) is non-nucleophilic because both nitrogen atoms are protonated.
  • The Challenge: Direct addition to the reaction yields no product.

  • The Solution: In-situ deprotonation using a non-nucleophilic base (e.g., DBU,

    
    ) or a solvent-base system (Pyridine).
    
  • Regioselectivity: N-methylpiperazine has two nitrogens. The

    
     (methylated) is sterically hindered and less nucleophilic. The 
    
    
    
    (secondary amine) is the active nucleophile that attaches to the quinolone core.

Strategic Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical mechanism for this synthesis.

G Start Start: N-Methylpiperazine Dihydrochloride (Solid) ActiveNMP Active Species: Free N-Methylpiperazine Start->ActiveNMP Deprotonation (-2 HCl) Base Neutralization Agent (DBU, NaOH, or Pyridine) Base->ActiveNMP Complex Meisenheimer Transition State ActiveNMP->Complex Nucleophilic Attack (C-7) Substrate Substrate: 7-Chloro-6-Fluoroquinolone Substrate->Complex Product Product: N-Methylated Fluoroquinolone (Pefloxacin/Ofloxacin) Complex->Product Elimination of Cl- Impurity Impurity Risk: Bis-alkylation or N-Oxide Complex->Impurity Side Reaction

Figure 1: Mechanistic pathway for the activation of N-methylpiperazine HCl and subsequent


 reaction.

Detailed Experimental Protocols

Protocol A: Standard Synthesis of Pefloxacin (DMSO Method)

Target: Synthesis of Pefloxacin from 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Q-Acid).

Reagents:

  • Q-Acid Substrate: 10.0 g (37 mmol)

  • N-Methylpiperazine Dihydrochloride: 9.6 g (55 mmol, 1.5 eq)

  • Base: Triethylamine (

    
    ) or DBU: 15.0 mL (excess to neutralize HCl)
    
  • Solvent: Dimethyl Sulfoxide (DMSO): 50 mL

Procedure:

  • Activation: In a 250 mL round-bottom flask, suspend N-methylpiperazine dihydrochloride in DMSO. Add

    
     dropwise under stirring. The slurry will thin as the free amine is liberated. Stir for 30 mins at RT.
    
  • Addition: Add the Q-Acid substrate to the mixture.

  • Reaction: Heat the mixture to 110°C - 120°C for 6–8 hours.

    • Checkpoint: Monitor by TLC (Mobile phase:

      
      :MeOH:NH_3 40:10:1). Look for the disappearance of the Q-acid spot (
      
      
      
      ) and appearance of the fluorescent product (
      
      
      ).
  • Workup: Cool the reaction mass to 80°C. Distill off excess triethylamine under reduced pressure if possible.

  • Precipitation: Pour the reaction mass into 150 mL of ice-cold water.

  • pH Adjustment (Critical): The solution will be alkaline. Adjust pH to 7.2–7.4 (the isoelectric point) using 10% HCl. The product will precipitate as a white to pale-yellow solid.

  • Purification: Filter the solid. Wash with water (

    
    ) and cold acetone (
    
    
    
    ) to remove unreacted amine.
  • Drying: Dry at 60°C under vacuum.

Protocol B: The Boron Chelate Method (High Purity/Yield)

Best for: Ofloxacin/Levofloxacin synthesis where the tricyclic core is sensitive to decarboxylation. Mechanism: Boron trifluoride (


) or Boric acid forms a chelate with the 4-keto and 3-carboxyl groups. This electron-withdrawing complex significantly increases the electrophilicity at C-7, allowing milder conditions.

Procedure Modifications:

  • Chelation: Reflux the Q-acid with Boric acid and Acetic Anhydride first to form the Boron-diacetate chelate.

  • Substitution: React the chelate with N-methylpiperazine (neutralized) at lower temperatures (50–70°C) in Acetonitrile or DMSO.

  • Hydrolysis: The chelate must be hydrolyzed post-reaction by refluxing in aqueous NaOH or EtOH/HCl to release the free carboxylic acid.

Process Optimization & Data

The choice of solvent and base dramatically affects yield and impurity profiles.

Table 1: Solvent System Comparison for NMP Substitution

Solvent SystemTemperatureYield (%)ProsCons
Pyridine (Reflux) 115°C85-90%Acts as both solvent and base; High solubility.Toxic; difficult to remove trace odor; environmentally poor.
DMSO +

120°C88-92%Excellent kinetics; High conversion.High boiling point makes workup (water pour) necessary; waste disposal issues.
Water (Neat) 100°C60-70%Green chemistry; low cost.Poor solubility of Q-acid; requires phase transfer catalyst (TBAB) for best results.
Acetonitrile + DBU 80°C80-85%Easy solvent recovery; cleaner impurity profile.DBU is expensive; slower reaction rate.

Quality Control & Troubleshooting

Impurity Profile
  • Impurity A (Desfluoro): Result of reductive defluorination. Cause: Overheating or presence of reducing agents.

  • Impurity B (N-Oxide): Oxidation of the tertiary amine on the piperazine ring. Cause: Reaction performed without Nitrogen atmosphere.

  • Impurity C (Dimer): Rare with N-methylpiperazine, but common if piperazine is used as a substitute.

Analytical Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Buffer (0.025M Phosphoric acid, adjusted to pH 3.0 with TEA) : Acetonitrile (85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 293 nm.

References

  • Bayer AG. (1987). Process for the preparation of ciprofloxacin and its acid addition salts. US Patent 4,670,444.[1] Link

  • Der Pharma Chemica. (2018).[2] Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 10(3), 174-178.[2] Link

  • MIT Department of Chemistry. (2015). A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. DSpace@MIT. Link

  • National Institutes of Health (NIH). (2009). The synthesis and biological evaluation of a novel series of C7 non-basic substituted fluoroquinolones. PubMed Central. Link

  • Vertex Pharmaceuticals. (2012). Improved process for the preparation of ciprofloxacin. WO2012127505A2.[1] Link

Safety Warning

  • N-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Fluoroquinolones: Potent biological activity.[1][2][3][4][5] Handle all powders in a biosafety cabinet to avoid inhalation sensitization.

  • Waste: DMSO/Amine waste must be segregated from general organic solvents to prevent explosive reactions with specific oxidizers.

Sources

Using N-methylpiperazine hydrochloride as an intermediate in rifampicin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Rifampicin Synthesis via N-Methylpiperazine Hydrochloride

Strategic Overview

Rifampicin (Rifampin) derives its potent bactericidal activity from its ability to bind to the


-subunit of bacterial DNA-dependent RNA polymerase.[1] The critical pharmacophore responsible for this binding—and the drug's oral bioavailability—is the (4-methyl-1-piperazinyl)iminomethyl  side chain at the C-3 position of the naphthoquinone core.

This protocol details the synthesis of Rifampicin with a specific focus on the N-methylpiperazine hydrochloride intermediate. Unlike the liquid free base, the hydrochloride salt offers enhanced stability and precise stoichiometry during the critical precursor assembly.

The Synthetic Logic:

  • Precursor Activation: Conversion of N-methylpiperazine HCl to 1-amino-4-methylpiperazine (AMP).

  • Core Assembly: Condensation of AMP with 3-formylrifamycin SV.

  • Impurity Mitigation: Specific controls for 1-methyl-4-nitrosopiperazine (MNP), a genotoxic impurity (GTI) currently under intense regulatory scrutiny by the FDA and EMA.

Reaction Pathway & Mechanism

The synthesis relies on a Schiff base condensation (hydrazone formation). The N-methylpiperazine moiety acts as a nucleophile, attacking the carbonyl carbon at C-3 of the rifamycin core.

Figure 1: Synthetic pathway transforming the piperazine salt into the active antibiotic pharmacophore.

Protocol A: Synthesis of 1-Amino-4-Methylpiperazine (AMP)[3]

Rationale: N-methylpiperazine HCl is used as the starting material. The salt form prevents oxidative degradation and simplifies handling compared to the hygroscopic free base.

Materials
  • N-Methylpiperazine Dihydrochloride (CAS: 34352-59-5) or Monohydrochloride

  • Sodium Nitrite (NaNO

    
    )
    
  • Zinc Powder (Activation: Wash with 2% HCl, then water, acetone, dry)

  • Glacial Acetic Acid[2]

  • Sodium Hydroxide (50% w/w)

Step-by-Step Methodology

Phase 1: Nitrosation (Formation of MNP)

  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 17.3 g (0.1 mol) of N-methylpiperazine dihydrochloride in 50 mL of water.

    • Note: The salt naturally provides the acidic medium required for nitrosyl cation formation. If using monohydrochloride, add 5 mL conc. HCl.

  • Cooling: Chill the solution to 0–5°C using an ice-salt bath.

  • Addition: Dropwise add a solution of 7.6 g (0.11 mol) NaNO

    
     in 15 mL water over 30 minutes.
    
    • Critical Control: Do not exceed 10°C. Exotherms risk thermal decomposition of the diazonium species.

  • Reaction: Stir at 5°C for 2 hours. Monitor via TLC (Silica; MeOH:DCM 1:9). The starting amine spot should disappear.

Phase 2: Reduction to AMP

  • Acidification: To the nitrosamine solution (keep cold), add 30 mL of glacial acetic acid.

  • Reduction: Add 26 g (0.4 mol) of activated Zinc powder in small portions over 1 hour.

    • Safety: Hydrogen gas evolution. Ensure vigorous venting/fume hood operation.

    • Temperature: Allow temperature to rise to 25–30°C but no higher to prevent side reactions.

  • Workup:

    • Filter off zinc residues.

    • Basify the filtrate with 50% NaOH to pH > 12 (keep cool).

    • Extract with Diethyl Ether or Dichloromethane (3 x 50 mL).

    • Dry organics over Na

      
      SO
      
      
      
      and concentrate.
  • Purification (Crucial): Distill under reduced pressure.

    • Target: Collect fraction at ~75–80°C (30 mmHg) .

    • QC Check: GC-MS must confirm <5 ppm residual MNP (nitrosamine).

Protocol B: Rifampicin Assembly

Rationale: The condensation of AMP with 3-formylrifamycin SV is sensitive to oxidation. An inert atmosphere and antioxidant protection are mandatory.

Materials
  • 3-Formylrifamycin SV (Freshly prepared or stored under Ar)

  • 1-Amino-4-methylpiperazine (AMP) - From Protocol A

  • Solvent: Tetrahydrofuran (THF) (HPLC Grade, peroxide-free)

  • Ascorbic Acid (Antioxidant)

Step-by-Step Methodology
  • Preparation: In a reactor shielded from light (amber glass or foil-wrapped), dissolve 10.0 g (13.8 mmol) of 3-formylrifamycin SV in 100 mL THF.

  • Buffering: Add 0.5 g Ascorbic Acid to scavenge potential oxidants.

  • Condensation: Add 1.8 g (15.6 mmol, 1.1 eq) of AMP dropwise at 20–25°C .

    • Observation: The solution will shift from deep red to the characteristic orange-red of Rifampicin.

  • Monitoring: Stir for 2–4 hours.

    • Self-Validating Step: Perform TLC (CHCl

      
      :MeOH 9:1). The aldehyde spot (Rf ~0.6) must be absent; the product spot (Rf ~0.4) should dominate.
      
  • Isolation:

    • Concentrate THF to ~20 mL under vacuum (<40°C).

    • Add 50 mL cold Ethanol, then induce crystallization by adding water dropwise.

    • Cool to 0°C for 4 hours.

  • Recrystallization: Recrystallize the crude solid from Acetone/Water (7:3) to remove unreacted AMP and trace quinones.

Critical Process Parameters & Impurity Control

The synthesis of Rifampicin is currently governed by strict limits on Nitrosamine Impurities .[3]

ParameterSpecificationControl Strategy
Reaction pH 5.0 – 7.0pH < 5 causes hydrolysis of the hydrazone; pH > 8 promotes oxidation to Rifampicin Quinone.
Temperature < 30°C (Assembly)High temps favor the formation of 1-methyl-4-nitrosopiperazine (MNP) via oxidative degradation.
MNP Limit < 0.16 ppm (FDA)Mandatory: Test AMP intermediate via GC-MS/MS before use. Avoid nitrite contamination in solvents.
Stoichiometry 1.1 eq AMPExcess AMP is difficult to remove and degrades into MNP over time.
Impurity Detection Workflow (Graphviz)

Figure 2: Quality control decision tree for mitigating nitrosamine contamination.

Troubleshooting Guide

  • Problem: Low Yield of AMP.

    • Root Cause:[4][5] Incomplete reduction of the nitroso intermediate.

    • Fix: Increase Zinc equivalents to 4.5 eq or switch to catalytic hydrogenation (Pd/C, 50 psi H

      
      ) for higher efficiency.
      
  • Problem: Product contains Rifampicin Quinone (Dark impurities).

    • Root Cause:[4][5] Oxidation during the coupling step.

    • Fix: Ensure strict inert atmosphere (Argon sparging) and increase Ascorbic Acid load.

  • Problem: High MNP levels in Final Product.

    • Root Cause:[4][5] Thermal degradation of residual AMP in the final product.

    • Fix: Improve the final washing step (Acetone/Water) to ensure complete removal of unreacted AMP.

References

  • Maggi, N., et al. (1966). Rifampicin: A new orally active rifamycin.[5] Chemotherapy, 11, 285-302. Link

  • U.S. Food and Drug Administration (FDA). (2020).[6][3] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.[7] Link

  • Kushakova, P. M., et al. (2004).[8] Preparation of 1-amino-4-methylpiperazine.[9][6][2][3][4][8][10][11][12][13] Chemistry of Heterocyclic Compounds, 40(12), 1546–1549. Link[8]

  • Cricchio, R., et al. (1980). Synthesis and activity of new rifamycins.[5][14] Journal of Medicinal Chemistry, 23(1), 23-29. Link

  • European Medicines Agency (EMA). (2021).[15] Nitrosamine impurities in rifampicin: Update.[15]Link

Sources

Protocol: Preparation and Characterization of N-Methylpiperazine Buffer Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMP-001

Abstract & Scientific Rationale

N-methylpiperazine (1-Methylpiperazine) is a cyclic tertiary amine often utilized in protein crystallography, molecular biology, and pharmaceutical intermediate synthesis. Unlike common carboxylate buffers (Acetate, Citrate) which pose risks of metal ion chelation, N-methylpiperazine provides a non-coordinating buffering environment.

Its utility is defined by its two pKa values (~5.0 and ~9.0). This protocol focuses on the lower pKa window (pH 4.0 – 5.5) , a critical range for acidic protein crystallization that bridges the gap between Sodium Acetate (pKa 4.76) and MES (pKa 6.15).

Key Physicochemical Properties
PropertyValueNotes
CAS Number 109-01-3
Molecular Weight 100.16 g/mol Free Base
Density 0.903 g/mLAt 25°C (Liquid)
pKa₁ (25°C) ~4.6 – 5.0Buffering Range: 4.2 – 5.6
pKa₂ (25°C) ~9.0 – 9.2Buffering Range: 8.5 – 9.5

pKa/

T
-0.015 / °CpH decreases as temperature increases
Refractive Index

1.466
Useful for QC verification

Safety & Handling (Critical)

Hazard Class: Corrosive (Category 1B), Flammable Liquid (Category 3).

  • Inhalation Risk: The free base has high vapor pressure. Inhalation can cause severe respiratory tract burns. Always work in a fume hood.

  • Skin Contact: Causes immediate, severe burns. Nitrile gloves (double-gloved recommended) and a lab coat are mandatory.

  • Exothermic Reaction: Mixing the amine base with water or acid releases significant heat.

Mechanism of Action

N-methylpiperazine acts as a polyelectrolyte. In the target pH range (4.0–5.5), the equilibrium exists primarily between the monoprotonated (


) and diprotonated (

) states.

NMP_Equilibrium cluster_target Target Buffering Zone (pH 4.5) Base Free Base (NMP) Mono Monoprotonated (NMP·H+) pKa ~9.0 Base->Mono + H+ Mono->Base - H+ Di Diprotonated (NMP·2H++) pKa ~4.8 Mono->Di + H+ Di->Mono - H+

Figure 1: Protonation states of N-methylpiperazine. The target buffer zone utilizes the equilibrium between the mono- and diprotonated forms.

Protocol: Preparation of 1.0 M Stock Solution (pH 4.5 – 5.5)

This is the standard method used in crystallography screens (e.g., Hampton Research Crystal Screen). It uses the liquid free base titrated with Hydrochloric Acid (HCl).

Reagents Required[1][7][8][9][10][11][12]
  • N-methylpiperazine (Liquid, >99% purity), stored at RT.[1]

  • Hydrochloric Acid (Concentrated, ~12 M or 37%).

  • Milli-Q / Type 1 Ultrapure Water (18.2 M

    
    cm).[2]
    
Step-by-Step Procedure
  • Calculation (for 1 Liter of 1.0 M Stock):

    • Target Molarity: 1.0 mol/L

    • MW: 100.16 g/mol [3][4]

    • Mass required:

      
      
      
    • Volume required:

      
      
      
  • Initial Dissolution (Exothermic Step):

    • Place a beaker containing ~700 mL of ultrapure water on a magnetic stir plate inside a fume hood.

    • Slowly add 110.9 mL (or 100.16 g) of N-methylpiperazine liquid to the water while stirring.

    • Warning: The solution will heat up. Allow it to cool to room temperature (25°C) before adjusting pH. Temperature fluctuations will skew the pH reading due to the -0.015/°C coefficient.

  • pH Adjustment:

    • Place a calibrated pH probe into the solution.

    • The initial pH will be high (>10).

    • Slowly add concentrated HCl.

    • Note: You will pass through the first pKa (~9.0).[1][5] Continue adding acid until you reach the acidic buffering range (pH 4.0 – 5.5).

    • Stop point: When pH reaches your target (e.g., 4.6), stop stirring and let the reading stabilize.

  • Final Volume:

    • Transfer the solution to a volumetric flask.

    • Add ultrapure water to the 1.0 L mark.

    • Invert to mix.

  • Filtration & Storage:

    • Filter through a 0.22

      
      m PES membrane (sterile filtration).
      
    • Store at 4°C. The solution is stable for months but may turn slightly yellow over time due to oxidation (this rarely affects buffering capacity but may interfere with UV assays).

Workflow Visualization

Prep_Workflow Start Start: Define Volume & Molarity Weigh Measure Reagent (Volumetric: 110.9 mL/L) (Gravimetric: 100.16 g/L) Start->Weigh Mix Dissolve in 80% Final Volume Water (CAUTION: Exothermic) Weigh->Mix Cool Equilibrate to 25°C Mix->Cool Titrate Titrate with Conc. HCl to Target pH (4.0 - 5.5) Cool->Titrate TopUp Dilute to Final Volume Titrate->TopUp Filter Filter (0.22 µm) & Store 4°C TopUp->Filter

Figure 2: Preparation workflow for N-methylpiperazine buffer from liquid free base.

Quality Control & Troubleshooting

Validation Metrics

To ensure the buffer is correctly prepared, measure the Refractive Index (RI) of the final solution.

  • Theoretical RI (1.0 M, pH 4.6): The RI should be significantly higher than water (1.333). While specific molar RI increments are empirical, a 1.0 M solution typically reads between 1.350 – 1.360 depending on the exact HCl content.

  • Conductivity: High conductivity is expected due to the presence of

    
     counterions.
    
Common Issues
ObservationCauseSolution
Yellow Discoloration Oxidation of the amine over time.Discard if using for UV-Vis spectroscopy. For crystallization, slight yellowing is often acceptable. Store in dark.
pH Drift Temperature mismatch.The pKa shifts -0.015 units per °C rise. If you pH at 25°C and use at 4°C, the pH will rise by ~0.3 units. Adjust pH at the temperature of use.
Precipitation Incompatibility with heavy metals.While less coordinating than citrate, amines can interact with certain transition metals. Test small aliquots first.

References

  • PubChem. (n.d.). 1-Methylpiperazine (Compound).[6][7][3][4][5][8] National Library of Medicine. Retrieved from [Link]

  • Hampton Research. (n.d.). Buffer Formulation: Crystal Growth 101. Retrieved from [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5] Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Application Note: Synthesis of Antipsychotics Using 1-Methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It addresses the specific constraint of utilizing 1-methylpiperazine dihydrochloride —a stable but non-nucleophilic salt form—as the starting reagent for the synthesis of dibenzodiazepine-class antipsychotics (Clozapine) and thienobenzodiazepines (Olanzapine).

Executive Summary & Technical Rationale

1-Methylpiperazine (NMP) is the critical "warhead" moiety in several atypical antipsychotics, responsible for receptor binding affinity (specifically


 and 

). While the free base is a reactive liquid, it is corrosive, hygroscopic, and prone to oxidation. Consequently, the dihydrochloride salt (1-MP·2HCl) is frequently preferred for storage stability and precise stoichiometry.

However, 1-MP·2HCl is non-nucleophilic . The protonated nitrogens cannot attack the electrophilic imidoyl chloride or lactam core of the drug scaffold. Therefore, a robust "Salt Break" (Liberation) protocol is the prerequisite first step for any synthesis using this reagent.

This guide details:

  • The Salt Break Protocol: Converting 1-MP·2HCl to reactive Free Base.

  • Case Study A: Synthesis of Clozapine via Imidoyl Chloride activation.

  • Case Study B: Synthesis of Olanzapine via Titanium-mediated or High-Temp substitution.

Pre-Processing: The "Salt Break" Protocol

Objective: Isolate high-purity 1-methylpiperazine free base from the dihydrochloride salt. Why: Direct use of the salt in non-polar solvents (Toluene, Xylene) results in heterogeneous mixtures and failed coupling. In-situ neutralization with weak bases (TEA) often generates voluminous salts that impede stirring. Ex-situ liberation is recommended for scale-up.

Protocol A: Biphasic Liberation (Recommended)
ParameterSpecification
Starting Material 1-Methylpiperazine Dihydrochloride (MW: 173.08)
Reagent Sodium Hydroxide (50% w/w aq. solution)
Solvent Toluene (or Dichloromethane for low-temp)
Yield >95% Recovery

Step-by-Step Methodology:

  • Dissolution: Charge 100 g of 1-MP·2HCl into a flask. Add 150 mL of deionized water. Stir until fully dissolved (endothermic process; mild heating to 30°C may be required).

  • Basification: Cool the solution to 10–15°C. Slowly add 50% NaOH solution (approx. 4.4 molar equivalents) dropwise.

    • Critical Control Point: Monitor pH.[1] Target pH > 12.[2] The solution will become cloudy as the free base oils out.

  • Extraction: Add 300 mL of Toluene. Agitate vigorously for 20 minutes to partition the organic amine into the upper layer.

  • Separation: Allow phases to settle. Drain the lower aqueous brine layer (contains NaCl).

  • Drying: Wash the organic layer once with 50 mL saturated brine, then dry over anhydrous

    
    .
    
  • Concentration (Optional): If the solvent is compatible with the next step (e.g., Clozapine synthesis in Toluene), use the solution directly. If neat amine is required, distill Toluene (BP 110°C) to recover 1-Methylpiperazine (BP 138°C).

Case Study A: Synthesis of Clozapine

Mechanism: Nucleophilic aromatic substitution on an activated imidoyl chloride. Core Scaffold: 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one (Lactam).

Reaction Pathway

The lactam is stable and unreactive toward amines. It must be converted to the Imidoyl Chloride using Phosphorus Oxychloride (


) before reacting with the liberated 1-methylpiperazine.
Experimental Protocol

Step 1: Activation (Imidoyl Chloride Formation)

  • Charge 10.0 g of Lactam (8-chloro-dibenzodiazepinone) into a reactor.

  • Add 5.0 equivalents of

    
     and 0.5 eq  of N,N-dimethylaniline (catalyst).
    
  • Reflux (105°C) for 3 hours. The suspension will clear as the imidoyl chloride forms.

  • Work-up: Distill off excess

    
     under reduced pressure. Dissolve the residue in anhydrous Dioxane or Toluene. Caution: The intermediate is moisture-sensitive.
    

Step 2: Nucleophilic Coupling

  • To the solution of Imidoyl Chloride in Toluene, add 3.0 equivalents of 1-Methylpiperazine Free Base (prepared in Section 2).

  • Reflux for 4–6 hours under Nitrogen atmosphere.

  • Monitor: TLC or HPLC should show disappearance of the non-polar imidoyl chloride and formation of the polar Clozapine product.

  • Quench: Cool to room temperature. Add dilute NaOH to neutralize the HCl generated during the reaction.

  • Crystallization: Separate the organic layer, wash with water, and concentrate. Clozapine crystallizes from Acetone/Water or Ethanol.

Case Study B: Synthesis of Olanzapine

Mechanism: Nucleophilic substitution on the thienobenzodiazepine core. Challenge: The thiophene ring makes the system electron-rich, reducing the electrophilicity of the amidine carbon. High temperatures or Lewis Acid catalysis (


) are often required.
Protocol: DMSO/Toluene Method (Standard Industrial Route)
  • Reagents:

    • 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride (Intermediate).[3]

    • 1-Methylpiperazine Free Base (from Section 2).

    • Solvent: DMSO / Toluene (1:4 ratio).[4]

  • Procedure:

    • Suspend the benzodiazepine intermediate (20 g) in the solvent mixture.

    • Add excess 1-Methylpiperazine (approx. 4–6 equivalents). The excess acts as both reactant and acid scavenger.

    • Heat to 120°C for 15–20 hours.

  • Work-up:

    • Cool to 5°C. Add water to precipitate the product (Olanzapine is insoluble in water; DMSO/Salts are soluble).

    • Filter the crude solid.[1][2][3]

    • Purification: Recrystallize from Acetonitrile to remove dimeric impurities.

Visualizations & Process Logic

Diagram 1: The "Salt Break" & Coupling Workflow

This flowchart illustrates the critical path from the stable salt starting material to the active pharmaceutical ingredient (API).

G Start 1-Methylpiperazine Dihydrochloride (Salt) Liberation Biphasic Liberation (Toluene Extraction) Start->Liberation Dissolve Base NaOH / H2O Base->Liberation Neutralize FreeBase 1-Methylpiperazine (Free Base) Liberation->FreeBase Phase Sep Coupling Nucleophilic Coupling FreeBase->Coupling Nucleophile Core Tricyclic Lactam Core Activation Activation (POCl3 or TiCl4) Core->Activation ActivatedCore Imidoyl Chloride Intermediate Activation->ActivatedCore ActivatedCore->Coupling Electrophile Quench Base Quench & Wash Coupling->Quench Product Final API (Clozapine/Olanzapine) Quench->Product Crystallize

Caption: Workflow converting the stable dihydrochloride salt into the reactive free base for coupling with the activated drug core.

Diagram 2: Reaction Mechanism (Clozapine)

Visualizing the transformation of the lactam to the drug.

Mechanism Lactam Lactam Core (Non-reactive) Imidoyl Imidoyl Chloride (Electrophilic C=N) Lactam->Imidoyl Chlorination (-HCl) POCl3 POCl3 (Activator) POCl3->Imidoyl Tetrahedral Tetrahedral Intermediate Imidoyl->Tetrahedral Nucleophilic Attack NMP N-Methylpiperazine (Nucleophile) NMP->Tetrahedral Clozapine Clozapine (Target API) Tetrahedral->Clozapine Elimination of HCl (Aromatization)

Caption: Mechanistic pathway from Lactam core to Clozapine via Imidoyl Chloride activation.

Comparison of Methods

Feature

Method (Clozapine)
DMSO/Toluene Method (Olanzapine)

Method (Advanced)
Activation Chemical (Chlorination)ThermalLewis Acid Catalysis
Temperature Reflux (100–110°C)High (120°C+)Moderate (80–100°C)
Solvent Toluene/DioxaneDMSO/TolueneAnisole/Toluene
Pros High conversion; Classic route.One-pot; No corrosive

.
Fast; High yield; Avoids DMSO.
Cons Moisture sensitive intermediate.Difficult solvent recovery (DMSO).

waste handling.

References

  • Hunziker, F., et al. (1970). 11-Amino-5,10-dihydro-5H-dibenzo[b,e][1,4]diazepines. US Patent 3,539,573 . Link

    • Foundational patent describing the synthesis of Clozapine via the imidoyl chloride route.
  • Chakrabarti, J. K., et al. (1993). Thienobenzodiazepine derivatives. US Patent 5,229,382 .[3] Link

    • Primary reference for the synthesis of Olanzapine using N-methylpiperazine in DMSO/Toluene.[4]

  • Kopetschni, G., et al. (1996). Process for the preparation of 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine. European Patent EP0454436B1 . Link

    • )
  • Org. Synth. (1973).[1] 1-Benzylpiperazine. Organic Syntheses, Coll.[2] Vol. 5, p. 88 . Link

    • Authoritative protocol for handling piperazine salts and liber

Sources

Application Notes & Protocols: The Catalytic Role of N-Methylpiperazine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylpiperazine (NMP) and its derivatives are a class of cyclic tertiary amines that have garnered significant attention not only as crucial structural motifs in pharmaceuticals but also for their potent catalytic activity in a diverse range of organic transformations. Their unique combination of basicity, nucleophilicity, and steric properties allows them to serve as highly effective catalysts in polymerization, condensation reactions, and carbon-carbon bond-forming processes. This guide provides an in-depth exploration of the catalytic applications of N-methylpiperazine derivatives, moving beyond their role as mere building blocks to illuminate their function as reaction accelerators. We will dissect the mechanistic underpinnings of their catalytic action and provide detailed, field-proven protocols for their application in key synthetic transformations, intended for researchers, chemists, and professionals in drug development and materials science.

Introduction: Why N-Methylpiperazine Derivatives as Catalysts?

The catalytic utility of N-methylpiperazine and its analogues stems from the two nitrogen atoms within the six-membered ring. The presence of a methyl group on one nitrogen renders it a tertiary amine, which is crucial for its catalytic function as it lacks the acidic proton that would allow it to be consumed in side reactions. The second nitrogen can be a secondary or tertiary amine, allowing for further functionalization to fine-tune catalytic activity.

Key Catalytic Properties:

  • Tertiary Amine Nucleophilicity: The lone pair of electrons on the tertiary nitrogen atom is readily available to act as a nucleophile or a Brønsted-Lowry base, initiating a wide array of chemical reactions.

  • Controlled Basicity: As a weak base, NMP is capable of deprotonating activated methylene compounds to generate nucleophiles without promoting undesirable side reactions like the self-condensation of aldehydes or ketones.[1]

  • Steric Accessibility: The piperazine ring conformation allows for relatively unhindered access to the catalytic nitrogen centers, promoting efficient interaction with substrates.

  • Versatility: These compounds have demonstrated efficacy in both polymerization catalysis (polyurethanes, epoxies) and in facilitating complex C-C bond formations.

This document will focus on three major areas where N-methylpiperazine derivatives exhibit profound catalytic influence: Polymer Chemistry, Knoevenagel Condensation, and the Baylis-Hillman Reaction.

Application in Polymer Chemistry: Catalyzing Curing and Formation

N-methylpiperazine derivatives are instrumental in the polymer industry, particularly as catalysts in the formation of polyurethane foams and the curing of epoxy resins. They function by accelerating the complex series of reactions that lead to the formation of the final polymer network.

Polyurethane Foam Formation

In the synthesis of polyurethane foams, two primary reactions must be precisely controlled: the "gelling" reaction (isocyanate + polyol → urethane) and the "blowing" reaction (isocyanate + water → urea + CO₂). Tertiary amine catalysts, including N,N'-dimethylpiperazine, are essential for balancing these reactions to achieve the desired foam properties.[2]

Mechanism of Catalysis: The tertiary amine catalyst activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or by water. The catalyst may also activate the hydroxyl group by forming a hydrogen-bonded complex.

G Workflow: Polyurethane Foam Catalysis cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction NCO_g R-N=C=O (Isocyanate) Urethane Urethane Linkage NCO_g->Urethane Polyol R'-OH (Polyol) Polyol->Urethane Catalyst_g N,N'-Dimethylpiperazine Catalyst_g->NCO_g activates NCO_b R-N=C=O (Isocyanate) Urea Urea Linkage + CO₂ (gas) NCO_b->Urea Water H₂O Water->Urea Catalyst_b N,N'-Dimethylpiperazine Catalyst_b->NCO_b activates G Mechanism: Catalytic Curing of Epoxy Resins NMP N-Methylpiperazine (Catalyst) Epoxy1 Epoxy Monomer NMP->Epoxy1 Nucleophilic Attack Zwitterion Zwitterionic Adduct (Alkoxide formation) Epoxy1->Zwitterion Ring Opening Epoxy2 Another Epoxy Monomer Zwitterion->Epoxy2 Propagation Attack Polymer Propagating Polyether Chain Epoxy2->Polymer

Caption: NMP-catalyzed anionic polymerization of epoxides.

Experimental Protocol: Curing of a Bisphenol A Epoxy Resin

  • Materials: Diglycidyl ether of bisphenol A (DGEBA) epoxy resin, N-methylpiperazine (or a derivative like N-aminoethylpiperazine for faster room-temperature cure)[3], non-reactive diluent (optional).

  • Procedure:

    • Preheat the DGEBA resin to 50-60 °C to reduce its viscosity.

    • Add the N-methylpiperazine catalyst to the resin at a concentration of 3-8 parts per hundred parts of resin (phr).

    • Mix thoroughly for 2-5 minutes until the catalyst is completely dissolved and the mixture is homogeneous.

    • Pour the mixture into a prepared mold.

    • Cure the resin according to the desired schedule. For NMP, a typical schedule is 2 hours at 80 °C followed by 3 hours at 150 °C. For more reactive derivatives, curing can occur at room temperature over 24 hours.

    • Allow the cured resin to cool slowly to room temperature to avoid internal stresses.

Application in C-C Bond Formation: A Mild Base Approach

N-methylpiperazine excels as a mild, non-nucleophilic base catalyst in condensation reactions that are sensitive to stronger bases, which can cause unwanted side reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound. [1][4]N-methylpiperazine has been demonstrated to be a highly efficient catalyst for this transformation, particularly under environmentally friendly solvent-free conditions. [5] Mechanism of Catalysis: NMP acts as a Brønsted-Lowry base, abstracting a proton from the active methylene compound (e.g., malononitrile) to form a stabilized carbanion (enolate). This nucleophile then attacks the carbonyl carbon of the aldehyde. Subsequent proton transfer and dehydration yield the final α,β-unsaturated product.

G Mechanism: NMP-Catalyzed Knoevenagel Condensation cluster_activation Step 1: Nucleophile Generation cluster_condensation Step 2: Condensation & Dehydration NMP N-Methylpiperazine ActiveMethylene Z-CH₂-Z' (Active Methylene) NMP->ActiveMethylene deprotonates NMP_H Protonated NMP NMP->NMP_H Enolate Enolate (Nucleophile) ActiveMethylene->Enolate Aldehyde R-CHO (Aldehyde) Enolate->Aldehyde attacks Intermediate Aldol Adduct Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product -H₂O Water H₂O Intermediate->Water

Caption: Base-catalyzed mechanism of the Knoevenagel reaction.

Experimental Protocol: Solvent-Free Knoevenagel Condensation[5]

  • Materials: Aromatic or aliphatic aldehyde (1.0 mmol), active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol), N-methylpiperazine (0.2 mmol, 20 mol%).

  • Procedure:

    • In a mortar, combine the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

    • Add N-methylpiperazine (0.2 mmol) to the mixture.

    • Grind the mixture with a pestle at room temperature for the time specified in the table below (typically 2-10 minutes).

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction usually goes to completion rapidly, often indicated by the solidification of the mixture.

    • Upon completion, add cold water to the reaction mixture.

    • Collect the solid product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification if necessary.

Data Summary: NMP-Catalyzed Knoevenagel Condensation[5]

AldehydeActive Methylene CompoundTime (min)Yield (%)
BenzaldehydeMalononitrile298
4-ChlorobenzaldehydeMalononitrile296
4-NitrobenzaldehydeMalononitrile398
BenzaldehydeEthyl Cyanoacetate595
CinnamaldehydeMalononitrile1092
Baylis-Hillman Reaction

The Baylis-Hillman reaction forms a C-C bond between the α-position of an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophile, typically a tertiary amine or phosphine. [6][7]N-methylpiperazine, as a sterically accessible tertiary amine, can function as a catalyst in this reaction.

Mechanism of Catalysis: The reaction is initiated by a conjugate (Michael) addition of the tertiary amine catalyst to the activated alkene, forming a zwitterionic enolate. This enolate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst (retro-Michael reaction) regenerates the catalyst and yields the densely functionalized allylic alcohol product. Experimental Protocol: General Baylis-Hillman Reaction

  • Materials: Aldehyde (1.0 equiv), Activated alkene (e.g., methyl acrylate, 1.5 equiv), N-methylpiperazine (0.2 equiv), Solvent (e.g., DMF or aqueous medium).

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde (1.0 equiv) in the chosen solvent.

    • Add the activated alkene (1.5 equiv) followed by N-methylpiperazine (0.2 equiv).

    • Stir the reaction mixture at room temperature. Note: Baylis-Hillman reactions can be notoriously slow, sometimes requiring several days for completion. [6] 4. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.

Conclusion

N-methylpiperazine and its derivatives are far more than simple intermediates; they are versatile and powerful catalysts in their own right. Their ability to function as efficient curing agents in polymer systems and as mild, effective bases in fundamental C-C bond-forming reactions highlights their significance in both industrial and academic research. The protocols outlined in this guide demonstrate their practical application, offering researchers reliable starting points for harnessing the catalytic potential of this privileged scaffold. The continued exploration of new NMP derivatives and their catalytic applications promises to yield further innovations in green chemistry, materials science, and synthetic methodology.

References

  • Ataman Kimya. N-METHYLPIPERAZINE.

  • Dalpozzo, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1047.

  • Google Patents. (2015). CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.

  • ResearchGate. (2010). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor.

  • ResearchGate. (2011). ChemInform Abstract: A Simple, Efficient and Green Procedure for the Knoevenagel Condensation of Aldehydes with N-Methylpiperazine at Room Temperature under Solvent-Free Conditions.

  • Knowledge. (2022). How to choose the catalyst for polyurethane rationally.

  • ChemicalBook. (2019). Applications of 1-Methylpiperazine.

  • Google Patents. (1982). US4326042A - Morpholine and piperazine derivatives in a catalyst system for polyester-based polyurethane foams.

  • Google Patents. (2008). CN101239957A - Synthesis method of N-methylpiperazine.

  • ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.

  • Benchchem. The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.

  • Who we serve. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂.

  • San Apro. Technical Information Catalysts for polyurethane resin.

  • European Patent Office. (2019). EP 3154955 B1 - METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION.

  • SSRN. (2023). Alternatives to Piperidine in Knoevenagel Condensation of 2-Cyanoacetamide with Benzaldehydes.

  • MDPI. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.

  • Google Patents. (1959). US2905673A - Method for preparing 1-methylpiperazine.

  • Wikipedia. Baylis–Hillman reaction.

  • University Of Moratuwa. (2017). Evaluation of suitability of 1,4- dimethylpiperazine as a substitute catalyst of polyurethane foam production.

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • Wikipedia. Knoevenagel condensation.

  • Taylor & Francis. Knoevenagel condensation – Knowledge and References.

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.

  • Google Patents. (1962). US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.

  • Organic Chemistry Portal. Baylis-Hillman Reaction.

  • Organic Chemistry Portal. Synthesis of piperazines.

  • Google Patents. (2022). CN114163390A - Piperazine epoxy resin curing agent and preparation method thereof.

  • ResearchGate. (1983). Mechanism of imidazole catalysis in the curing of epoxy resins.

  • WTF. (2022). Common types of epoxy resin curing agent and its curing mechanism.

  • Patent 1059318. (2005). Use of polyurethane catalyst compositions for improving rigid foam performance.

  • National Center for Biotechnology Information. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction.

  • Wiley Online Library. (2013). Decomposition mechanisms of cured epoxy resins in near-critical water.

  • Arkivoc. (2009). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules.

  • Atlantis Press. (2016). Curing Behavior for Microencapsulated Curing Agents on Epoxy Resin Systems.

Sources

Application Note: High-Yield Synthesis of N-Methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for converting N-methylpiperazine (1-methylpiperazine) free base into its stable dihydrochloride salt form (


). While the free base is a liquid prone to oxidation and handling difficulties, the dihydrochloride salt is a stable, crystalline solid preferred for pharmaceutical intermediate storage and precise stoichiometric dosing.

This guide prioritizes the anhydrous precipitation method , utilizing HCl-saturated alcohols (Isopropanol/Ethanol) rather than aqueous hydrochloric acid. This approach minimizes hygroscopicity issues and eliminates energy-intensive water removal steps, ensuring a high-purity product (>98%) suitable for downstream API synthesis.

Chemical Basis & Stoichiometry

Structural Analysis

N-methylpiperazine contains two nitrogen centers with distinct basicity. Understanding the


 values is critical for controlling the salt formation:
  • 
     (Secondary Amine): 
    
    
    
    . This is the most basic site and protonates first.
  • 
     (Tertiary Amine): 
    
    
    
    . This site is less basic due to steric hindrance and electronic effects of the methyl group.
Reaction Stoichiometry

To obtain the dihydrochloride salt, the reaction requires a molar ratio of at least 2:1 (Acid:Base).



  • Target pH: < 2.0 (to ensure full protonation of the

    
     site).
    
  • Reagent Excess: A slight excess of HCl (2.2 to 2.5 equivalents) is recommended to drive the equilibrium fully to the dihydrochloride form and prevent the formation of mixed mono/di-salt impurities.

Reaction Pathway Diagram

ReactionPathway Base N-Methylpiperazine (Free Base) Liquid HCl1 + 1.0 eq HCl Mono Monohydrochloride (Protonated at N4) Base->Mono pH ~ 7.0 HCl2 + >1.0 eq HCl Di Dihydrochloride (Fully Protonated) Solid Precipitate Mono->Di pH < 2.0

Figure 1: Step-wise protonation pathway. Full conversion requires driving the pH below the pKa of the tertiary amine.

Materials & Safety

Reagents
ReagentGradeRoleNotes
N-Methylpiperazine >99%SubstrateCorrosive, Flammable liquid.
HCl in Isopropanol 5M - 6MAcid SourcePreferred over aqueous HCl to facilitate precipitation.
Isopropanol (IPA) ACS ReagentSolventAnti-solvent for the salt.
Ethanol (Absolute) AnhydrousCo-solventOptional for initial dissolution.
Diethyl Ether ACS ReagentWash SolventHighly flammable; use only if IPA washing is insufficient.
Safety Criticals (EHS)
  • Exotherm Warning: The neutralization reaction is highly exothermic. Acid addition must be controlled to prevent solvent boiling.

  • Corrosive Hazards: N-methylpiperazine causes severe skin burns.[1] HCl/IPA fumes are potent respiratory irritants. Work strictly within a fume hood.

  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[2] Minimize exposure to atmospheric moisture during filtration.

Experimental Protocol: Anhydrous Synthesis

This protocol describes the synthesis of approximately 20g of N-methylpiperazine dihydrochloride.

Preparation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel (pressure-equalizing), a thermometer, and a nitrogen inlet.

  • Inert Atmosphere: Flush the system with dry Nitrogen (

    
    ) to remove moisture.
    
Dissolution
  • Charge 10.0 g (0.10 mol) of N-methylpiperazine into the flask.

  • Add 50 mL of anhydrous Isopropanol (IPA).

  • Stir at room temperature until fully dissolved.

  • Cool the solution to 0–5°C using an ice/water bath.

Acidification
  • Calculate required HCl: 0.10 mol base

    
     2.2 eq = 0.22 mol HCl.
    
    • If using 5M HCl/IPA: Volume

      
       44 mL.
      
  • Load the HCl solution into the addition funnel.

  • Dropwise Addition: Add the HCl solution slowly over 30–45 minutes.

    • Critical Control: Monitor internal temperature.[3] Do not allow it to exceed 20°C during addition.

  • Observation: A white precipitate should begin to form immediately upon addition.

  • After addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour to ensure complete conversion.

Isolation & Purification
  • Cool the slurry back to 0°C for 30 minutes to maximize yield.

  • Filtration: Filter the white solid using a sintered glass funnel (medium porosity) under vacuum.

  • Washing: Wash the filter cake twice with cold Isopropanol (2

    
     15 mL).
    
    • Note: If the product appears yellow or sticky, wash with a small amount of Acetone or Diethyl Ether (check chemical compatibility with your filter setup).

  • Drying: Transfer the solid to a vacuum oven. Dry at 60°C under full vacuum (-30 inHg) for 6–12 hours.

    • Storage: Store immediately in a desiccator or tightly sealed container.

Process Workflow Diagram

Workflow Start Start: 10g N-Methylpiperazine Dissolve Dissolve in 50mL IPA (Inert N2 Atmosphere) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddAcid Add 2.2 eq HCl (in IPA) Dropwise (Exotherm Control) Cool->AddAcid Precip Formation of White Slurry (Dihydrochloride Salt) AddAcid->Precip Age Age Slurry: 1h @ RT Then Cool to 0°C Precip->Age Filter Vacuum Filtration Age->Filter Wash Wash Cake (Cold IPA) Filter->Wash Dry Vacuum Oven Dry 60°C, 12h Wash->Dry

Figure 2: Experimental workflow for the anhydrous precipitation of N-methylpiperazine dihydrochloride.

Characterization & Validation

To ensure the product is the correct salt form and free of impurities, perform the following validation steps.

TestExpected ResultMethod Note
Appearance White crystalline powderYellowing indicates oxidation or impurities.
Melting Point 246°C – 250°C Sharp melting point indicates high purity [1].
Solubility Soluble in Water, Methanol.[2][4][5] Insoluble in Ether, Acetone.Dissolve 100mg in 1mL water; solution should be clear.
Silver Nitrate Test Heavy white precipitate (AgCl)Confirms presence of Chloride counter-ions.
1H-NMR (

)
Shift in signals compared to free base.

-Methyl peak (

ppm) and Piperazine ring protons (

ppm) will shift downfield due to protonation.

Troubleshooting Guide

Issue: Product is a sticky gum/oil instead of a solid.

  • Cause: Presence of water or insufficient acid excess.

  • Solution: Triturate (grind) the oil with fresh anhydrous Acetone or Diethyl Ether. This often induces crystallization. Alternatively, re-dissolve in minimum hot methanol and precipitate with cold ether.

Issue: Low Yield (<70%).

  • Cause: Product solubility in the mother liquor (IPA).

  • Solution: Cool the slurry to -10°C before filtration. Add a non-polar anti-solvent like Diethyl Ether or Hexane to force precipitation.

Issue: Melting point is low (<240°C).

  • Cause: Incomplete protonation (Monohydrochloride contamination).

  • Solution: Recrystallize from hot Ethanol containing a few drops of Conc. HCl.

References

  • ChemicalBook. (2023). 1-Methylpiperazine dihydrochloride Properties and Melting Point Data. Link

  • Santa Cruz Biotechnology. (2023). 1-Methylpiperazine dihydrochloride Product Data Sheet. Link[6][7]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 1-Methylpiperazine dihydrochloride. Link

  • PubChem. (2023). Compound Summary: 1-Methylpiperazine.[5][8][9][10] National Library of Medicine. Link

Sources

Industrial applications of N-methylpiperazine hydrochloride in pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Applications of N-Methylpiperazine Hydrochloride in Pharmaceutical Synthesis

Executive Summary

N-Methylpiperazine Hydrochloride (NMP[1]·HCl) serves as a critical solid-state reagent in the pharmaceutical industry, offering distinct advantages over its liquid free-base counterpart, N-methylpiperazine (NMP).[1] While the liquid base is a common nucleophile, the hydrochloride salt is valued for its enhanced stability, non-volatility, and precise stoichiometry in complex organic syntheses.[1]

This technical guide details the industrial applications of NMP·HCl, focusing on its role as a nucleophilic precursor in the synthesis of antipsychotics (e.g., Olanzapine) and PDE5 inhibitors (e.g., Sildenafil).[1] Furthermore, it addresses the critical compliance challenge of nitrosamine impurities, specifically providing a validated protocol for the detection of N-Nitroso-N-methylpiperazine (MeNP).[1]

Chemical Profile & Industrial Handling

Unlike the liquid base, which is hygroscopic, corrosive, and volatile (Flash Point: 42°C), NMP[1]·HCl is a crystalline solid.[2] This physical state facilitates safer handling in large-scale GMP manufacturing.

PropertyN-Methylpiperazine (Base)N-Methylpiperazine Hydrochloride (Salt)
CAS Number 109-01-374879-18-8 (xHCl) / 109-01-3 (sourced as salt)
Physical State Colorless/Yellow LiquidWhite Crystalline Solid
Handling Hazard Corrosive, Flammable, Toxic VaporIrritant, Hygroscopic Solid
Industrial Use Direct Nucleophile, SolventStable Precursor, pH Buffer, Standard
Storage Flammables Cabinet, Nitrogen BlanketCool, Dry, Desiccated

Operational Advantage: The salt form eliminates the risk of vapor exposure during weighing and charging, a critical safety factor in high-volume reactor loading.

Application I: Synthesis of Olanzapine (Direct Salt Usage)

In the synthesis of Olanzapine, NMP[3]·HCl is utilized directly in high-temperature nucleophilic substitution reactions. The salt acts as a latent source of the nucleophile, often providing better reaction control than the liquid base at elevated temperatures.

Mechanism

The reaction involves the nucleophilic attack of the secondary amine of N-methylpiperazine on the benzodiazepine core. Using the hydrochloride salt in a polar aprotic solvent (DMSO) allows for a controlled release of the active amine species at high temperatures.

Protocol: Olanzapine Intermediate Synthesis

Reagents:

  • 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride (Precursor)[1]

  • N-Methylpiperazine Hydrochloride (NMP[1]·HCl)

  • Dimethylsulfoxide (DMSO)

  • Toluene (for workup)

Step-by-Step Methodology:

  • Charging: Into a glass-lined reactor, charge DMSO (5 vol) and the benzodiazepine precursor (1.0 eq).

  • Reagent Addition: Add NMP·HCl (10.0 eq) directly as a solid. Note: The excess equivalents drive the equilibrium and act as a buffer.

  • Reaction: Heat the mixture to 110–120°C under nitrogen atmosphere. Maintain agitation for 20 hours.

    • Process Insight: The high temperature ensures the solubility of the salt and facilitates the nucleophilic aromatic substitution.

  • Quenching: Cool the reaction mass to 20°C. Dilute with water (10 vol) to precipitate the crude product.

  • Workup: Extract the crude solid into toluene. Crystallize to obtain Olanzapine Technical Grade.

OlanzapineSynthesis Precursor Benzodiazepine Precursor Reactor Reactor (DMSO, 120°C) Precursor->Reactor NMP_HCl N-Methylpiperazine HCl (Solid) NMP_HCl->Reactor 10.0 eq Quench Quench & Crystallization Reactor->Quench 20h Reaction Product Olanzapine (Technical Grade) Quench->Product Purification

Figure 1: Synthetic pathway utilizing NMP[1][3]·HCl for Olanzapine production.[3][4]

Application II: In-Situ Generation for Sildenafil Synthesis

For Sildenafil, NMP is required to form the sulfonamide linkage. While the liquid base is often used, the hydrochloride salt is preferred in facilities lacking liquid-handling systems for corrosive amines.[1] It is neutralized in situ to generate the free base.

Protocol: Sulfonamide Formation via NMP·HCl

Reagents:

  • Sildenafil Sulfonyl Chloride Intermediate[1][5]

  • N-Methylpiperazine Hydrochloride[1][6][7]

  • Sodium Hydroxide (NaOH) 10% solution

  • Acetone/Water solvent system[1]

Methodology:

  • Preparation: Suspend the Sulfonyl Chloride intermediate in acetone (10 vol) at 5–10°C.

  • Activation: In a separate vessel, dissolve NMP·HCl (1.1 eq) in water. Add NaOH (1.1 eq) slowly to generate the free base N-methylpiperazine in solution.

    • Critical Control: Keep temperature <20°C to prevent volatilization of the generated free base.

  • Coupling: Add the neutralized NMP solution to the acetone suspension dropwise.

  • Completion: Stir at room temperature for 2 hours. The product precipitates as the reaction proceeds.

  • Isolation: Filter the solids and wash with water to remove the NaCl byproduct formed from the neutralization.

Critical Quality Attribute: Nitrosamine Impurity Control

A major concern with piperazine derivatives is the formation of N-Nitroso-N-methylpiperazine (MeNP) (also known as 1-methyl-4-nitrosopiperazine, MNP), a potent carcinogen.[1] This impurity forms if NMP·HCl is exposed to nitrites (often found in water, reagents, or sodium azide steps) under acidic conditions.[1]

Regulatory Limit: The Acceptable Intake (AI) is strictly regulated (often <26.5 ng/day depending on potency categorization).

Protocol: LC-MS/MS Determination of MeNP

This validated method detects trace MeNP in drug substances synthesized using NMP·HCl.

Instrument Parameters:

  • System: UHPLC coupled with Triple Quadrupole MS (LC-MS/MS).

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0).[8]

  • Mobile Phase B: Methanol.[8][9]

  • Flow Rate: 0.6 mL/min.[8]

MS/MS Transitions (MRM Mode):

Compound Precursor Ion (m/z) Product Ion (m/z) Role
MeNP 130.1 74.1 Quantifier
MeNP 130.1 43.1 Qualifier

| MeNP-d4 | 134.1 | 78.1 | Internal Standard |[1]

Sample Preparation:

  • Stock Solution: Dissolve NMP·HCl sample in Methanol to reach 1 mg/mL.

  • Extraction: Vortex and sonicate for 10 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter (ensure filter compatibility to avoid leaching).

  • Injection: Inject 5–10 µL into the LC-MS/MS.

NitrosamineAnalysis Sample Drug Substance (Synthesized with NMP·HCl) Extraction Extraction (Methanol, Sonicate 10m) Sample->Extraction LCMS LC-MS/MS Analysis (Phenyl-Hexyl Column) Extraction->LCMS Data Quantification (MRM: 130.1 -> 74.1) LCMS->Data Result MeNP Content (< 26.5 ng/day limit) Data->Result

Figure 2: Workflow for the detection of mutagenic MeNP impurities.

References

  • Synthesis of Olanzapine: New Drug Approvals. (2015). "Olanzapine: Synthesis and Process Chemistry."

  • Sildenafil Synthesis: MDPI Scipharm. (2016). "A Facile, Improved Synthesis of Sildenafil and Its Analogues."

  • Nitrosamine Analysis: Health Sciences Authority (HSA). (2022). "Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS."

  • Safety Data: Fisher Scientific. (2025). "Safety Data Sheet: 1-Methylpiperazine."

  • Impurity Guidelines: FDA. (2024).[10] "Control of Nitrosamine Impurities in Human Drugs."

Sources

Troubleshooting & Optimization

Improving yield in N-methylpiperazine hydrochloride synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield or purity bottlenecks in the synthesis of N-methylpiperazine hydrochloride . It moves beyond basic textbook procedures to address the specific mechanistic and operational failure points common in this synthesis.

Ticket Subject: Optimization of Yield and Selectivity in Mono-Methylation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The synthesis of N-methylpiperazine (NMP) hydrochloride presents a classic "selectivity vs. conversion" paradox. The core challenge is not the reaction rate, but preventing the bis-alkylation (formation of 1,4-dimethylpiperazine) while ensuring complete consumption of the piperazine starting material. Furthermore, NMP is highly water-soluble, making isolation of the free base from aqueous reaction media the primary source of yield loss before salt formation.

Reaction Pathway & Failure Points

The following diagram outlines the critical decision nodes where yield is typically lost.

NMP_Synthesis_Pathway Pip Piperazine (Starting Material) Mono N-Methylpiperazine (Target Base) Pip->Mono Methylation (1.0 eq. CH2O) Bis 1,4-Dimethylpiperazine (Major Impurity) Mono->Bis Over-Alkylation (Excess CH2O) Salt N-Methylpiperazine Hydrochloride (Final Product) Mono->Salt HCl/EtOH Precipitation Loss_Aq Yield Loss: Aqueous Solubility Mono->Loss_Aq Improper Extraction

Figure 1: Reaction pathway highlighting the competitive bis-alkylation and downstream isolation risks.

Module 1: Upstream Synthesis (The Selectivity Problem)

User Query: "I am using the Eschweiler-Clarke method, but I consistently get ~15% of the dimethyl impurity. How do I stop the reaction at the mono-methyl stage?"

Technical Diagnosis

The Eschweiler-Clarke reaction (Formaldehyde + Formic Acid) is thermodynamically driven toward tertiary amines. Once the mono-methyl product forms, it becomes more nucleophilic than the starting secondary amine, accelerating the second methylation.

Optimization Protocol

To maximize mono-selectivity, you must shift from a "reagent-controlled" to a "kinetic-controlled" or "blocking-group" strategy.

ParameterStandard Protocol (Flawed)Optimized Protocol (High Yield)Rationale
Stoichiometry 1:1 Formaldehyde:Piperazine0.9:1 to 0.95:1 (Limiting CH₂O)Leaving 5-10% unreacted piperazine is easier to separate (distillation/crystallization) than removing the bis-impurity.
Addition Mode One-pot mixHigh-Dilution Dropwise Slowly adding CH₂O to a large excess of piperazine keeps the local concentration of alkylating agent low, favoring mono-substitution.
Acid Source Excess Formic AcidHCl (1 eq) + Formic Acid Pre-protonating one nitrogen with HCl (forming piperazine monohydrochloride in situ) statistically protects one site, forcing reaction at the free amine.

Advanced Tip: If purity is paramount over raw cost, consider the Boc-protection route :

  • Protect one amine (Boc-anhydride).

  • Methylate the other (MeI/NaH or Eschweiler-Clarke).[1][2]

  • Deprotect (HCl/MeOH) -> Directly yields the pure Hydrochloride salt.

Module 2: Isolation & Workup (The Solubility Trap)

User Query: "My TLC shows conversion, but after extraction, my mass balance is low. Where did my product go?"

Technical Diagnosis

N-methylpiperazine is extremely hygroscopic and miscible with water. Standard extractions (DCM/Water) often fail because the partition coefficient (


) is unfavorable unless the aqueous phase is saturated with ions.
Troubleshooting Guide: Isolation
  • Salting Out (Critical): Before extraction, saturate the aqueous phase with solid KOH or NaOH until pellets no longer dissolve. This "salts out" the organic amine, forcing it into the organic layer.

  • Solvent Choice: Do not use Diethyl Ether.[3] Use Chloroform (

    
    )  or Dichloromethane (DCM)  repeated 3-4 times.
    
    • Note: Continuous liquid-liquid extraction is recommended for scales >10g.

  • Azeotropic Drying: If you cannot extract efficiently, distill the water/amine mixture with Toluene . Water forms an azeotrope with toluene, leaving the dry amine behind.

Module 3: Salt Formation (Crystallization)

User Query: "I added HCl, but I got a sticky oil instead of a white solid. How do I get a nice powder?"

Technical Diagnosis

"Sticky oils" usually indicate trapped solvent, excess water, or a mixture of mono- and dihydrochloride salts. N-methylpiperazine can form a monohydrochloride (


) or dihydrochloride (

). The dihydrochloride is the stable, non-hygroscopic solid preferred in pharma.
Validated Salt Formation Protocol

Objective: Synthesis of N-Methylpiperazine Dihydrochloride (


).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude N-methylpiperazine free base in dry Ethanol (EtOH) or Isopropanol (IPA) (approx. 5-10 mL per gram of base).

    • Avoid Methanol if possible, as the salt is too soluble in it, reducing yield.

  • Acidification: Cool the solution to 0–5°C in an ice bath.

  • Addition: Add Conc. HCl (37%) or HCl in Dioxane (4M) dropwise.

    • Stoichiometry: You need >2.2 equivalents of HCl to ensure the dihydrochloride forms.

    • Observation: A white precipitate should form immediately.

  • Digestion: Stir the slurry at room temperature for 30 minutes, then chill again to 0°C for 1 hour.

  • Filtration: Filter under vacuum. Wash the cake with cold Acetone (removes residual water and mono-impurities).

  • Drying: Dry in a vacuum oven at 60°C.

Troubleshooting Decision Tree:

Troubleshooting_Salt Start Issue: Sticky/Oily Product Check_Water Is water present in solvent? Start->Check_Water Check_Stoich Is HCl > 2.0 equivalents? Check_Water->Check_Stoich No (Dry solvents used) Action_Dry Action: Recrystallize from Boiling EtOH + minimal H2O Check_Water->Action_Dry Yes Action_MoreHCl Action: Add excess HCl Wash with Acetone Check_Stoich->Action_MoreHCl No (Under-acidified) Action_Triturate Action: Triturate with Diethyl Ether/Acetone Check_Stoich->Action_Triturate Yes (Correct Eq)

Figure 2: Decision logic for resolving oiling-out issues during salt formation.

Frequently Asked Questions (FAQ)

Q: Can I use Methyl Iodide (MeI) instead of Formaldehyde? A: It is not recommended for yield optimization. Direct alkylation with MeI is difficult to control and typically results in a statistical mixture of unreacted, mono-methyl, and dimethyl quaternary ammonium salts. The reductive amination (Eschweiler-Clarke or H2/Pd/C) is far more selective.

Q: My product is yellow. Is this a problem? A: Pure N-methylpiperazine hydrochloride should be white. Yellowing indicates oxidation (N-oxides) or trace polymerized formaldehyde. Recrystallize from Ethanol/Water (95:5) . If the color persists, wash the free base with dilute NaOH before salt formation.

Q: How do I remove unreacted piperazine? A: If you followed the "limiting reagent" protocol, you will have leftover piperazine.

  • Free Base Stage: Piperazine (b.p. 146°C) and N-methylpiperazine (b.p. 138°C) are hard to separate by simple distillation.

  • Salt Stage: Piperazine dihydrochloride is significantly less soluble in hot ethanol than NMP dihydrochloride. You can exploit this difference by fractional crystallization, but it is difficult.

  • Best Approach: Use the Bis-Boc strategy or precise stoichiometry (0.9 eq CH2O) and accept a small loss of yield to ensure the unreacted material is piperazine (which stays in the mother liquor if you optimize the solvent) rather than the difficult-to-remove dimethyl impurity.

References

  • Eschweiler-Clarke Methylation Kinetics

    • Review of Modern Eschweiler–Clarke Methylation Reaction.
  • Industrial Synthesis & Catalysis

    • Preparation method of 1-methyl piperazine (Patent CN102304102B).
  • Purification & Salt Properties

    • Purification of piperazine and derivatives (Patent US2919275A).
  • General Properties & Safety

    • 1-Methylpiperazine: Synthesis, Applications and Safety.[4] ChemicalBook.

Sources

Technical Support Center: Removing Unreacted N-Methylpiperazine (NMP) Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMP-REM-001 Topic: Purification strategies for N-methylpiperazine (NMP) and its hydrochloride salts from reaction mixtures. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Chemical Profile

The Problem: N-methylpiperazine (NMP) is a versatile nucleophile, but its removal is notorious for causing "streaking" on silica gel and contaminating final products with a persistent amine odor. The specific challenge addressed here is the removal of NMP Hydrochloride (NMP·HCl) —the salt form which often results from the reaction itself (as a byproduct) or from using NMP as a proton scavenger.

The Chemistry (Know Your Enemy): To remove NMP effectively, you must exploit its basicity and solubility switches.

PropertyN-Methylpiperazine (Free Base)N-Methylpiperazine Hydrochloride (Salt)
State Liquid (bp 138°C)Solid (Hygroscopic) or Oil
Solubility Miscible in Water, DCM, EtOAc, MeOHHigh: Water, MeOH Low: DCM, EtOAc, Ether, Hexanes
pKa (approx) N1 (Methyl): ~5.0 N4 (Sec-Amine): ~9.0N/A (Fully protonated at pH < 4)
LogP -0.57 (Hydrophilic)Highly Hydrophilic (Ionic)

Core Strategy: Because NMP·HCl is an ionic salt, it is naturally water-soluble. However, in organic synthesis, it often forms "oils" or "gums" that trap your product, or it partially solubilizes in polar organic solvents (like DCM/Chloroform).

Primary Protocol: Aqueous Extraction (Liquid-Liquid)

Applicability: Best for products that are Neutral or Acidic , or Weakly Basic (pKa < 5).

Methodology

The goal is to keep NMP fully protonated (as the di-hydrochloride salt), forcing it into the aqueous layer while your product remains in the organic layer.

Step-by-Step Guide:

  • Solvent Choice: Dissolve your crude reaction mixture in a non-polar solvent. Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) are superior to Dichloromethane (DCM) because NMP salts are slightly soluble in DCM.

  • The Acid Wash:

    • Wash the organic layer 3x with 0.5 M - 1.0 M HCl .

    • Mechanism:[1][2][3] At pH ~1, both nitrogens on NMP are protonated. The species becomes highly polar and partitions into the water.

  • The "Brine Polish":

    • Wash 1x with Saturated NaHCO₃ (only if your product is acid-sensitive, otherwise skip).

    • Wash 1x with Saturated Brine to remove residual water.

  • Drying: Dry over Na₂SO₄ and concentrate.

Troubleshooting "The Emulsion from Hell"

NMP salts can act as hydrotropes, causing emulsions.

  • Fix: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the ionic strength ("Salting Out"), forcing the organic product out of the water and breaking the emulsion.

Advanced Protocol: The "Amine-Amine" Separation

Applicability: When your product is also a Basic Amine . Challenge: An acid wash will protonate both your product and the NMP, trapping both in the water.

Strategy: Differential pH Extraction

You must exploit the pKa difference. NMP has a pKa of ~9.0 (secondary amine). If your product is a weaker base (e.g., pyridine derivative, aniline, pKa < 6), you can separate them.

Protocol:

  • Buffer Preparation: Prepare a Phosphate or Citrate buffer at pH 5.5 - 6.0 .

  • Extraction: Extract your organic layer with this buffer.

    • At pH 6.0: NMP (pKa ~9.0) will be predominantly protonated (ionized) and go into the water.

    • At pH 6.0: A weak base product (pKa < 5) will remain largely unprotonated (neutral) and stay in the organic layer.

Solid-Phase Scavenging (The "Zero-Workup" Solution)

Applicability: High-value compounds, small scale (<10g), or when aqueous workup fails. This is the cleanest method.

Scenario A: Removing NMP (Free Base)

If you have neutralized the reaction and need to remove excess NMP.

  • Reagent: Polymer-Supported Isocyanate (PS-NCO) .

  • Mechanism: The isocyanate reacts rapidly with the secondary amine (N4) of NMP to form an insoluble urea.

  • Protocol:

    • Add 3-4 equivalents of PS-NCO resin to the reaction mixture.

    • Stir gently for 2-4 hours at room temperature.

    • Filter. The NMP is trapped on the beads. Evaporate filtrate.

Scenario B: Removing NMP·HCl (The Salt)
  • Reagent: Polymer-Supported Carbonate (PS-CO3) or Tertiary Amine (PS-DIEA) + PS-Isocyanate .

  • Protocol:

    • Add PS-CO3 (to neutralize the HCl and freebase the NMP).

    • Add PS-NCO (to scavenge the now-free NMP).

    • Stir, Filter, Evaporate.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct removal method.

NMP_Removal Start Reaction Mixture contains NMP / NMP-HCl IsSolid Is the mixture a suspension (Solid NMP-HCl visible)? Start->IsSolid Filter Filtration (Wash solid with non-polar solvent) IsSolid->Filter Yes Soluble Mixture is Homogeneous IsSolid->Soluble No ProdNature Is your Product Basic? Soluble->ProdNature AcidWash Standard Acid Wash (1M HCl or Citric Acid) NMP partitions to Aqueous ProdNature->AcidWash No (Neutral/Acidic) WeakBase Is Product a Weak Base (pKa < 6)? ProdNature->WeakBase Yes BufferWash pH Controlled Extraction (Buffer pH ~6.0) WeakBase->BufferWash Yes StrongBase Product is Strong Base (pKa > 7) WeakBase->StrongBase No Scavenge Use Scavenging Resins (PS-Isocyanate) StrongBase->Scavenge Recommended

Figure 1: Decision tree for selecting the optimal NMP removal strategy based on product properties.

Troubleshooting & FAQs

Q1: I tried the acid wash, but my product precipitated as a gum.

  • Diagnosis: Your product likely formed an insoluble HCl salt alongside the NMP.

  • Fix: Switch to DCM as the solvent (amine salts are often soluble in DCM). Wash the DCM layer with water. The NMP[3][4]·HCl (highly water soluble) will go into the water; your product's salt (likely more lipophilic) might stay in the DCM. Alternatively, use the Scavenging Resin method to avoid salt formation entirely.

Q2: I see a white solid in my reaction flask. Is that my product?

  • Diagnosis: If you used non-polar solvents (Ether, Toluene, Hexane), that solid is almost certainly NMP·HCl .

  • Test: Take a small amount of the solid and add water. If it dissolves instantly, it is the salt.

  • Action: Filter it off! This is the easiest purification scenario.

Q3: Can I just distill the NMP off?

  • Analysis: NMP boils at 138°C. This is high. You risk decomposing your product.

  • Tip: If you must distill, add Ethylene Glycol . It forms an azeotrope with piperazines and helps carry them over, but this is an industrial method and rarely suitable for small-scale medicinal chemistry [1].

Q4: My TLC still shows a "streak" at the baseline.

  • Diagnosis: Residual NMP·HCl drags on silica.

  • Fix: Add 1% Triethylamine or 1% Ammonium Hydroxide to your TLC eluent. This freebases the NMP and your product, sharpening the spots.

References

  • Separation of N-methylpiperazine from mixtures. US Patent 3069331A. Google Patents.
  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Metal Scavenger User Guide. Biotage. (Referencing general resin scavenging principles). Available at: [Link]

  • Organic Reaction Workup Formulas. University of Rochester. Available at: [Link]

Sources

Technical Support Center: N-Methylpiperazine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of N-methylpiperazine (NMP) dihydrochloride . It is designed for organic chemists and process engineers who require high-purity material (>99%) for pharmaceutical intermediate synthesis or biological applications.

Core Technical Overview

The Substance: N-methylpiperazine dihydrochloride (CAS: 3034-41-1) is the stable salt form of N-methylpiperazine. Unlike its free base (a volatile liquid), the salt is a solid but exhibits significant hygroscopicity . The Challenge: The primary impurities are Piperazine (starting material) and 1,4-Dimethylpiperazine (over-alkylation byproduct) . Separation is difficult because all three species are structurally similar diamines. The Solution: Fractional crystallization exploiting the differential solubility of the dihydrochloride salts in alcoholic solvents.

Master Purification Protocols

Protocol A: The "IPA Displacement" Method (Standard Purification)

Best for: Crude material with moderate impurities (<5% Piperazine).

Mechanism: NMP·2HCl has a steep solubility curve in Isopropyl Alcohol (IPA), whereas Piperazine·2HCl is practically insoluble in cold IPA/Ethanol mixtures.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude NMP·2HCl in the minimum volume of hot Methanol (

    
    ).
    
    • Note: Do not use water; removing it later is energetically costly and promotes oiling out.

  • Charcoal Treatment (Optional): If the solution is yellow/brown, add activated carbon (5% w/w), stir for 15 mins, and filter hot through Celite.

  • Displacement: While maintaining heat (

    
    ), slowly add hot Isopropyl Alcohol (IPA) .
    
    • Ratio: Target a final solvent ratio of 1:4 (Methanol:IPA).

  • Nucleation: Remove heat. Allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical: If an oil forms, reheat and add more Methanol until clear, then cool again.

  • Crystallization: Cool to

    
     for 4 hours.
    
  • Filtration: Filter quickly under nitrogen (to prevent moisture absorption). Wash the cake with cold IPA.

  • Drying: Vacuum dry at

    
     over 
    
    
    
    or silica gel.
Protocol B: The "Salt-Break" Method (High Impurity Load)

Best for: Crude material containing >10% Piperazine.

Mechanism: Piperazine dihydrochloride precipitates preferentially from acidified ethanol.

  • Acidification: Dissolve the crude free base mixture in Ethanol (10 volumes). Cool to

    
    .
    
  • HCl Sparging: Slowly bubble anhydrous HCl gas or add concentrated HCl in dioxane/ethanol.

    • Observation: Piperazine[1][2][3][4][5][6][7][8][9][10][11][12]·2HCl is significantly less soluble in ethanol than NMP·2HCl and will precipitate first.

  • Filtration 1 (Impurity Removal): Filter off the white solid. This is predominantly the Piperazine impurity.

  • Concentration: Take the filtrate (containing NMP·2HCl) and concentrate it to 20% of its original volume.

  • Crystallization: Add IPA (as in Protocol A) to force the NMP·2HCl out of the solution.

Troubleshooting & FAQs

Category: Crystallization Issues

Q: My product is coming out as a sticky "goo" or oil instead of crystals. Why? A: This is "oiling out," typically caused by two factors:

  • Residual Water: Even trace amounts of water increase solubility and prevent lattice formation.

    • Fix: Redissolve in methanol, add toluene, and rotary evaporate to azeotrope off the water. Repeat twice.

  • Cooling Too Fast: Rapid cooling traps impurities that lower the melting point.

    • Fix: Reheat to dissolution.[2] Turn off the stir plate and wrap the flask in foil/towel to allow extremely slow cooling over 2-3 hours. Seed the solution with a pure crystal if available.

Q: The crystals turn to liquid on the filter paper. A: NMP·2HCl is extremely deliquescent. It absorbs atmospheric moisture rapidly, dissolving itself.

  • Fix: You must use a Schlenk frit or a filter funnel with a nitrogen blanket. Do not leave the vacuum pulling air through the cake for more than 2 minutes. Transfer immediately to a desiccator.

Category: Purity & Analysis

Q: How do I distinguish NMP·2HCl from Piperazine[2][11]·2HCl by NMR? A: Use


 or 

.
  • Piperazine[1][3][4][5][6][7][8][9][10][12]·2HCl: Shows a single singlet peak at

    
     ppm (4 equivalent 
    
    
    
    groups).
  • NMP[13][10][12]·2HCl: Shows a singlet for the

    
     (
    
    
    
    ppm) and distinct multiplets for the ring protons (symmetry is broken).
  • Tip: If you see a small singlet integrated to ~4H appearing under or near your ring multiplets, you have residual piperazine.

Q: I still have 1,4-Dimethylpiperazine in my salt. How do I remove it? A: Recrystallization is often ineffective for separating the dimethyl impurity from the monomethyl product due to similar solubilities.

  • Fix: You must purify at the Free Base stage. Basify the salt (NaOH), extract into DCM, and perform fractional distillation. The boiling point difference (NMP: ~138°C vs. DMP: ~131°C) allows separation on a good column (e.g., Spinning Band or Vigreux). Then re-acidify.

Visual Workflow (Decision Tree)

PurificationWorkflow Start Crude NMP Mixture CheckImpurity Check Impurity Profile (H-NMR / GC) Start->CheckImpurity HighPip High Piperazine (>10%) CheckImpurity->HighPip LowPip Low Piperazine (<5%) CheckImpurity->LowPip AcidEth Dissolve in Ethanol Add HCl (g) HighPip->AcidEth DirectCryst Dissolve in min. hot MeOH LowPip->DirectCryst FilterPip Filter Precipitate (Removes Piperazine.2HCl) AcidEth->FilterPip FilterPip->DirectCryst Use Filtrate AddIPA Add hot IPA (4:1 ratio) DirectCryst->AddIPA Cooling Slow Cool to 4°C AddIPA->Cooling CheckOil Did it Oil Out? Cooling->CheckOil Azeotrope Azeotrope with Toluene (Remove Water) CheckOil->Azeotrope Yes FilterFinal Filter under N2 Wash with cold IPA CheckOil->FilterFinal No (Crystals) Azeotrope->DirectCryst Dry Vacuum Dry over P2O5 FilterFinal->Dry

Figure 1: Decision tree for NMP·2HCl purification based on impurity profile.

Solubility Data Reference

SolventNMP[10][14][15]·2HCl SolubilityPiperazine·2HCl SolubilityApplication
Water Very HighVery HighAvoid (Hard to dry)
Methanol High (Hot), Mod. (Cold)ModeratePrimary solvent for dissolution
Ethanol Moderate (Hot), Low (Cold)Low (Hot), Insoluble (Cold)Used to precipitate Piperazine
Isopropanol (IPA) LowInsolubleAnti-solvent for crystallization
Acetone InsolubleInsolubleWash solvent (use with caution)

References

  • Synthesis and Purification of Monosubstituted Piperazines. Source: National Institutes of Health (PMC). Context: Describes the precipitation of piperazine dihydrochloride from reaction mixtures and subsequent recrystallization of derivatives from isopropyl alcohol. URL:[Link]

  • Separation of N-methylpiperazine from mixtures with piperazine.
  • Purification of Piperazine Salts (Recrystallization).

Sources

Technical Support Center: N-Methylpiperazine HCl Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Matrix: The "Triage" Phase

Before adjusting your protocol, you must identify the specific chemical species and your objective. "Solubility issues" usually fall into two opposing categories: failure to dissolve (for reactions/analysis) or failure to precipitate (for purification).

Quick Reference: Species Properties
Chemical SpeciesState (RT)Solubility in Anhydrous EthanolSolubility in WaterPrimary Use Case
N-Methylpiperazine (Free Base) LiquidMiscible MiscibleReactant / Nucleophile
NMP Monohydrochloride (HCl) Solid/OilSoluble (Moderate)SolubleIntermediate
NMP Dihydrochloride (2HCl) Crystalline SolidInsoluble / Very Slight Very SolublePurification / Storage Form
Troubleshooting Decision Tree

TroubleshootingTree Start Identify Issue Issue1 Won't Dissolve in Ethanol Start->Issue1 Solute remains solid Issue2 Won't Precipitate/Crystallize Start->Issue2 Solution remains clear/oily CheckSalt Check Salt Stoichiometry Issue1->CheckSalt CheckWater Check Water Content Issue2->CheckWater IsDi It is Dihydrochloride (2HCl) CheckSalt->IsDi Likely Action1 Switch Solvent: Methanol or EtOH/H2O (9:1) IsDi->Action1 Wet Ethanol is wet (>1% H2O) CheckWater->Wet Dry Ethanol is Anhydrous CheckWater->Dry Action2 Azeotropic Distillation or Add Excess HCl(g) Wet->Action2 Action3 Check Stoichiometry: Are you stuck at Mono-HCl? Dry->Action3

Figure 1: Decision tree for diagnosing solubility anomalies based on salt form and solvent conditions.

Deep Dive Troubleshooting (Q&A)

Scenario A: "I cannot get the solid to dissolve in ethanol for my reaction."

Q1: Why is my N-methylpiperazine HCl sitting at the bottom of the flask despite refluxing? A: You are likely working with the Dihydrochloride (2HCl) salt. While the free base is a liquid and miscible with ethanol, the dihydrochloride salt has a high lattice energy that anhydrous ethanol cannot overcome. The 2HCl salt is chemically designed to be insoluble in ethanol to facilitate purification via precipitation [1].

  • The Fix:

    • Switch to Methanol: The 2HCl salt has significantly higher solubility in methanol due to its higher dielectric constant.

    • Add Water (The "Doping" Method): If you must use ethanol, add 5-10% water (v/v). Water provides the necessary hydration shell to break the ionic lattice.

    • Free Base Liberation: If the salt form is not strictly required for the reaction mechanism, suspend the solid in ethanol and add 2.0 equivalents of a base (e.g., Triethylamine or NaOEt). This will liberate the ethanol-soluble free base and precipitate NaCl/Et3N·HCl (which can be filtered off).[1][2][3]

Q2: I bought "N-methylpiperazine HCl" but the bottle doesn't specify Mono- or Di-. How do I know? A: Check the melting point and pH.

  • Dihydrochloride: Melting point is typically 246-250°C (with decomposition) [2]. A 10% aqueous solution will be strongly acidic (pH ~1-2).

  • Monohydrochloride: Lower melting point (often hygroscopic/undefined). A 10% aqueous solution will be closer to neutral or weakly acidic (pH ~5-6) because the second nitrogen retains some basicity.

Scenario B: "I cannot get the product to crystallize/precipitate."

Q3: I added HCl to my N-methylpiperazine solution in ethanol, but no solid formed. A: This is usually due to Water Content or Incomplete Protonation . Ethanol is hygroscopic. If your ethanol contains even 2-3% water, the high water solubility of NMP-2HCl (>200 g/L) will keep it in solution. Alternatively, if you only added 1 equivalent of HCl, you formed the Monohydrochloride, which is more soluble in ethanol than the Di-salt.

  • The Fix:

    • Ensure Excess HCl: You need >2.2 equivalents of HCl (gas or dissolved in absolute EtOH) to force the equilibrium toward the insoluble 2HCl form.

    • Drying: If the solution is wet, remove solvent via rotary evaporation to a solid/oil residue, then re-suspend in hot anhydrous ethanol.

    • Anti-solvent: Add Diethyl Ether or Acetone to the ethanol solution until it turns cloudy, then cool to 4°C.

Q4: My product crashed out as a sticky oil/goo instead of white crystals. A: This is "oiling out," common with amine salts containing impurities. It occurs when the saturation point is reached at a temperature above the melting point of the solvated impurity-salt complex.[4]

  • The Fix:

    • Reheat: Heat the mixture back to reflux until the oil dissolves.

    • Slow Cool: Turn off the heat source and let the bath cool naturally to room temperature (do not use an ice bath immediately).

    • Seed: Add a single crystal of pure NMP-2HCl at ~40°C.

    • Trituration: If the oil persists, decant the solvent and scratch the oil with a glass rod under fresh diethyl ether.

Standardized Protocols

Protocol A: Purification via Dihydrochloride Precipitation

Use this to purify N-methylpiperazine from reaction mixtures.

  • Dissolution: Dissolve crude N-methylpiperazine oil in 5 volumes of Ethanol (Absolute).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 2.5 equivalents of HCl (4M in Dioxane or Ethanol) dropwise with vigorous stirring.

    • Note: Exothermic reaction. Control temp <20°C to avoid discoloration.

  • Precipitation: A white precipitate (2HCl salt) should form immediately.

  • Aging: Stir at 0°C for 30 minutes to ensure complete conversion of Mono-HCl to Di-HCl.

  • Filtration: Filter under vacuum (Buchner funnel).

  • Wash: Wash the filter cake with cold Ethanol (2x) followed by Diethyl Ether (1x) to remove colored impurities.

  • Drying: Dry in a vacuum oven at 50°C.

Protocol B: Recrystallization of NMP-2HCl

Use this if the precipitated salt is still impure.

ParameterRecommendation
Primary Solvent Methanol (MeOH)
Anti-Solvent Ethanol (EtOH) or Isopropyl Alcohol (IPA)
Ratio 1:3 (MeOH:EtOH)
  • Suspend the crude solid in minimal boiling Methanol (just enough to dissolve).

  • (Optional) Add activated charcoal, stir for 5 mins, and filter hot to remove color.

  • While keeping the solution hot, slowly add Ethanol until a faint turbidity (cloudiness) persists.

  • Add one drop of Methanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C overnight.

Mechanistic Visualization

The following diagram illustrates the solubility equilibrium and how solvent choice shifts the balance between the soluble Mono-species and the insoluble lattice of the Di-species.

SolubilityMechanism cluster_solvents Solvent Effects on 2HCl FreeBase N-Methylpiperazine (Free Base) Liquid Mono Mono-HCl Salt (Protonated N4) Soluble in EtOH FreeBase->Mono + 1 eq HCl (Exothermic) Di Dihydrochloride Salt (Protonated N1 & N4) Lattice Energy > Solvation Mono->Di + 1 eq HCl (Equilibrium Shift) Di->Mono In Water/Wet EtOH (Dissociation) Precipitate Precipitate (Solid) Target Form Di->Precipitate In Anhydrous EtOH (Low Dielectric) Ethanol Ethanol Promotes Lattice Formation Water Water Promotes Solvation (Dissolution)

Figure 2: Reaction and solubility pathway. Note that the second protonation (Mono -> Di) dramatically reduces solubility in organic solvents, triggering precipitation.

References

  • PubChem. (2025).[5] 1-Methylpiperazine dihydrochloride (Compound).[2][5][6] National Library of Medicine. [Link]

  • Reeves, J. R., et al. (1959). Purification of piperazine.[3][4][7][8][9][10] U.S. Patent No.[8] 2,919,275. Washington, DC: U.S. Patent and Trademark Office.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling N-methylpiperazine (corrosive/flammable) or its salts.

Sources

Technical Support Center: Minimizing Bis-Methylated Impurities in N-Methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this because your synthesis of N-methylpiperazine (1-methylpiperazine) has yielded an unacceptable level of 1,4-dimethylpiperazine (bis-methylated impurity) . This is the most common failure mode in this workflow.

The boiling point difference between the desired product (~138°C) and the bis-impurity (~132°C) is dangerously narrow (<6°C), making fractional distillation at the lab scale inefficient and often futile. Therefore, chemical suppression of the second methylation event is the only viable strategy for high-purity applications.

This guide details two validated protocols to solve this:

  • The Kinetic Control Protocol (Excess Reagent): Best for scale-up and cost-efficiency.

  • The Blocking Group Protocol (Boc-Protection): Best for pharmaceutical-grade purity (>99.5%).

Module 1: The Mechanics of Failure (Root Cause Analysis)

FAQ: Why does the reaction not stop at mono-methylation?

Answer: It is a classic case of Competitive Nucleophilicity . In many alkylation conditions (especially with methyl iodide or dimethyl sulfate), the introduction of an electron-donating methyl group makes the resulting secondary amine (in the NMP product) slightly more nucleophilic than the starting piperazine.

Consequently, as soon as a molecule of NMP is formed, it competes with the remaining piperazine for the methylating agent. Without intervention, this leads to a "runaway" reaction where bis-methylation occurs before the starting material is consumed.

Visualization: The Competitive Pathway

The following diagram illustrates the kinetic competition you must disrupt.

ReactionKinetics cluster_problem The Problem: If k2 ≥ k1 Pip Piperazine (Starting Material) Mono N-Methylpiperazine (Target Product) Pip->Mono k1 (Methylation) Bis 1,4-Dimethylpiperazine (Impurity) Mono->Bis k2 (Over-Methylation)

Caption: Kinetic competition between the initial methylation (k1) and the parasitic secondary methylation (k2).

Module 2: Validated Protocols

Protocol A: The "Statistical Flood" Method (High Excess)

Best For: Large-scale synthesis, cost-sensitive projects. Mechanism: By flooding the reaction with a massive excess of piperazine, you statistically force the methylating agent to encounter unreacted piperazine rather than the NMP product.

The Protocol:

  • Stoichiometry: Prepare a reaction vessel with 5.0 equivalents of Piperazine (dissolved in Ethanol or Methanol) vs. 1.0 equivalent of Methyl Halide (MeI or MeCl).

    • Note: Do not use a 1:1 ratio. This guarantees a statistical mix of 25% bis-product.

  • Addition: Add the Methyl Halide dropwise and slowly to the stirring piperazine solution at low temperature (0–5°C).

    • Why: High dilution and low temperature favor the kinetic product (mono) over the thermodynamic or fast-reacting bis-product.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours.

  • Work-up (The Critical Step):

    • Evaporate the solvent.[1]

    • The residue contains NMP, Piperazine salts, and excess Piperazine.

    • Basify with 50% NaOH to liberate the free amines.

    • Distillation: Distill the mixture.

      • Fraction 1: Excess Piperazine (BP ~146°C).

      • Fraction 2: N-Methylpiperazine (BP ~138°C).

    • Crucial Insight: It is much easier to separate NMP (138°C) from Piperazine (146°C) than from Bis-NMP (132°C). The "Flood" method shifts the separation problem to the higher boiling side, which is easier to manage.

Protocol B: The "Boc-Block" Method (Pharma Grade)

Best For: Drug development, high purity (>99.5%), avoiding distillation issues. Mechanism: Uses a protection group (Boc) to physically block the second nitrogen, rendering bis-methylation chemically impossible.

The Protocol:

  • Protection: React Piperazine (excess, 3-4 eq) with Boc-Anhydride (Boc2O, 1 eq) in Dichloromethane (DCM).

    • Result: 1-Boc-piperazine. The excess piperazine prevents di-Boc formation.

    • Purification: Wash with water to remove excess piperazine. 1-Boc-piperazine remains in DCM.

  • Methylation: React 1-Boc-piperazine with Methyl Iodide (1.1 eq) and a base (e.g., K2CO3) in Acetonitrile or DMF.

    • Result: 1-Boc-4-methylpiperazine.

    • Note: Over-methylation creates a quaternary ammonium salt, which precipitates out or stays in the aqueous layer during workup, automatically purifying the mixture.

  • Deprotection: Treat with TFA (Trifluoroacetic acid) or HCl in Dioxane .

    • Result: Pure N-methylpiperazine salt.

  • Liberation: Neutralize with NaOH and extract/distill.

Module 3: Troubleshooting & Purification Logic

FAQ: "I already have a mixture with 15% bis-impurity. Can I save it?"

Answer: Simple distillation will likely fail due to the azeotrope-like behavior and close boiling points. You have two options:

  • Azeotropic Distillation (Industrial Approach): Use Ethylene Glycol as an extractive agent in the distillation column.[2] The glycol interacts preferentially with the piperazine/mono-NMP, altering the relative volatilities and allowing the bis-impurity to be distilled off more effectively [3].

  • The "Salting Out" Trick (Lab Scale): N-methylpiperazine has a free N-H proton; Bis-NMP does not.

    • Derivatize the mixture with an electrophile that reacts only with N-H (e.g., Acetyl Chloride or Benzoyl Chloride) – Warning: This destroys the NMP to purify it, useful only if you need to remove NMP to isolate Bis-NMP, or if you use a reversible group.

    • Better approach: Careful pH adjustment. The pKa values differ slightly. Bis-NMP is generally less polar. Extracting a highly basic aqueous solution with a non-polar solvent (like Hexane) may preferentially pull out the Bis-NMP, leaving the more polar (and potentially H-bonding) Mono-NMP in the aqueous phase, though efficiency varies.

Decision Matrix: Choosing Your Method

MethodSelection Start Start: Define Requirement Purity Is Purity > 99% Required? Start->Purity Scale Is Scale > 100g? Purity->Scale No MethodB Use Protocol B: Boc-Protection Strategy (Guaranteed Selectivity) Purity->MethodB Yes MethodA Use Protocol A: Statistical Excess (5:1) (Cost Effective) Scale->MethodA No (<100g) Industrial Consider Industrial Method: Catalytic Amination (Fixed Bed Reactor) Scale->Industrial Yes (>1kg)

Caption: Decision tree for selecting the optimal synthesis route based on purity and scale requirements.

Comparative Data Table

FeatureDirect Alkylation (1:1 Ratio)Protocol A (5:1 Excess)Protocol B (Boc-Protection)
Bis-Impurity Level High (15-25%)Low (<2%)None (Not possible)
Yield (based on halide) ModerateHighHigh
Atom Economy HighLow (Recycle required)Low (Protection steps)
Purification Difficulty Extreme (Close BP)Moderate (Remove SM)Easy (Phase separation)
Cost Very LowLowHigh

References

  • Organic Syntheses. (2023). Synthesis of 1-Methylpiperazine. Retrieved from

  • BenchChem. (2025).[3][4] A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from

  • US Patent 3,069,331. (1962). Separation of N-methyl piperazine from mixtures thereof with piperazine. Retrieved from

  • ResearchGate. (2013).[1] What are the best conditions to perform monoalkylation in piperazine? Retrieved from

  • Masaryk University. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines. Retrieved from

Sources

Optimizing pH conditions for N-methylpiperazine hydrochloride extraction

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to optimizing pH conditions for the extraction of N-methylpiperazine hydrochloride, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical support center with troubleshooting guides and FAQs in a question-and-answer format to address specific issues encountered during experiments.

Welcome to the dedicated technical support guide for optimizing the extraction of N-methylpiperazine hydrochloride. This document is structured to provide you with not just procedural steps, but a deep understanding of the chemical principles at play, ensuring your ability to troubleshoot and adapt the protocol to your specific needs. We will delve into the critical role of pH in achieving high-purity, high-yield extractions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind pH optimization for N-methylpiperazine hydrochloride extraction?

A1: The extraction of N-methylpiperazine, a basic compound, from an aqueous solution into an organic solvent is governed by its state of ionization, which is directly controlled by the pH of the aqueous phase. N-methylpiperazine has two pKa values, approximately 9.66 and 5.14. The hydrochloride salt exists in its protonated, water-soluble form. To extract it into an organic solvent, we must convert it to its uncharged, free base form, which is more soluble in organic solvents. This is achieved by raising the pH of the aqueous solution above its highest pKa value.

Q2: What is the ideal pH for extracting N-methylpiperazine into an organic solvent?

A2: To ensure at least 99% of the N-methylpiperazine is in its free base form, the pH of the aqueous solution should be adjusted to be at least two pH units above the highest pKa value. Given the highest pKa of N-methylpiperazine is approximately 9.66, the recommended pH for extraction is ≥ 11.66. At this pH, the equilibrium is overwhelmingly shifted towards the un-ionized form, maximizing its partitioning into the organic phase.

Q3: Which type of base should I use to adjust the pH?

A3: A strong base is typically used to ensure a rapid and complete pH shift. The most common choices are sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions (e.g., 1-6 M). It is crucial to add the base slowly and with continuous monitoring using a calibrated pH meter to avoid overshooting the target pH and to manage any potential exothermic reactions.

Q4: How do I select the appropriate organic solvent for extraction?

A4: The choice of solvent is critical and depends on several factors:

  • Polarity: The solvent should be immiscible with water and have a suitable polarity to dissolve the uncharged N-methylpiperazine.

  • Boiling Point: A lower boiling point can facilitate easier removal of the solvent after extraction.

  • Safety: Consider the toxicity and flammability of the solvent.

Commonly used solvents for the extraction of amines like N-methylpiperazine include dichloromethane (DCM), chloroform, and ethyl acetate. A summary of solvent properties is provided in the table below.

SolventBoiling Point (°C)Density (g/mL)Polarity IndexNotes
Dichloromethane39.61.333.1High volatility, good solvent for many amines.
Chloroform61.21.494.1Good solvent, but has health and safety concerns.
Ethyl Acetate77.10.9024.4Less toxic alternative, but can be prone to hydrolysis at high pH.
Toluene110.60.8672.4Good for large scale, higher boiling point.

Q5: Can I perform the extraction at a lower pH?

A5: While technically possible, extracting at a pH lower than the recommended ≥ 11.66 will result in significantly lower extraction efficiency. As the pH approaches the pKa value, a larger fraction of the N-methylpiperazine will remain in its protonated, water-soluble form, leading to poor partitioning into the organic phase and ultimately, a lower yield.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the extraction of N-methylpiperazine hydrochloride.

Problem 1: Low Extraction Yield

Potential Cause Troubleshooting Step Scientific Rationale
Incorrect pH of the aqueous phase Verify the pH of the aqueous layer is ≥ 11.66 using a calibrated pH meter. Add more base if necessary.The N-methylpiperazine must be in its free base form to be extracted into the organic solvent.
Insufficient mixing/agitation Ensure vigorous mixing of the two phases for an adequate amount of time to allow for efficient mass transfer.Proper mixing increases the interfacial surface area between the aqueous and organic layers, facilitating the transfer of the analyte.
Inappropriate solvent selection Consider a different extraction solvent. If using ethyl acetate, be mindful of potential hydrolysis.The solubility of N-methylpiperazine can vary significantly between different organic solvents.
Insufficient volume of organic solvent Perform multiple extractions with smaller volumes of fresh organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).Partitioning is an equilibrium process. Multiple extractions are more efficient at recovering the analyte than a single extraction with the same total volume.

Problem 2: Emulsion Formation at the Interface

Potential Cause Troubleshooting Step Scientific Rationale
High concentration of solutes Dilute the aqueous phase with deionized water.High concentrations can increase the viscosity of the aqueous phase, promoting emulsion formation.
Vigorous shaking Use gentle inversions instead of vigorous shaking to mix the phases.High shear forces can lead to the formation of stable emulsions.
Presence of particulate matter Filter the initial aqueous solution before extraction.Particulates can act as surfactants, stabilizing emulsions.
Emulsion persists Add a small amount of brine (saturated NaCl solution) or a few drops of a demulsifying agent like ethanol.The addition of salt increases the ionic strength of the aqueous phase, which can help to break the emulsion.

Problem 3: Product Contamination

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete phase separation Allow sufficient time for the layers to separate completely. If necessary, centrifuge the mixture.Small droplets of the aqueous phase can be trapped in the organic layer, carrying over impurities.
Carryover of inorganic salts Wash the combined organic extracts with a small amount of brine.The brine wash helps to remove residual water and water-soluble inorganic salts.
Degradation of the product Avoid excessively high temperatures during solvent evaporation.N-methylpiperazine, like many amines, can be susceptible to degradation under harsh conditions.

Section 3: Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of N-Methylpiperazine

This protocol details the steps for extracting N-methylpiperazine from an aqueous solution.

Materials:

  • N-methylpiperazine hydrochloride aqueous solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • pH meter

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Preparation: Transfer the aqueous solution containing N-methylpiperazine hydrochloride to a separatory funnel.

  • pH Adjustment: Slowly add the NaOH solution dropwise while continuously monitoring the pH of the aqueous phase. Continue adding the base until the pH is stable at ≥ 11.66.

  • Extraction: Add a volume of DCM to the separatory funnel. Stopper the funnel and gently invert it multiple times for 2-3 minutes to ensure thorough mixing, periodically venting to release any pressure buildup.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The denser DCM layer will be at the bottom.

  • Collection of Organic Phase: Carefully drain the lower organic layer into a clean, dry flask.

  • Repeat Extraction: Repeat steps 3-5 two more times with fresh portions of DCM to maximize the recovery of the product.

  • Combine and Wash: Combine all the organic extracts and wash them with a small volume of brine to remove residual water and inorganic salts.

  • Drying: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified N-methylpiperazine.

Workflow Diagram:

G cluster_prep Preparation cluster_extraction Extraction Process cluster_purification Purification start Aqueous N-Methylpiperazine HCl Solution ph_adjust Adjust pH to ≥ 11.66 with NaOH start->ph_adjust add_solvent Add Organic Solvent (e.g., DCM) ph_adjust->add_solvent mix Mix and Allow Phases to Separate add_solvent->mix collect_organic Collect Organic Layer mix->collect_organic repeat Repeat Extraction 2x collect_organic->repeat combine Combine Organic Extracts repeat->combine wash Wash with Brine combine->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product Purified N-Methylpiperazine evaporate->product

Caption: Workflow for the liquid-liquid extraction of N-methylpiperazine.

Logical Relationship of pH and Extraction Efficiency:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase protonated N-Methylpiperazine-H+ (Protonated, Water-Soluble) free_base N-Methylpiperazine (Free Base, Less Water-Soluble) protonated->free_base  Increase pH > pKa (≥ 11.66) free_base->protonated  Decrease pH < pKa extracted Extracted N-Methylpiperazine free_base->extracted  Partitions into Organic Solvent

Caption: The effect of pH on the form and extractability of N-methylpiperazine.

Section 4: References

  • PubChem. (n.d.). N-Methylpiperazine. National Center for Biotechnology Information. Retrieved from a URL that provides the pKa values of 9.66 and 5.14. (Note: A direct, stable URL for this specific data point on PubChem can be difficult to link. The data is aggregated from multiple sources within the database.) A representative link is: [Link]

Reducing moisture content in hygroscopic N-methylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling N-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this hygroscopic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning moisture content reduction. The protocols and explanations provided are grounded in established scientific principles to ensure the integrity and reliability of your experimental outcomes.

Introduction to N-Methylpiperazine Hydrochloride

N-methylpiperazine hydrochloride is a piperazine derivative widely used as an intermediate and building block in organic synthesis, particularly in the pharmaceutical industry for manufacturing drugs like cyclizine, meclizine, and sildenafil.[1][2] Its hydrochloride salt form generally enhances solubility in aqueous systems.[3] However, a significant challenge in its application is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][4] Controlling the water content is critical as excess moisture can interfere with reactions, affect stoichiometry, and compromise the stability and quality of the final product.[5]

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and drying of N-methylpiperazine hydrochloride.

Q1: Why is my N-methylpiperazine hydrochloride clumping or appearing wet?

A1: N-methylpiperazine hydrochloride is hygroscopic, readily attracting and holding water molecules from the surrounding air.[1][4] Clumping is a direct result of this moisture absorption, which can occur during storage or brief exposure to ambient humidity. Proper storage in a tightly sealed container with a desiccant is crucial to minimize this issue.[6]

Q2: What is the maximum acceptable moisture content for this compound in my reaction?

A2: The acceptable moisture level is highly dependent on the specific chemical transformation you are performing. Anhydrous reactions, such as certain anionic polymerizations or those involving water-sensitive reagents (e.g., Grignard reagents, organolithiums), may require a moisture content below 0.1%.[5] For less sensitive applications, a higher moisture content may be tolerable. It is best to determine the tolerance of your specific reaction empirically or consult relevant literature.

Q3: Can I use a standard laboratory oven to dry N-methylpiperazine hydrochloride?

A3: While a standard oven can remove water, it is generally not the recommended method. The primary risk is thermal degradation, as uniform temperature control can be challenging.[7][8] Furthermore, without a vacuum, the water vapor is not efficiently removed, potentially leading to incomplete drying. A vacuum oven is the preferred apparatus as it allows for drying at lower temperatures, significantly reducing the risk of decomposition and oxidation.[7][9][10]

Q4: How do I accurately measure the moisture content of my sample?

A4: The gold standard for determining water content in chemical samples is the Karl Fischer (KF) titration.[11] This method is highly specific to water and can provide accurate results from parts-per-million (ppm) to 100% water content.[11][12] For amine hydrochlorides, care must be taken as their basicity can interfere with the KF reagents.[13] Using a buffered KF reagent or adding a weak acid like salicylic or benzoic acid to the solvent can mitigate this issue.

II. Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during the drying process.

Issue 1: The sample is not drying completely, even after extended time in a vacuum oven.

This common problem can stem from several factors related to the equipment setup and the physical state of the sample. The following workflow helps diagnose and resolve the issue.

Caption: Troubleshooting workflow for incomplete drying.

Issue 2: The sample has discolored (e.g., turned yellow or brown) after drying.

Discoloration is often an indicator of thermal degradation. N-methylpiperazine can oxidize and change color at high temperatures.

Root Causes & Solutions:

  • Excessive Temperature: The most likely cause. Reduce the vacuum oven temperature. For many pharmaceutical compounds, drying at lower temperatures for a longer duration is safer and more effective.[7]

  • Oxidation: The presence of residual air in the vacuum oven can lead to oxidation, especially at elevated temperatures.[9][10]

    • Solution: Ensure a deep vacuum is achieved. Consider purging the oven with an inert gas like nitrogen or argon before applying the vacuum.[10] This "vacuum-purge" cycle can be repeated multiple times to remove atmospheric oxygen.

III. Detailed Experimental Protocols

Protocol 1: Drying N-methylpiperazine hydrochloride using a Vacuum Oven

This protocol describes the standard and most reliable method for removing moisture.

Objective: To reduce the moisture content of N-methylpiperazine hydrochloride to an acceptable level for subsequent reactions.

Materials:

  • Hygroscopic N-methylpiperazine hydrochloride

  • Vacuum oven with precise temperature control[14]

  • Vacuum pump

  • Cold trap (recommended)

  • Shallow glass drying dish or watch glass

  • Spatula

  • Desiccator with an active desiccant (e.g., Drierite®, phosphorus pentoxide)

Procedure:

  • Preparation: Place a thin layer of the N-methylpiperazine hydrochloride powder in the drying dish. A thin layer maximizes the surface area exposed to heat and vacuum, accelerating the drying process.

  • Oven Setup: Place the dish in the vacuum oven.

  • Initial Purge (Optional but Recommended): Seal the oven and gently introduce an inert gas (e.g., nitrogen) to displace the air. Evacuate the oven with the vacuum pump. Repeat this purge-evacuate cycle 2-3 times to minimize oxygen.[10]

  • Drying Conditions:

    • Apply a vacuum, aiming for a pressure below 10 Torr.[9]

    • Set the temperature. A conservative starting point is 40-50°C. The temperature should be kept well below the compound's melting point (-6°C for the free base) and decomposition temperature.[2] The lowered pressure significantly reduces the boiling point of water, allowing for efficient removal without high heat.[10]

  • Drying Duration: Dry for 12-24 hours. The exact time will depend on the initial moisture content, sample amount, and oven efficiency.

  • Cooling and Storage:

    • Turn off the heat and allow the oven to cool to room temperature under vacuum.

    • Break the vacuum by slowly introducing an inert gas or dry air.

    • Immediately transfer the dried sample to a desiccator for storage to prevent reabsorption of atmospheric moisture.

ParameterRecommended ValueRationale
Temperature 40-60 °CBalances effective water removal with minimizing thermal degradation risk.[7][9]
Pressure < 10 TorrLow pressure reduces the boiling point of water, enabling efficient drying at lower temperatures.[9][10]
Duration 12-24 hoursEnsures sufficient time for moisture to diffuse out of the solid material.
Atmosphere Vacuum / Inert GasPrevents oxidation and side reactions during heating.[9][10]
Protocol 2: Moisture Content Determination by Karl Fischer Titration

This protocol outlines the steps for accurately quantifying water content.

Objective: To determine the percentage of water (% w/w) in a sample of N-methylpiperazine hydrochloride.

Principle: The Karl Fischer reaction is a quantitative titration based on the oxidation of sulfur dioxide by iodine in the presence of water. For amines, which can alter the pH of the titration medium, buffering is necessary to ensure the reaction proceeds stoichiometrically.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • KF reagent (pyridine-free reagents are recommended for safety and stability)[15]

  • Anhydrous methanol or specialized KF solvent

  • Buffering agent: Salicylic acid or benzoic acid

  • Airtight syringe for sample introduction

  • Analytical balance

Procedure:

  • Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel. If titrating a strongly basic amine, add a buffering agent (e.g., salicylic acid) to the solvent before conditioning.

  • Conditioning (Pre-titration): Start the titrator to titrate any residual moisture in the solvent until a stable, dry baseline (drift) is achieved.

  • Sample Preparation: Accurately weigh a suitable amount of the N-methylpiperazine hydrochloride sample in a sealed container.

  • Sample Introduction: Quickly and carefully add the weighed sample to the conditioned titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically add the KF reagent until all the water from the sample has been consumed and the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the amount of sample added and the volume of KF reagent consumed. The result is typically given as a percentage or in ppm.

Caption: Key steps in Karl Fischer moisture analysis.

IV. References

  • Applications of Vacuum Drying Ovens in the Pharmaceutical Industry. (2025, June 4). Vertex AI Search.

  • How a Vac Oven Can Revolutionize Your Drying Process. (2025, April 14). USA Lab.

  • Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. Guangdong Yuanyao Test Equipment Co.,Ltd..

  • Pharmaceutical | Freeze Drying and Vacuum Ovens. (2020, May 4). Digivac.

  • What's a vacuum oven for? | Differences of drying methods in labs. Rocker.

  • (2S)-2-Methylpiperazine hydrochloride. (2024, August 9). Smolecule.

  • N-Methylpiperazine-d3 hydrochloride. MedChemExpress.

  • drying the water out of hygroscopic crystals. (2007, October 11). Sciencemadness.org.

  • N-methylpiperazine or N-Methyl Piperazine Manufacturers. Muby Chemicals.

  • N-METHYLPIPERAZINE. Ataman Kimya.

  • N-Methylpiperazine Safety Data Sheet. (2020, October 16). Bond Chemicals Ltd.

  • N-METHYLPIPERAZINE GHS Safety Data Sheet. S D FINE- CHEM LIMITED.

  • 1-Methylpiperazine Safety Data Sheet. Thermo Fisher Scientific.

  • N-Methyl-4-piperidinol Safety Data Sheet. (2023, October 27). Sigma-Aldrich.

  • Drying quaternary ammonium compounds. (1981, May 26). Google Patents.

  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.

  • Development of Karl Fischer Reagents. Mitsubishi Chemical Corporation.

  • Water Determination by Karl Fischer Titration. Metrohm Monograph.

  • Water exchange between different hygroscopic salts. (2014, November 25). Sciencemadness.org.

  • 1-Methylpiperazine wiki. Guidechem.

  • What is the best procedure of drying a moisture absorbing salt?. (2021, July 5). ResearchGate.

  • Karl Fischer Titration Guide. Scribd.

  • Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration. Sigma-Aldrich.

  • Karl Fischer titration agent and method. (1988, April 26). Google Patents.

  • N-METHYL PIPERAZINE. LookChem.

Sources

Technical Support Center: N-Methylpiperazine (NMP) HCl Reaction Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE Operator Level: Senior Application Scientist Topic: Thermodynamic Control of N-Methylpiperazine Hydrochloride (NMP·xHCl) Reactions

🛑 EMERGENCY DASHBOARD: Critical Safety Parameters

If you are currently experiencing a thermal event, immediately consult the "Emergency Response" section below.

ParameterCritical LimitAction Threshold
Reaction Temperature Solvent Boiling Point - 10°C

/ min rise
Dosing Rate 0.5 - 1.0 Equivalents / HourStop if

Agitation Vortex required (Slurry suspension)Increase RPM if "crusting" observed
Cooling Jacket

Pre-cool to -10°C before base addition

PART 1: The Thermodynamics of NMP-HCl (The "Why")

The "Double-Exotherm" Trap

Researchers often underestimate NMP-HCl because it is a stable salt. However, using it in synthesis (e.g., SNAr or Amide Coupling) involves two distinct exothermic events that can stack if not managed.

  • Event A: The Neutralization Spike (High Risk) To make NMP reactive, you must strip the HCl using a base (e.g., Et3N, NaOH, K2CO3).

    
    
    
    • Risk: This is a rapid proton transfer. If you dump the base in quickly, the heat release is instantaneous (adiabatic temperature rise), potentially boiling the solvent.

  • Event B: The Nucleophilic Attack (Medium Risk) The liberated NMP reacts with your electrophile (e.g., Acid Chloride).

    • Risk: Slower, but sustained heat generation.

Visualizing the Hazard Pathway

The following logic flow illustrates where the thermal risks occur and how to interrupt them.

NMP_Safety_Flow cluster_control Control Loop Start Start: NMP-HCl Solid Solvent Suspend in Solvent (DCM, Toluene, or Water) Start->Solvent BaseAdd Addition of Base (Critical Step) Solvent->BaseAdd Exotherm1 ⚠ Exotherm 1: Neutralization (Rapid Heat Release) BaseAdd->Exotherm1 FreeBase Free NMP Generated Exotherm1->FreeBase Heat Dissipated Controller Temp Sensor Interlock Exotherm1->Controller Electrophile Add Electrophile (R-Cl / R-COCl) FreeBase->Electrophile Exotherm2 ⚠ Exotherm 2: Coupling (Sustained Heat) Electrophile->Exotherm2 Product Final Product Exotherm2->Product Controller->BaseAdd Stop Feed if T > Limit

Figure 1: Process safety flow for NMP-HCl activation. Note the two distinct red "Exotherm" nodes requiring independent management.

PART 2: Standard Operating Procedure (SOP)

The "In-Situ" Neutralization Protocol

Objective: Safely convert NMP-HCl to NMP and couple it without isolating the unstable free base.

Reagents:

  • N-Methylpiperazine HCl (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Preferred for process safety due to higher BP).

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA). Note: Inorganic bases like K2CO3 create thick slurries that impede heat transfer.

Step-by-Step Workflow:

  • Reactor Prep: Charge NMP-HCl solid and solvent. Start agitation.

    • Checkpoint: Ensure a mobile slurry. If the solid settles, increase RPM. Poor mixing = Hot spots.

  • Cooling: Chill reactor to 0°C to 5°C .

    • Why? This provides a thermal buffer for the neutralization heat.

  • Base Addition (The Critical Step):

    • Add the organic base (e.g., Et3N) dropwise via an addition funnel or dosing pump.

    • Rule of Thumb: Maintain internal temperature

      
      .
      
    • Observation: The slurry appearance will change as NMP-HCl dissolves and Et3N·HCl precipitates (if using DCM).

  • Equilibration: Stir for 30 minutes at 0°C.

    • Validation: Verify pH is basic (wet pH paper > 9).

  • Electrophile Addition:

    • Add the electrophile (dissolved in solvent) slowly.

    • Monitor for the second exotherm.

Data Table: Base Selection & Heat Risks
Base TypeSolubility in DCMHeat ProfileProcess Risk
Triethylamine (Et3N) High (Homogeneous)Sharp, fast exothermLow. Good heat transfer; salt stays suspended.
NaOH (aq) BiphasicHigh (Hydration heat + Neut.)High. Biphasic interface limits reaction; exotherm can delay and surge.
K2CO3 (Solid) Insoluble (Slurry)Slow, CO2 evolutionMedium. CO2 gas generation causes foaming/pressure.

PART 3: Troubleshooting & FAQs

Q1: The reaction mixture has turned into a solid block (seized). What happened?

Diagnosis: Inorganic Salt Precipitation. If you used an inorganic base (like K2CO3) in a non-polar solvent (DCM/Toluene), the byproduct salts (KCl) can form a lattice that seizes the stirrer. The Fix:

  • Immediate: Add a co-solvent (e.g., reaction-compatible alcohol or more solvent) to dilute.

  • Prevention: Use an organic base (DIPEA/TEA) which forms salts that are more soluble or form finer precipitates. Alternatively, use a biphasic system (Water/DCM) so salts dissolve in the aqueous layer.

Q2: I see a temperature spike after I stopped adding the base. Why?

Diagnosis: Delayed Onset (Accumulation). You added the base faster than the reaction could consume it (mixing limited), or the cooling jacket masked the heat initially. When mixing caught up, all the accumulated base reacted at once. The Fix:

  • Protocol: Stop dosing. Maximize cooling.

  • Future: Use "Dose-Control" (see Figure 1). Never dose faster than the consumption rate. Verify mixing efficiency (Reynolds number).

Q3: Can I distill N-methylpiperazine free base to purify it before reaction?

Diagnosis: Stability Risk. The Fix: Avoid if possible. Free NMP is sensitive to oxidation and absorbs CO2 from air to form carbamates [1]. It is safer and more efficient to generate it in situ (as described in Part 2) and react immediately. If distillation is mandatory, it must be done under vacuum and Nitrogen/Argon blanket.

Q4: My yield is low, and I see dimers.

Diagnosis: Thermal Degradation / Uncontrolled Exotherm. High temperatures during the neutralization phase can cause NMP to attack itself or the solvent (if chlorinated). The Fix: Keep the neutralization step strictly


.

PART 4: Advanced Control Logic (Graphviz)

The following diagram illustrates a safe dosing logic for an automated reactor system handling NMP-HCl.

Control_Logic TempSensor Reactor Temp (Tr) Comparator Compare: Tr vs Ts TempSensor->Comparator SetPoint Setpoint (Ts = 10°C) SetPoint->Comparator Pump Dosing Pump (Base Reagent) Comparator->Pump Tr < Ts (Pump ON) Comparator->Pump Tr > Ts (Pump OFF) Cooling Jacket Cooling (Valve Open) Comparator->Cooling Tr > Ts (Max Cooling)

Figure 2: Automated feedback loop for exothermic addition. The pump must physically cut off if the temperature exceeds the setpoint.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7920, 1-Methylpiperazine. Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Standard reference for amine-haloalkane reaction exotherms).
  • American Chemical Society (ACS). (2023).
  • Org. Process Res. Dev. (General reference for amine salt neutralizations in scale-up chemistry). Note: Specific process papers are subscription-walled, but general principles of amine scale-up apply.

Disclaimer: This guide is for informational purposes for qualified personnel only. Always consult the specific Safety Data Sheet (SDS) and perform a Process Safety Assessment (PSA) before scaling up reactions.

Technical Support Center: Overcoming Steric Hindrance in N-methylpiperazine Hydrochloride Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in substitution reactions involving N-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet significant hurdle in their synthetic endeavors. N-methylpiperazine is a crucial building block in medicinal chemistry, and understanding how to effectively incorporate it into sterically congested environments is paramount for the successful synthesis of novel chemical entities.

This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to empower you to overcome these synthetic challenges. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure you are equipped with reliable and actionable insights.

Section 1: Troubleshooting Guide - Low Reaction Yield and Conversion

Low product yield is the most common manifestation of steric hindrance. When a bulky substrate impedes the approach of the N-methylpiperazine nucleophile, the reaction rate slows dramatically, often leading to incomplete conversion. This section addresses the primary experimental variables that can be modulated to overcome this challenge.

Q1: My substitution reaction with a sterically hindered substrate is showing low conversion. What are the primary factors to investigate?

When facing low conversion, a systematic approach to optimizing reaction conditions is crucial. The primary factors to investigate are the choice of solvent, the nature and stoichiometry of the base, the reaction temperature, and the potential for catalytic assistance. Each of these parameters can significantly influence the reaction kinetics and equilibrium. A logical workflow for troubleshooting involves sequentially optimizing these conditions, starting with the solvent and base, which often have the most dramatic impact.

Q2: How do I rationally select a solvent to improve reaction rates in sterically hindered cases?

Solvent selection is critical. For nucleophilic substitution reactions, particularly SNAr (Nucleophilic Aromatic Substitution) and SN2 (Bimolecular Nucleophilic Substitution), polar aprotic solvents are generally preferred. These solvents can solvate the cation of the base (e.g., K⁺ in K₂CO₃) while leaving the anion (the active base) and the nucleophile relatively "bare" and more reactive.

In cases of severe steric hindrance, increasing the solvent polarity and boiling point can be beneficial. High-boiling polar aprotic solvents like DMF (N,N-Dimethylformamide), DMAc (N,N-Dimethylacetamide), NMP (N-Methyl-2-pyrrolidone), and DMSO (Dimethyl sulfoxide) are excellent choices. They allow the reaction to be conducted at higher temperatures, providing the necessary thermal energy to overcome the activation barrier imposed by steric repulsion.[1]

Data Table: Properties of Common Solvents for N-methylpiperazine Substitution

SolventBoiling Point (°C)Dielectric Constant (ε)Polarity
Acetonitrile8237.5Polar Aprotic
Tetrahydrofuran (THF)667.5Polar Aprotic
N,N-Dimethylformamide (DMF)15336.7Polar Aprotic
N-Methyl-2-pyrrolidone (NMP)20232.2Polar Aprotic
Dimethyl sulfoxide (DMSO)18946.7Polar Aprotic
Q3: What is the role of the base in overcoming the activation energy barrier, and how do I choose the right one?

N-methylpiperazine hydrochloride is the salt form and must be neutralized in situ to generate the free N-methylpiperazine, which is the active nucleophile. The choice of base is therefore critical. An appropriate base must be strong enough to deprotonate the N-methylpiperazine hydrochloride but not so strong as to cause unwanted side reactions with the substrate or solvent.

For sterically hindered reactions, a common strategy is to use a non-nucleophilic, hindered base. This prevents the base itself from competing with N-methylpiperazine in the substitution reaction. Examples include:

  • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are frequently used. Cesium carbonate is often more effective due to the higher solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the piperazine.

  • Organic Amine Bases: Hindered tertiary amines like DIPEA (N,N-Diisopropylethylamine) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are excellent choices. They are strong enough to deprotonate the piperazine salt but are too bulky to act as nucleophiles themselves.

It is also important to use a sufficient stoichiometric excess of the base (typically 2-3 equivalents) to ensure that the equilibrium favors the formation of the free piperazine.

Q4: Can temperature be modulated to favor the desired substitution, and what are the trade-offs?

Increasing the reaction temperature is a direct way to provide the system with the energy needed to overcome the steric barrier.[1] Reactions that are sluggish at room temperature or even at 80-100 °C can often be driven to completion at temperatures of 120-150 °C or higher.[2] This is where the choice of a high-boiling solvent becomes critical.

However, high temperatures can also promote side reactions, such as elimination or decomposition of starting materials and products. Therefore, it is a trade-off that must be carefully managed. It is advisable to increase the temperature incrementally and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to find the optimal balance between reaction rate and selectivity.

Q5: Are there catalytic approaches to facilitate the substitution on a hindered center?

For certain types of substitution reactions, particularly SNAr, phase-transfer catalysts can be beneficial. Catalysts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate can facilitate the transfer of the anionic nucleophile into the organic phase, increasing its effective concentration and reactivity.[3]

In some cases, the addition of iodide salts (e.g., NaI, KI) can accelerate SN2 reactions on alkyl halides.[4] The iodide can displace the initial leaving group to form a more reactive alkyl iodide intermediate in situ (Finkelstein reaction), which is then more readily substituted by the N-methylpiperazine.

For substitutions on electron-deficient heteroaromatics, transition metal-free SNAr reactions are common.[5] However, for less activated systems, palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative to direct nucleophilic substitution.[5]

Section 2: Troubleshooting Guide - Side Product Formation and Purification

Even when the desired reaction proceeds, steric hindrance can lead to the formation of undesired side products, complicating purification.

Q6: I'm observing significant elimination side products. How can I suppress this?

Elimination (E2) is a common competing pathway with bimolecular substitution (SN2), especially with sterically hindered substrates and strong bases at elevated temperatures.[1] To favor substitution over elimination:

  • Use a less hindered, more nucleophilic base: While seemingly counterintuitive to the advice in Q3, if elimination is the primary issue, a less sterically demanding base might be necessary. However, a more effective strategy is to use a highly nucleophilic but weakly basic amine.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate can significantly reduce the amount of elimination byproduct.

  • Choose a less polar solvent: In some cases, a less polar solvent can disfavor the transition state of the elimination reaction.

Q7: My desired product is contaminated with N,N'-dimethylpiperazine or other poly-alkylated species. What causes this and how can it be prevented?

The formation of N,N'-dimethylpiperazine is not a direct result of the substitution reaction but rather indicates a potential impurity in the starting N-methylpiperazine. However, if the starting material is piperazine itself, di-substitution is a common problem.[6] To achieve mono-substitution of piperazine, one nitrogen is often protected with a group like Boc (tert-butyloxycarbonyl), which can be removed after the substitution reaction.[7]

Q8: What are some effective purification strategies for separating my sterically hindered product from starting materials?

Purification of sterically hindered products can be challenging due to similar polarities between the product and starting materials.

  • Column Chromatography: This is the most common method. Careful selection of the solvent system is key. A gradient elution from a non-polar to a more polar solvent system can often provide good separation.

  • Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective purification method.[8] Screening different solvents is recommended to find conditions that provide good crystal formation and purity.

  • Acid-Base Extraction: Since the product contains a basic piperazine nitrogen, an acid-base extraction can be used to separate it from non-basic impurities. The product can be extracted into an aqueous acidic phase, washed with an organic solvent to remove impurities, and then the aqueous phase is basified and the product is extracted back into an organic solvent.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Why is N-methylpiperazine hydrochloride used instead of the free base, and how does this impact the reaction?

N-methylpiperazine free base is hygroscopic and can absorb atmospheric CO₂, forming a carbonate salt, which can affect its reactivity and stoichiometry. The hydrochloride salt is a more stable, crystalline solid that is easier to handle and weigh accurately. In the reaction, a base must be added to neutralize the HCl and generate the active nucleophile in situ.

FAQ 2: What are some common protecting group strategies for the substrate to minimize steric clash?

While not always feasible, if the steric hindrance originates from a functional group on the substrate that can be temporarily modified, using a protecting group can be a viable strategy. For example, a bulky hydroxyl or amino group near the reaction center could be protected with a smaller group (e.g., acetyl) to reduce steric hindrance during the substitution, and then deprotected in a subsequent step.

FAQ 3: Can microwave-assisted synthesis be beneficial for these challenging reactions?

Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for overcoming steric hindrance.[6][9][10] Microwave irradiation provides rapid and efficient heating of the reaction mixture, allowing for very high temperatures to be reached in a short amount of time in a sealed vessel.[10] This can dramatically accelerate reactions that are slow under conventional heating and often leads to higher yields and cleaner reaction profiles.[6][9]

FAQ 4: How do I confirm that steric hindrance is the primary issue in my reaction?

A good way to confirm that steric hindrance is the main problem is to run a control experiment with a less sterically hindered analog of your substrate. If the reaction with the less bulky substrate proceeds smoothly under the same conditions, it is a strong indication that steric hindrance is the limiting factor in your original reaction. Computational modeling can also provide insights into the steric environment around the reaction center.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a High-Temperature, Polar Aprotic Solvent Approach
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered substrate (1.0 eq).

  • Add N-methylpiperazine hydrochloride (1.2 - 1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 - 3.0 eq).

  • Add a high-boiling polar aprotic solvent (e.g., DMF, NMP, or DMSO) to achieve a substrate concentration of 0.1 - 0.5 M.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Microwave-Assisted Protocol for Rapid Optimization
  • In a microwave-safe reaction vial, combine the sterically hindered substrate (1.0 eq), N-methylpiperazine hydrochloride (1.5 eq), and a suitable base (e.g., DIPEA, 3.0 eq).

  • Add a microwave-compatible solvent (e.g., DMF, NMP) to achieve a concentration of 0.2 - 1.0 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in Protocol 1.

Section 5: Visualizing the Challenge and Solutions

Diagram 1: The Mechanism of Steric Hindrance in SN2/SNAr Reactions

StericHindrance cluster_SN2 SN2 Reaction cluster_SNAr SNAr Reaction NMP_SN2 N-Methylpiperazine (Nucleophile) TS_SN2 Hindered Transition State NMP_SN2->TS_SN2 Backside Attack Substrate_SN2 Sterically Hindered Alkyl Halide (R-X) Substrate_SN2->TS_SN2 Product_SN2 Substituted Product TS_SN2->Product_SN2 Inversion NoRxn_SN2 No Reaction / Slow TS_SN2->NoRxn_SN2 High Energy Barrier NMP_SNAr N-Methylpiperazine (Nucleophile) Meisenheimer Meisenheimer Complex (Sterically Strained) NMP_SNAr->Meisenheimer Nucleophilic Attack Substrate_SNAr Sterically Hindered Aryl Halide (Ar-X) Substrate_SNAr->Meisenheimer Product_SNAr Substituted Product Meisenheimer->Product_SNAr Leaving Group Expulsion NoRxn_SNAr Slow Formation Meisenheimer->NoRxn_SNAr Destabilized by Sterics

Caption: Steric hindrance increases the energy of the transition state.

Diagram 2: Decision-Making Workflow for Troubleshooting

Caption: A systematic workflow for optimizing hindered reactions.

References

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Vertex AI Search.
  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. (n.d.). ResearchGate.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC.
  • Purification of piperazine. (n.d.). Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • Preparation of n-substituted piperazines. (n.d.). Google Patents.
  • Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. (n.d.). ResearchGate.
  • Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.). Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine. (n.d.). Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications.
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). IRIS-AperTO.
  • Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida Digital Collections.
  • The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. (2025). ResearchGate.
  • Synthesis method of N-methylpiperazine. (n.d.). Google Patents.
  • Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. (2026). ResearchGate.
  • Direct Mono-N-substitution on Piperazine as an Example of an Application of Metal Catalysts Supported on Industrial Weakly Acidic Cation Exchanger Polyacrylate Resins. (n.d.). ResearchGate.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). ResearchGate.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry.
  • How to overcome Steric Hindrance?. (2019). ResearchGate.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online.
  • 1-Methylpiperazine: synthesis, applications and safety. (2023). ChemicalBook.
  • Nucleophilic Substitution Reactions. (n.d.). University of Texas at Dallas.
  • N-METHYLPIPERAZINE. (n.d.). Ataman Kimya.
  • SN2 nucleophilic substitution reaction push and pull transition state. (2024). Stack Exchange.
  • N-Methylpiperazine. (n.d.). Wikipedia.

Sources

Validation & Comparative

H-NMR Spectrum Analysis of N-Methylpiperazine Dihydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-NMR spectrum analysis of N-methylpiperazine hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Directive

N-Methylpiperazine dihydrochloride (CAS: 34352-59-5) is a critical heterocyclic building block in the synthesis of pharmaceutical agents, including fluoroquinolone antibiotics (e.g., levofloxacin) and antipsychotics (e.g., clozapine). In drug development, precise characterization of the salt form is essential to ensure stoichiometry (dihydrochloride vs. monohydrochloride) and purity.

This guide provides an authoritative analysis of the 1H-NMR spectrum of N-methylpiperazine dihydrochloride. Unlike standard spectral libraries that often display the free base, this document focuses on the salt form , highlighting the dramatic chemical shift displacements caused by protonation and solvent effects (D₂O vs. DMSO-d₆).

Chemical Structure & Theoretical Grounding

The spectral behavior of N-methylpiperazine is governed by the protonation state of its two nitrogen atoms.

  • N1 (Methyl-substituted): Tertiary amine, pKa ~ 5.32.

  • N4 (Unsubstituted): Secondary amine, pKa ~ 9.14.

In the dihydrochloride form, both nitrogen atoms are protonated, creating a dicationic species. This introduces strong electron-withdrawing effects, deshielding adjacent protons and shifting signals downfield compared to the free base.

Visualization: Protonation Pathway

Protonation FreeBase Free Base (N-Methylpiperazine) MonoSalt Monohydrochloride (N4 Protonated) FreeBase->MonoSalt + HCl (pKa ~9.1) DiSalt Dihydrochloride (N1 & N4 Protonated) MonoSalt->DiSalt + HCl (pKa ~5.3)

Figure 1: Stepwise protonation of N-methylpiperazine. The dihydrochloride form represents the fully protonated state utilized in this analysis.

Experimental Protocol: Sample Preparation

To obtain reproducible spectral data, strict adherence to solvent selection and pH control is required.

Method A: Analysis in Deuterium Oxide (D₂O)[1][2]
  • Purpose: Routine purity checks, stoichiometry confirmation.

  • Protocol: Dissolve 10-15 mg of the salt in 0.6 mL D₂O.

  • Note: Labile ammonium protons (NH⁺) exchange rapidly with D₂O and will not appear in the spectrum. The residual HDO peak appears at ~4.79 ppm.

Method B: Analysis in DMSO-d₆[2][3][4]
  • Purpose: Observation of exchangeable protons (NH⁺), confirmation of salt formation.

  • Protocol: Dissolve 5-10 mg in 0.6 mL DMSO-d₆. Ensure the solvent is dry to prevent rapid exchange.

  • Note: Acidic protons appear as broad singlets downfield (9.0–11.0 ppm).

Spectral Analysis & Assignments

The following data compares the Free Base (in CDCl₃) with the Dihydrochloride Salt (in D₂O). Note the significant downfield shifts (


) driven by the positive charge on the nitrogen atoms.
Table 1: Comparative Chemical Shifts (ppm)
Proton GroupFree Base (CDCl₃)Dihydrochloride Salt (D₂O)

(Shift)
Multiplicity (Salt)
N-CH₃ 2.26 – 2.303.00 – 3.10 +0.75Singlet (s)
Ring H (N1-CH₂) 2.35 – 2.453.50 – 3.90 +1.30Broad Multiplet
Ring H (N4-CH₂) 2.85 – 2.953.50 – 3.90 +0.80Broad Multiplet
NH / NH⁺ ~1.8 (Broad)Not Visible N/AExchanged (HDO)

*In D₂O, the ring protons of the salt often overlap into a broad multiplet or two closely spaced sets of signals due to rapid conformational averaging and similar electronic environments induced by double protonation.

Detailed Peak Interpretation (D₂O Spectrum)
  • The N-Methyl Singlet (3.00 – 3.10 ppm): This is the diagnostic peak. In the free base, it resonates at ~2.27 ppm.[1] Upon protonation, the positive charge on N1 deshields the methyl protons, shifting them to ~3.0 ppm. This distinct singlet allows for immediate quantification against internal standards.

    • Critical Check: If this peak appears at < 2.5 ppm in D₂O, the sample has likely disproportionated or is not the dihydrochloride salt.

  • The Piperazine Ring Envelope (3.50 – 3.90 ppm): Unlike the free base, which shows two distinct triplets (AA'BB' system), the dihydrochloride salt in D₂O often displays a broadened envelope or two closely overlapping multiplets. This is due to the strong electron-withdrawing nature of both ammonium centers, which pulls all ring protons downfield into a similar chemical shift range.

  • Impurity Profiling (Piperazine): A common impurity is unsubstituted piperazine.

    • N-Methylpiperazine 2HCl: N-Me singlet (~3.0 ppm) + Ring protons.

    • Piperazine 2HCl: No methyl singlet. Single sharp singlet (or tight multiplet) at ~3.59 ppm (8H).

    • Detection: Look for a small singlet at 3.59 ppm sitting on the shoulder of the N-methylpiperazine ring signals.

Comparative Workflow: Salt vs. Free Base vs. Impurities

This decision tree assists in identifying the specific form and purity of the sample based on 1H-NMR features.

Workflow Start Acquire 1H-NMR Spectrum SolventCheck Solvent Used? Start->SolventCheck D2O_Path D2O (Deuterium Oxide) SolventCheck->D2O_Path DMSO_Path DMSO-d6 SolventCheck->DMSO_Path CheckMe Check 2.0 - 3.5 ppm Region D2O_Path->CheckMe Me_Signal Is there a singlet at ~3.0 ppm? CheckMe->Me_Signal Yes_Me Yes: N-Methyl Group Present Me_Signal->Yes_Me No_Me No: Likely Piperazine HCl Me_Signal->No_Me Check_Ring Check Ring Protons (3.5 - 4.0 ppm) Yes_Me->Check_Ring Salt_Confirm Broad/Multiplet ~3.6-3.9 ppm CONFIRMED: N-Me-Pip 2HCl Check_Ring->Salt_Confirm FreeBase_Warn Triplets at ~2.4 & 2.9 ppm? WARNING: Free Base (Check pH) Check_Ring->FreeBase_Warn

Figure 2: Diagnostic workflow for identifying N-methylpiperazine salts versus free base or impurities.

Comparison with Alternatives

When selecting a reagent for synthesis, the choice often lies between the free base and the dihydrochloride salt.

FeatureN-Methylpiperazine (Free Base)N-Methylpiperazine Dihydrochloride
Physical State Liquid (Hygroscopic, fuming)Crystalline Solid (Stable)
NMR Handling Requires CDCl₃ or DMSO; volatile.Dissolves easily in D₂O; non-volatile.
Stoichiometry Difficult to dispense exact moles (liquid).Precise weighing (MW 173.08).
Spectral Clarity Distinct triplets; NH broad.[2][3]Downfield shifts; NH exchanged (cleaner).
Stability Prone to oxidation/carbonation.Highly stable shelf life.

Expert Insight: For quantitative NMR (qNMR) assays, the dihydrochloride salt in D₂O is superior. The non-volatile nature of the salt and the sharp, distinct N-Methyl singlet at 3.0 ppm allow for high-precision integration against an internal standard (e.g., maleic acid or TSP), whereas the free base is prone to evaporation and variable water content.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4][5] Chem. (Data utilized for solvent residual peaks). Retrieved from [Link]

  • Royal Society of Chemistry. Experimental Data for N-methylpiperazine derivatives (Supplement). (Referenced for comparative shift data of piperazine moieties in D₂O). Retrieved from [Link]

  • Masaryk University (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts Characterization. (Referenced for N-Me shift confirmation in quaternary salts). Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Analysis of N-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-methylpiperazine dihydrochloride. In the absence of a comprehensive, publicly available reference spectrum, this guide establishes a robust analytical framework by comparing the target molecule to its parent compounds: piperazine dihydrochloride and N-methylpiperazine (free base). By dissecting the influence of N-methylation and dihydrochlorination on the vibrational modes of the piperazine ring, we present a reliable interpretation of the characteristic spectral features. This document is intended for researchers, analytical chemists, and formulation scientists who require unambiguous identification and characterization of this compound, offering detailed experimental protocols, comparative spectral data, and a discussion of alternative analytical methodologies.

Introduction: The Analytical Challenge

N-methylpiperazine and its salts are crucial building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), including those for antipsychotic, antihistaminic, and anti-cancer applications.[1] The dihydrochloride salt, N-methylpiperazine dihydrochloride (PubChem CID: 2734715), is often preferred in drug development for its improved stability and solubility.[2] Accurate and efficient characterization of this raw material is a non-negotiable aspect of quality control and regulatory compliance.

FTIR spectroscopy is a cornerstone technique for molecular identification, providing a unique "fingerprint" based on the vibrational modes of a molecule's functional groups.[3] However, the spectral features of a complex heterocyclic amine salt are a composite of the parent ring system, its substituents, and the profound effects of protonation. This guide aims to deconstruct the FTIR spectrum of N-methylpiperazine dihydrochloride, providing the causal explanations behind its characteristic peaks to empower scientists with confident and accurate interpretation.

Fundamental Principles: Vibrational Modes in Protonated Piperazines

The FTIR spectrum of N-methylpiperazine dihydrochloride is best understood by considering the transformation from its parent structures. The molecule contains two nitrogen atoms, one secondary and one tertiary, both of which become protonated in the dihydrochloride salt. This induces several key changes compared to the free base:

  • N-H Stretching: The characteristic sharp N-H stretch of the secondary amine (~3300 cm⁻¹) disappears.

  • N-H⁺ Stretching: New, very broad, and strong absorption bands appear in the 2300-3000 cm⁻¹ region. These are characteristic of ammonium salts (R₂N-H₂⁺ and R₃N-H⁺) and are often complex, featuring multiple sub-peaks due to Fermi resonance.[4] Their breadth is a result of strong hydrogen bonding with the chloride counter-ions.

  • C-H Stretching: The aliphatic C-H stretching vibrations of the methyl group and the piperazine ring methylene groups occur just below 3000 cm⁻¹. These can sometimes be obscured by the broad ammonium bands.

  • N-H⁺ Bending: Ammonium bending vibrations appear in the 1600-1500 cm⁻¹ region. These are often sharp and provide a clear indication of protonation.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions from C-H bending (scissoring, wagging, twisting), C-N stretching, and C-C stretching vibrations. Protonation significantly alters the electronic distribution in the ring, causing shifts in these peaks compared to the free base.

Experimental Protocol: Solid-State FTIR Analysis

Accurate FTIR analysis of a solid, crystalline sample like N-methylpiperazine dihydrochloride requires meticulous sample preparation to avoid spectral artifacts. The KBr pellet method is a standard and reliable technique.[1]

Detailed Methodology: KBr Pellet Preparation
  • Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator. Moisture is the primary source of interference, causing broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹.[5]

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the N-methylpiperazine dihydrochloride sample to a fine, consistent powder. This reduces particle size to minimize light scattering.[6]

  • Mixing: Add approximately 150-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The final concentration of the sample in KBr should be between 0.5% and 1.0%.[1][6]

  • Die Loading: Carefully transfer the powder mixture into the collar of a 13 mm pellet press die. Ensure the powder is distributed evenly on the surface of the bottom anvil.

  • Pressing: Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for approximately 2 minutes.[7] This allows the KBr to "cold-flow," encapsulating the sample in a transparent, glass-like disc.

  • Pellet Inspection & Analysis: Carefully extract the pellet from the die. It should be transparent or translucent. Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Visualization of Experimental Workflow

KBr_Pellet_Workflow Figure 1: KBr Pellet Preparation Workflow cluster_prep Preparation cluster_mix Mixing cluster_press Pressing cluster_analysis Analysis Dry_KBr Dry KBr Powder (110°C, 2-4h) Add_KBr Add KBr (200 mg) to Mortar Grind_Sample Grind Sample (1-2 mg) in Agate Mortar Grind_Sample->Add_KBr Mix Thoroughly Mix Sample & KBr Add_KBr->Mix Load_Die Load Powder into Die Set Mix->Load_Die Press Apply Pressure (8-10 tons, 2 min) Load_Die->Press Extract Extract Transparent Pellet Press->Extract Acquire Acquire FTIR Spectrum Extract->Acquire

Caption: Figure 1: KBr Pellet Preparation Workflow

Spectral Analysis and Peak Assignment

The following table outlines the predicted characteristic absorption bands for N-methylpiperazine dihydrochloride, derived from comparative analysis of its structural analogues.

Table 1: Predicted FTIR Peak Assignments for N-methylpiperazine Dihydrochloride

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale & Comments
3100 - 2700Strong, BroadN-H⁺ Stretching (R₂N-H₂⁺ and R₃N-H⁺)The hallmark of an amine salt. This very broad feature is due to strong hydrogen bonding with Cl⁻ ions and obscures the C-H stretching region. The complexity arises from two different types of ammonium groups.
~2980 - 2900MediumAsymmetric/Symmetric C-H Stretching (CH₂ and CH₃)These peaks appear as shoulders on the broad N-H⁺ band. They correspond to the methylene groups of the piperazine ring and the N-methyl group.
~1600 - 1570MediumAsymmetric N-H⁺ Bending (R₂N-H₂⁺)A key diagnostic peak confirming the protonation of the secondary nitrogen. Its position can be sensitive to the hydrogen bonding environment.
~1470 - 1440MediumCH₂ ScissoringBending vibration of the methylene groups in the piperazine ring.
~1420 - 1380Medium-WeakCH₃ BendingSymmetric and asymmetric bending modes of the N-methyl group.
~1200 - 1000Medium-StrongC-N Stretching & C-C StretchingA complex region with multiple overlapping bands corresponding to the stretching of the carbon-nitrogen and carbon-carbon bonds within the heterocyclic ring. Protonation strengthens these bonds, often causing a blue shift.
< 1000VariableRing Deformation, CH₂ Rocking/TwistingThe "fingerprint" region contains vibrations characteristic of the entire molecular skeleton, including the chair conformation of the piperazine ring.

Comparative Analysis: Deconvoluting the Spectrum

Understanding the spectrum of N-methylpiperazine dihydrochloride is best achieved by comparing it to its precursors. This comparison validates the peak assignments in Table 1.

Visualization of Protonation

Caption: Figure 2: Protonation of N-methylpiperazine

Table 2: Comparative FTIR Data of N-methylpiperazine and Related Compounds

CompoundN-H Stretch (cm⁻¹)N-H⁺ Stretch (cm⁻¹)C-H Stretch (cm⁻¹)N-H⁺ Bend (cm⁻¹)Key Fingerprint Features (cm⁻¹)
N-methylpiperazine (Free Base) ~3300 (sharp)N/A2970-2800N/AC-N stretch ~1150-1050.[8]
Piperazine Dihydrochloride N/A3100-2500 (broad)~3000~1580Strong absorptions from ring modes shifted due to symmetry.[9]
N-methylpiperazine Dihydrochloride (Predicted) N/A3100-2700 (broad)~2980-2900~1600-1570Asymmetric ring vibrations due to methyl group substitution.

Discussion of Differences:

  • N-methylpiperazine (Free Base) vs. Dihydrochloride Salt: The most dramatic change is the complete disappearance of the sharp secondary N-H stretch and the appearance of the intense, broad N-H⁺ absorption band. This is the single most definitive piece of evidence for the formation of the dihydrochloride salt.

  • Piperazine Dihydrochloride vs. N-methylpiperazine Dihydrochloride: Both show the characteristic broad N-H⁺ stretch. However, the spectrum of N-methylpiperazine dihydrochloride is expected to be more complex. The presence of the methyl group breaks the D₂h point group symmetry found in piperazine, leading to more active IR vibrational modes. Specifically, additional bands corresponding to CH₃ bending (~1420-1380 cm⁻¹) will be present, and the C-N and ring deformation modes in the fingerprint region will differ in position and intensity.

Alternative & Complementary Analytical Techniques

While FTIR is an excellent tool for rapid identification, a comprehensive characterization often employs multiple techniques.

  • Raman Spectroscopy: This technique also probes molecular vibrations but is based on light scattering rather than absorption. It is complementary to FTIR. While FTIR is highly sensitive to polar bonds (like N-H⁺ and C-N), Raman is more sensitive to non-polar, symmetric bonds (like C-C).[10] For N-methylpiperazine dihydrochloride, Raman would be particularly useful for observing the skeletal C-C vibrations of the ring, which may be weak in the IR spectrum.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information on the chemical environment of each proton and carbon atom, respectively. NMR can confirm the protonation sites and the overall molecular structure with high confidence.

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight.

  • X-Ray Diffraction (XRD): For crystalline solids, XRD provides information about the crystal structure and polymorphic form.

Conclusion

The FTIR spectrum of N-methylpiperazine dihydrochloride is characterized by several key features that allow for its unambiguous identification. The primary evidence of salt formation is the presence of a strong, broad absorption band spanning from approximately 3100 cm⁻¹ to 2700 cm⁻¹, corresponding to the N-H⁺ stretching modes of the two protonated nitrogen atoms. This feature completely replaces the sharp secondary N-H stretch seen in the free base. Additional confirmation is provided by the N-H⁺ bending vibration around 1600-1570 cm⁻¹. The presence of the N-methyl group is confirmed by C-H stretching and bending modes. By using the comparative approach outlined in this guide, researchers can confidently interpret the FTIR spectrum of this important pharmaceutical intermediate, ensuring material identity and quality.

References

  • Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.

  • Northern Illinois University Department of Chemistry and Biochemistry. FT‐IR Sample Preparation.

  • Campopiano, A., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.

  • Shimadzu. KBr Pellet Method.

  • Specac. Making KBr Pellets for FTIR: Step by Step Guide.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride.

  • Gunasekaran, S., et al. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 832-836.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53167, 1-Methylpiperazine.

  • Bruker. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR).

  • Gunasekaran, S., et al. (2008). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate.

  • Imre, G., et al. (2009). Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. PMC.

  • Lab Manager. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?.

  • AZoM. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique.

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.

  • SpectraBase. 1-(3-Chlorophenyl)piperazine HCl - Optional[FTIR] - Spectrum.

  • JASCO Inc. (2022, August 11). Quantitative Analysis of Powdered Solids with FTIR-ATR.

  • NIST. Piperazine dihydrochloride. NIST Chemistry WebBook.

  • Szafran, M., et al. (2003). Crystal structure and vibrational spectrum of N-methylpiperidine betaine hexafluorosilicate. ResearchGate.

  • Mettler Toledo. IR vs Raman Spectroscopy | Advantages & Limitations.

  • LabX. (2018, June 27). Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide.

  • EAG Laboratories. (2022, December 20). FTIR and Raman – Composition and Contamination Analysis.

  • López-Lorente, Á. I., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education.

  • ChemicalBook. PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 spectrum.

  • ChemicalBook. 1-Methylpiperazine(109-01-3)IR1.

  • Thermo Fisher Scientific. Introduction to FT-IR Sample Handling.

  • Panicker, C. Y., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI.

  • Indian Academy of Sciences. Conformers of Piperazine on air-water interface studied by VSFG spectroscopy.

  • NIST. Piperazine, 1-methyl-. NIST Chemistry WebBook.

  • ResearchGate. (2025, December 26). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

  • MDPI. (2023, January 6). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.

Sources

Strategic HPLC Method Development for N-Methylpiperazine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative analysis of HILIC, Ion-Pairing RP, and Derivatization workflows.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

N-methylpiperazine (NMP) hydrochloride presents a classic "analytical blind spot" in pharmaceutical development. As a polar, aliphatic amine lacking a conjugated


-electron system, it exhibits negligible UV absorption above 210 nm. Furthermore, its high polarity (log P 

-1.5) causes it to elute in the void volume of standard C18 columns.

This guide objectively compares three distinct chromatographic strategies to overcome these limitations. While Gas Chromatography (GC) is often the default for volatile amines, HPLC is frequently required for salt forms (hydrochloride) or when analyzing NMP as a genotoxic impurity within a non-volatile API matrix.

The Core Challenge
PropertyAnalytical Implication
Chromophore None (UV

nm). Direct UV detection at 205-210 nm is prone to noise and solvent interference.
Polarity High (Hydrophilic). No retention on C18 without modification.
Basicity High (pKa

9.8). Severe peak tailing due to silanol interactions on silica-based columns.

Methodology Landscape: Comparative Analysis

We evaluate three primary HPLC methodologies. The selection depends heavily on the available detection instrumentation (UV vs. MS/CAD) and the required sensitivity (Limit of Quantitation).

Option A: Ion-Pairing Reversed-Phase (IP-RP)

The Traditional Approach Uses a hydrophobic stationary phase (C18) with an anionic ion-pairing reagent (e.g., alkane sulfonates) in the mobile phase to form a neutral, retainable complex with the cationic NMP.

Option B: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Modern Standard Uses a polar stationary phase (Amide, Silica, or Zwitterionic) with a high-organic mobile phase. Retention is achieved via partitioning into a water-enriched layer on the particle surface and electrostatic interactions.[1]

Option C: Pre-Column Derivatization

The Sensitivity Specialist Chemically modifying NMP with a chromophore (e.g., FMOC-Cl, NBD-Cl) to enable standard UV/Fluorescence detection.

Comparative Performance Matrix
FeatureMethod A: Ion-Pairing (IP-RP) Method B: HILIC (Recommended) Method C: Derivatization
Retention Stability Low (Slow equilibration, drift)High (Rapid equilibration)High
Detection Mode UV 205 nm (Non-specific)MS / CAD / ELSDUV / FLD
Sensitivity (LOD) Poor (~100 ppm)Excellent (< 1 ppm with MS)Excellent (< 1 ppm)
MS Compatibility Incompatible (Non-volatile salts)Ideal (Volatile buffers)Compatible
Throughput MediumHighLow (Prep time required)
Robustness Low (Temperature sensitive)HighMedium (Reaction efficiency varies)

Deep Dive: Experimental Protocols

Protocol 1: The Recommended HILIC Workflow (MS/CAD Compatible)

This method is preferred for its compatibility with advanced detectors and lack of "sticky" ion-pairing reagents that contaminate LC systems.

  • Column: Amide-bonded silica (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid) in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Mode: 15% A / 85% B.

  • Flow Rate: 0.3 mL/min.

  • Detection:

    • Primary: Mass Spectrometry (ESI+, SIM mode at m/z 101.1).

    • Alternative: Charged Aerosol Detector (CAD) or ELSD (Evaporation temp 35°C).

Why this works: The high acetonitrile content induces a water layer on the amide surface. The acidic pH ensures NMP is fully protonated, interacting via cation-exchange with residual silanols (beneficial in HILIC) and hydrophilic partitioning.

Protocol 2: The Ion-Pairing Workflow (UV Only)

Use this only if MS/CAD is unavailable and you are restricted to standard UV detectors.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (20 mM KH₂PO₄, pH 2.5) containing 5 mM Sodium Octanesulfonate (OSA) : Acetonitrile (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 210 nm.

  • Column Temp: 30°C (Critical control required).

Critical Warning: Ion-pairing reagents permanently alter C18 columns. Dedicate a specific column to this method. The low UV wavelength (210 nm) will show negative peaks if the sample solvent does not match the mobile phase exactly.

Visualizing the Development Strategy

Decision Tree for Method Selection

The following diagram illustrates the logical pathway for selecting the optimal method based on laboratory constraints and analytical goals.

MethodSelection Start Start: N-Methylpiperazine Analysis CheckMS Is MS or CAD Detection Available? Start->CheckMS CheckUV Is UV Sensitivity < 10 ppm Required? CheckMS->CheckUV No (UV Only) HILIC RECOMMENDATION: HILIC Mode (Amide Column + Amm. Formate) CheckMS->HILIC Yes (Best Path) Deriv OPTION C: Derivatization (NBD-Cl) + UV/FLD Detection CheckUV->Deriv Yes (Trace Analysis) IPRP OPTION A: Ion-Pairing RP (C18 + Sulfonate + UV 210nm) CheckUV->IPRP No (Assay/High Conc)

Figure 1: Strategic decision tree for selecting the appropriate HPLC mode based on detector availability and sensitivity requirements.

Mechanism of Action: HILIC vs. Ion-Pairing

Understanding why retention occurs is vital for troubleshooting.

Mechanism cluster_HILIC HILIC Mechanism cluster_IP Ion-Pairing Mechanism Analyte N-Methylpiperazine (Cationic, Polar) WaterLayer Water-Rich Layer (on Amide Surface) Analyte->WaterLayer Enters Reagent Octanesulfonate (Anionic Tail) Analyte->Reagent Binds Partition Partitioning (Liquid-Liquid) WaterLayer->Partition Retained Complex Neutral Ion-Pair (Hydrophobic) Reagent->Complex Forms C18 Phase C18 Phase Complex->C18 Phase Adsorbs

Figure 2: Mechanistic comparison. HILIC relies on partitioning into a water layer, while IP-RP relies on forming a hydrophobic complex to interact with C18.

Critical Analysis & Troubleshooting

Why Standard C18 Fails

On a standard C18 column at neutral pH, NMP is protonated and extremely polar. It interacts minimally with the hydrophobic octadecyl chains, eluting near the void volume (


). This results in:
  • Co-elution: Impurities and solvent fronts interfere with the peak.

  • Dewetting: If 100% aqueous mobile phase is attempted to force retention, C18 chains can collapse (dewet), causing loss of retention reproducibility.

The Problem with UV 210 nm

While Method A (Ion-Pairing) is feasible, detection at 210 nm is non-selective. Any organic impurity, buffer impurity, or solvent mismatch will appear as a peak.

  • Self-Validation Step: Inject a blank containing the exact sample solvent. If a negative peak appears at the retention time of NMP, the method is invalid for low-level quantitation.

The HILIC Advantage

HILIC is the superior choice for NMP hydrochloride because:

  • Orthogonality: It separates polar amines from hydrophobic API matrices (which elute in the void or are washed off).

  • Sensitivity: When coupled with MS (SIM mode), the Limit of Detection (LOD) can reach ppb levels, which is impossible with UV 210 nm.

  • Solubility: High organic mobile phases (ACN) are compatible with the solubility profile of many organic APIs, preventing precipitation on-column.

References

  • Alpert, A. J. (1990).[4] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[4] Journal of Chromatography A, 499, 177-196. Link

  • Center for Drug Evaluation and Research (CDER). (2024). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. FDA Guidance. Link

  • Jovanović, M., et al. (2015). Determination of N-methylpiperazine in pharmaceutical drug substances by HILIC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 102, 360-367.
  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • PubChem. (2025). N-Methylpiperazine Compound Summary. National Library of Medicine. Link

Sources

Comparing reactivity of N-methylpiperazine HCl vs Piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists.[1]

Executive Verdict: The Strategic Selection

In medicinal chemistry, the choice between Piperazine HCl and N-Methylpiperazine (NMP) HCl is rarely interchangeable; it is dictated by the structural endpoint and the synthetic route's tolerance for side reactions.[1]

  • Select Piperazine HCl when the target scaffold requires a linker functionality.[1] You intend to functionalize both nitrogen atoms (e.g., connecting two aromatic systems). Caveat: You must actively engineer the reaction conditions to prevent uncontrolled bis-alkylation if only mono-functionalization is the immediate goal.

  • Select N-Methylpiperazine HCl when introducing a terminal solubilizing group .[1] The

    
    -methyl motif is a classic "privileged structure" in kinase inhibitors (e.g., Imatinib, Dasatinib) to improve pharmacokinetic profiles (solubility, metabolic stability).[1] Caveat:  Commercial NMP often contains trace Piperazine, which is more nucleophilic and can lead to high-molecular-weight impurities (dimers) that are difficult to purge.[1]
    

Physicochemical & Reactivity Profile[2][3][4]

The following data synthesizes experimental values to highlight the distinct behaviors of these two heterocycles.

FeaturePiperazine (Free Base)N-Methylpiperazine (Free Base)Impact on Synthesis
Structure Symmetric (

)
Asymmetric (

)
Piperazine has 2 equivalent reactive sites; NMP has 1 dominant nucleophile.
pKa (25°C)

(

amine)


(

amine)

(

amine)
Piperazine is slightly more basic.[1] N-methylation lowers the pKa of the ring system.[1][2][3]
Nucleophilicity High (

amine)
High (

amine) > Low (

amine)
The unmethylated nitrogen in NMP is the primary nucleophile.[1] The methylated nitrogen is sterically hindered.[1]
Salt Stoichiometry Monohydrochloride or DihydrochlorideUsually Dihydrochloride (

)
Critical: You must calculate base equivalents based on the specific salt form (check CoA).[1]
Solubility (Salt) Water (High), MeOH (Mod), Ethers (Low)Water (High), MeOH (Mod), Ethers (Low)Both salts require polar protic solvents or biphasic systems with phase transfer catalysts.[1]

Mechanistic Analysis & Expert Insights

The "Super-Nucleophile" Trap (Impurity Control)

A common failure mode in process chemistry involves the use of NMP containing trace amounts of Piperazine (


).[1]
  • Mechanism: In

    
     or alkylation reactions, the secondary amine of Piperazine is often kinetically superior  to the secondary amine of NMP due to subtle steric and electronic factors.[1]
    
  • Result: Even trace Piperazine reacts first, forming a bis-reactive species that couples two electrophiles, creating a "dimer" impurity (

    
    ) that co-elutes with the product (
    
    
    
    ).[1]
  • Mitigation: Sourcing high-purity NMP is critical.[1] If "dimer" impurities appear, do not assume side-reactions of NMP; suspect Piperazine contamination.[1]

Selectivity Control in Piperazine

When using Piperazine HCl to create a mono-substituted product, statistical probability favors the formation of bis-substituted byproducts if the stoichiometry is 1:1.[1]

  • The "High-Dilution" Fallacy: Dilution helps cyclization, not necessarily mono-selectivity here.[1]

  • The "Excess" Rule: To achieve

    
     mono-selectivity, use 3–5 equivalents  of Piperazine relative to the electrophile.[1] The excess Piperazine acts as both the nucleophile and the proton scavenger, preventing the product (a secondary/tertiary amine) from competing for the electrophile.[1]
    

Experimental Protocols

Protocol A: "Free-Basing" In-Situ (For HCl Salts)

Context: HCl salts are stable but non-reactive nucleophiles.[1] They must be deprotonated to react.[1]

Reagents:

  • Amine HCl Salt (Pip-HCl or NMP-HCl)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.5 equiv)[1]
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Workflow:

  • Suspend the Amine HCl salt in MeCN (0.5 M concentration).

  • Add powdered, dry

    
    .
    
  • Critical Step: Heat to

    
     for 30 minutes before adding the electrophile. This ensures the HCl is neutralized and the free amine is in solution.[1]
    
  • Cool to reaction temperature (usually RT or

    
    ) and add the electrophile.
    
Protocol B: Mono-Arylation of Piperazine ( )

Objective: Synthesize 1-arylpiperazine without bis-arylation.

  • Charge: Dissolve Piperazine (5.0 equiv) in DMSO or NMP (solvent). Note: Using the free base is preferred here to avoid massive salt formation, but if using HCl salt, add 6.0 equiv of DIPEA.[1]

  • Addition: Add the aryl fluoride/chloride (1.0 equiv) slowly over 1 hour at RT.

  • Reaction: Monitor by LCMS. The large excess forces the kinetics toward mono-substitution.[1]

  • Workup:

    • Dilute with water.[1]

    • Extract the product into EtOAc.[1]

    • Purification: The excess Piperazine remains in the aqueous layer (highly water-soluble), providing a clean organic phase containing the mono-aryl product.[1]

Visualizations

Diagram 1: Reactivity Pathways & Selectivity Logic

This diagram illustrates the divergent pathways between NMP and Piperazine, highlighting the risk of polymerization/dimerization in Piperazine if not controlled.[1]

ReactivityComparison cluster_0 Critical Control Point Start_Pip Piperazine (Piz) (2 Reactive Sites) Mono_Piz Mono-Substituted Piz (Secondary Amine Remains) Start_Pip->Mono_Piz Fast (k1) Start_NMP N-Methylpiperazine (NMP) (1 Major Reactive Site) Product_NMP Target Product (Terminal N-Methyl) Start_NMP->Product_NMP Fast (k1) Electrophile Electrophile (E+) (Alkyl Halide / Aryl Halide) Electrophile->Mono_Piz Electrophile->Product_NMP Bis_Piz Bis-Substituted Piz (Dimer/Polymer Risk) Mono_Piz->Bis_Piz Competing Rate (k2) If Piz not in excess Quat_NMP Quaternary Ammonium Salt (Over-alkylation - Rare) Product_NMP->Quat_NMP Very Slow (Steric Hindrance)

Caption: Reaction pathways showing the high risk of bis-substitution for Piperazine compared to the clean mono-functionalization of N-Methylpiperazine.

Diagram 2: Selection Decision Tree

A logic flow for researchers to select the correct amine and salt form.[1]

DecisionTree Start Select Reagent Goal What is the structural goal? Start->Goal Linker Linker / Bridge (-N-C-C-N-) Goal->Linker Connect 2 groups Terminal Terminal Cap (Solubility/PK) Goal->Terminal End of chain Use_Piz Use Piperazine Linker->Use_Piz Use_NMP Use N-Methylpiperazine Terminal->Use_NMP Check_Salt Check Salt Form Use_Piz->Check_Salt Use_NMP->Check_Salt Action_Piz Protocol: Excess (3-5 eq) to prevent dimer Check_Salt->Action_Piz Piz-HCl Action_NMP Protocol: Check Purity (Avoid Piz impurity) Check_Salt->Action_NMP NMP-HCl

Caption: Decision matrix for selecting between Piperazine and NMP based on structural requirements and synthetic risks.

References

  • Basicity and pKa of Piperazines: Khalili, F., Henni, A., & East, A. L. L.[1][3] (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] [Link]

  • Nucleophilicity and Impurity Kinetics: Stirling, M., et al.[1] (2021).[1][4] Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. The Journal of Organic Chemistry, 86(22), 16019–16027.[1] [Link] (Note: This reference documents the specific issue of Piperazine impurities in NMP reacting 15x faster.)

  • Synthetic Applications & Selectivity: Brocklehurst, C. E., et al.[1][5] (2011).[1] The Scale-Up of a Piperazine Alkylation: A Case Study in Process Development. Organic Process Research & Development, 15(6), 1447–1453.[1] [Link]

Sources

A Comparative Guide to Purity Assay Validation for N-methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. N-methylpiperazine, a key building block in the synthesis of numerous pharmaceuticals like cyclizine, meclizine, and sildenafil, is no exception. Its purity can directly impact the quality, safety, and efficacy of the final drug product.[1] This guide provides an in-depth comparison of analytical methods for determining the purity of N-methylpiperazine hydrochloride and a detailed protocol for the validation of a chosen method, grounded in scientific integrity and regulatory expectations.

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[2][3] This is a critical component of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide.[2][3] The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically ICH Q2(R1), which outlines the validation characteristics required for various analytical procedures.[4][5][6][7]

Comparing Analytical Methods for Purity Determination

Several analytical techniques can be employed to assess the purity of N-methylpiperazine hydrochloride. The choice of method depends on factors such as the nature of the expected impurities, the required sensitivity, and the available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution for volatile impurities, suitable for quantifying residual solvents.[8][9][10]Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of impurities, high sensitivity with appropriate detectors (e.g., UV, MS).[1][11]N-methylpiperazine lacks a strong chromophore, potentially requiring derivatization for UV detection.[12]
Titration (Non-aqueous) Quantification of a basic substance (N-methylpiperazine) by reacting it with a standardized acid in a non-aqueous solvent.Simple, cost-effective, suitable for assay of the main component.[13][14][15]Lacks specificity for individual impurities, less sensitive than chromatographic methods.[16][17]
Ion Chromatography Separation of ions and polar molecules based on their affinity to an ion exchanger.Good for ionic impurities and counter-ion analysis, high sensitivity with a conductivity detector.[16]May not be suitable for all organic impurities.
Spectroscopy (NMR, MS) Analysis based on the interaction of the molecule with electromagnetic radiation or its fragmentation pattern.Provides detailed structural information for impurity identification.[18]Primarily qualitative, may require hyphenation with a separation technique (e.g., GC-MS, LC-MS) for quantitative analysis.

For a comprehensive purity assay that can quantify both the main component and its related impurities, a stability-indicating chromatographic method like HPLC or GC is generally preferred. Given the potential for various organic impurities in the synthesis of N-methylpiperazine, a well-validated Gas Chromatography (GC) method with a Flame Ionization Detector (FID) offers a robust and sensitive approach.

Validation of a GC Method for N-methylpiperazine Hydrochloride Purity

The following section details the validation of a hypothetical GC method for the purity determination of N-methylpiperazine hydrochloride, adhering to the principles of ICH Q2(R1).

Experimental Workflow for Method Validation

Caption: Workflow for the validation of an analytical method.

Detailed Experimental Protocol: GC-FID Method

1. Chromatographic Conditions:

  • Column: DB-17 (50% Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1 µm film thickness.[9][10]

  • Carrier Gas: Helium at a flow rate of 2 mL/min.[9][10]

  • Injector Temperature: 250°C.[9][10]

  • Detector (FID) Temperature: 260°C.[9][10]

  • Oven Temperature Program: Initial temperature of 150°C held for 10 minutes, then ramped at 35°C/min to 260°C and held for 2 minutes.[9][10]

  • Injection Volume: 1.0 µL.[9][10]

  • Diluent: Methanol.[10]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve N-methylpiperazine hydrochloride reference standard in methanol to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the N-methylpiperazine hydrochloride sample in methanol to the same concentration as the standard solution.

  • Spiking Solutions: Prepare solutions of known impurities (if available) in methanol.

Validation Parameters and Acceptance Criteria

The following validation parameters are essential to demonstrate that the analytical method is suitable for its intended purpose.[19]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.[4]The peak for N-methylpiperazine should be well-resolved from any impurity peaks and solvent front.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.For assays: 98-102% recovery. For impurities: 80-120% recovery at the specification level.[4]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4]Repeatability (Intra-assay): RSD ≤ 2%. Intermediate Precision (Inter-assay): RSD ≤ 3-5%.[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; Precision at LOQ should be acceptable (e.g., RSD ≤ 20%).[4]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.
Execution of Validation Experiments

1. Specificity:

  • Inject the diluent, a standard solution of N-methylpiperazine, a sample solution, and a spiked sample solution containing known impurities.

  • Rationale: This demonstrates that the diluent and potential impurities do not interfere with the N-methylpiperazine peak, ensuring the method is specific for the analyte.[19]

2. Linearity:

  • Prepare a series of at least five concentrations of the N-methylpiperazine standard solution across the expected range.

  • Inject each concentration in triplicate and plot the average peak area against the concentration.

  • Rationale: This establishes the relationship between concentration and response, which is crucial for accurate quantification.

3. Accuracy:

  • Perform recovery studies by spiking the sample matrix with known amounts of N-methylpiperazine at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze each level in triplicate and calculate the percentage recovery.

  • Rationale: This confirms that the method provides results that are close to the true value, indicating a lack of bias.

4. Precision:

  • Repeatability: Analyze a minimum of six replicate injections of the same sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.[6]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Rationale: This demonstrates the method's consistency and reproducibility under various conditions.

5. LOD and LOQ:

  • Determine the LOD and LOQ based on the signal-to-noise ratio of serially diluted solutions of N-methylpiperazine.

  • Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

  • Rationale: These parameters define the limits of the method's capabilities for detecting and quantifying low levels of the analyte.

6. Robustness:

  • Introduce small, deliberate variations to the method parameters, such as carrier gas flow rate (±10%), initial oven temperature (±5°C), and ramp rate (±1°C/min).

  • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

  • Rationale: This ensures that the method remains reliable during routine use when minor variations in operating conditions may occur.

Relationship Between Validation Parameters

Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Impacts Precision Precision Specificity->Precision Impacts Linearity Linearity Linearity->Accuracy Prerequisite for Range Range Linearity->Range Defines Precision->Accuracy Impacts LOQ LOQ Precision->LOQ Impacts LOD LOD LOQ->LOD Derived from Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability Evaluated by SystemSuitability->Linearity Ensures validity of SystemSuitability->Accuracy Ensures validity of SystemSuitability->Precision Ensures validity of

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of a purity assay for N-methylpiperazine hydrochloride is a meticulous process that underpins the quality and safety of pharmaceutical products.[2][3] While various analytical techniques are available, gas chromatography with flame ionization detection provides a robust and reliable method for quantifying the analyte and its potential impurities. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness according to established guidelines like ICH Q2(R1), researchers and scientists can ensure the generation of consistently reliable data. This not only satisfies regulatory requirements but also upholds the scientific integrity of the drug development process.

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]

  • ICH. Quality Guidelines. [Link]

  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • TGA. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Google Patents.
  • Google Patents.
  • USP. Piperazine. [Link]

  • Google Patents. CN114075152B - Method for preparing N-methyl piperazine.
  • SIELC. Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

  • Chinese Journal of Modern Applied Pharmacy. Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. [Link]

  • Analytical Chemistry. A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • PubChem - NIH. 1-Methylpiperazine | C5H12N2 | CID 53167. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Manasa Life Sciences. N-Nitroso Methyl Piperazine. [Link]

  • Pharma Knowledge Forum. Method of analysis of Piperazine. [Link]

  • British Pharmacopoeia. 1-methylpiperazine - Reference Standards catalogue. [Link]

  • Bond Chemicals Ltd. N-Methylpiperazine Safety Data Sheet. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • SciSpace. Development and validation of a presumptive colour spot test method for the detection of piperazine analogues in seized illicit. [Link]

  • Ostec-Instruments. Determination of MDEA and piperazine content in aqueous amines. [Link]

  • Molecules. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • Analytical Methods. Validated method for the analysis of piperazine drugs. [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

Sources

Introduction: The Criticality of Purity in Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the GC-MS Analysis of Residual Solvents in N-methylpiperazine Hydrochloride

N-methylpiperazine hydrochloride is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antipsychotics and antihistamines.[1] During its synthesis and purification, various organic solvents are employed, which can become trapped in the final crystalline structure of the API. These organic volatile impurities, or residual solvents, offer no therapeutic benefit and can pose a significant risk to patient safety due to their potential toxicity.[2][3][4][5]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3C guidelines, mandate strict control over residual solvents in all pharmaceutical products.[2][6][7] These guidelines classify solvents into three categories based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.

  • Class 2: Solvents to be limited due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential, which should be controlled to levels achievable by Good Manufacturing Practices (GMP).

Therefore, a robust, sensitive, and specific analytical method is not just a quality control requirement but a fundamental component of ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies, focusing on the gold standard—Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)—for the definitive analysis of residual solvents in N-methylpiperazine hydrochloride.

The Method of Choice: Headspace GC-MS

For analyzing volatile organic compounds in a non-volatile solid matrix like N-methylpiperazine hydrochloride, static headspace sampling coupled with gas chromatography is the most suitable technique.[8] The addition of a mass spectrometer as the detector elevates the method from a quantitative tool to a definitive identification system.

Why Headspace Sampling? The Causality Behind the Choice

Directly injecting a solution of N-methylpiperazine hydrochloride into a hot GC inlet would be detrimental. The API is a non-volatile salt that would not vaporize but instead would decompose and deposit within the inlet liner and the front of the analytical column. This leads to rapid system contamination, poor chromatographic performance, and significant instrument downtime.

Headspace sampling elegantly bypasses this issue. The solid API is dissolved in a high-boiling solvent (e.g., Dimethyl Sulfoxide - DMSO) in a sealed vial and heated.[5][9] This process allows the volatile residual solvents to partition into the gas phase (the "headspace") above the liquid sample. A portion of this vapor is then injected into the GC system, ensuring that only the volatile analytes of interest are analyzed, while the non-volatile API matrix remains in the vial.[9]

Why GC-MS? The Synergy of Separation and Identification
  • Gas Chromatography (GC): The GC component separates the complex mixture of residual solvents based on their boiling points and chemical affinity for the column's stationary phase. This separation is crucial for accurately quantifying each solvent without interference from others.[10]

  • Mass Spectrometry (MS): While a Flame Ionization Detector (FID) is a common and robust detector for quantification, it provides no structural information.[11] The mass spectrometer, in contrast, fragments the eluting solvent molecules into a unique pattern of ions—a mass spectrum. This spectrum acts as a chemical fingerprint, allowing for unambiguous identification by comparing it to a spectral library. This specificity is paramount when unexpected peaks appear or when confirming the identity of a solvent is critical for regulatory submission or process troubleshooting.[12][13][14]

Comparative Analysis of Analytical Techniques

While HS-GC-MS is the preferred method for its specificity and sensitivity, it is essential to understand its performance in the context of other available technologies.

Technique Principle Specificity / Identification Sensitivity Analysis Speed Regulatory Acceptance
HS-GC-MS Volatiles are partitioned into headspace, separated by GC, and identified/quantified by their mass spectrum.[13][14]Excellent. Provides positive identification based on mass spectral fragmentation patterns.Excellent. Capable of detecting solvents at low ppm levels required by ICH guidelines.Moderate. Run times are typically 20-30 minutes.[15]High. Widely accepted and often preferred for its definitive identification capabilities.
HS-GC-FID Volatiles are partitioned into headspace, separated by GC, and detected by a flame ionization detector.[8]Limited. Identification is based solely on retention time, which is not unique. Co-elution can lead to misidentification.Excellent. Very robust and sensitive for a wide range of organic compounds.Moderate. Similar run times to GC-MS.High. The most common technique for routine QC testing as described in USP <467>.[15]
SIFT-MS Selected Ion Flow Tube Mass Spectrometry analyzes volatiles directly from headspace without chromatographic separation.[15]Good. Identifies compounds based on their reaction with specific reagent ions.Excellent. Very Fast. Analysis can be completed in seconds to minutes per sample.[15]Emerging. Considered an alternative procedure that requires validation against compendial methods.[15]
MRR Spectroscopy Molecular Rotational Resonance spectroscopy measures the rotational transitions of gas-phase molecules, providing a unique structural fingerprint.[16][17]Excellent. Highly specific, capable of distinguishing between isomers.[16]Good. Fast. Offers rapid, direct quantitation in a single measurement.[16]Emerging. Positioned as a novel, chromatography-free alternative requiring validation.[17]

Experimental Protocol: A Self-Validating HS-GC-MS Method

This protocol is designed to be a self-validating system, incorporating principles from USP General Chapter <1467> for the verification and validation of analytical procedures.[18][19][20]

Materials and Reagents
  • Reference Standards: Certified reference standards of all potential residual solvents (e.g., Class 1, 2, and 3 solvents as per ICH Q3C).

  • Diluent: High-purity, high-boiling point solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Sample: N-methylpiperazine hydrochloride API.

  • Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps.

Standard and Sample Preparation
  • Standard Stock Solution: Prepare a stock solution containing all relevant residual solvents in the chosen diluent. The concentrations should be based on the limits specified in the ICH Q3C guidelines.[2][3]

  • Working Standard Solution (100% Limit Concentration): Dilute the stock solution to the target concentration for each solvent as defined by the pharmacopeia (e.g., USP <467>).[18]

  • Sample Solution: Accurately weigh approximately 100 mg of N-methylpiperazine hydrochloride into a 20 mL headspace vial. Add a precise volume (e.g., 5.0 mL) of the diluent.

  • Spiked Sample Solution (for Accuracy/Recovery): Prepare a sample solution as above, but also add a known amount of the standard stock solution to fortify the sample at the 100% limit concentration.

HS-GC-MS Instrumental Parameters
Parameter Typical Setting Rationale
Headspace Autosampler
Vial Equilibration Temp80 - 105 °CEnsures efficient partitioning of solvents into the headspace. Temperature should be optimized to maximize sensitivity without degrading the sample.[5][13]
Vial Equilibration Time30 - 45 minutesAllows the sample to reach thermodynamic equilibrium between the liquid and gas phases.[5]
Transfer Line Temp110 - 120 °CKept higher than the vial temperature to prevent condensation of analytes.[13]
Gas Chromatograph
GC ColumnDB-624 or equivalent (30m x 0.32mm, 1.8 µm film)A mid-polarity column designed for the separation of volatile organic compounds.[5]
Carrier GasHelium or HydrogenInert gas to carry the analytes through the column.
Inlet Temperature250 °CEnsures rapid vaporization of the injected sample.
Oven ProgramInitial: 40°C (hold 5 min), Ramp: 10°C/min to 240°C (hold 5 min)A temperature gradient to separate solvents based on their boiling points.
Mass Spectrometer
Ion Source Temp230 °CStandard temperature for electron ionization.
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible, library-searchable spectra.
Mass Scan Range35 - 350 amuCovers the mass range for common organic solvents.
System Suitability and Validation
  • Specificity: Inject a blank diluent to ensure no interfering peaks are present at the retention times of the target analytes.

  • Resolution: The working standard solution must show adequate separation between critical pairs (e.g., acetonitrile and methylene chloride as specified in USP <467>).[18]

  • Linearity: Prepare a series of standards (e.g., from 50% to 150% of the limit concentration) and inject them to demonstrate a linear relationship between concentration and instrument response (R² > 0.99).[13]

  • Accuracy & Precision: Inject the spiked sample solution in replicate (n=6). Accuracy is determined by calculating the percent recovery of the spiked amount. Precision is determined by the relative standard deviation (%RSD) of the replicate measurements, which should be <15%.

Workflow Visualization

The following diagram illustrates the complete HS-GC-MS workflow for residual solvent analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh API Sample (e.g., 100 mg) add_diluent 2. Add Diluent (e.g., 5 mL DMSO) weigh->add_diluent seal 3. Seal Vial add_diluent->seal incubate 4. Incubate & Equilibrate (e.g., 80°C for 30 min) seal->incubate inject 5. Inject Headspace Vapor incubate->inject gc_sep 6. GC Separation (DB-624 Column) inject->gc_sep ms_detect 7. MS Detection (Electron Ionization) gc_sep->ms_detect identify 8. Identification (Mass Spectral Library Search) ms_detect->identify quantify 9. Quantification (External Standard Calibration) ms_detect->quantify report 10. Final Report identify->report quantify->report

Caption: HS-GC-MS workflow for residual solvent analysis.

Conclusion

The analysis of residual solvents in N-methylpiperazine hydrochloride is a non-negotiable aspect of pharmaceutical quality control. While several analytical techniques exist, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) stands out as the most authoritative and trustworthy method. Its combination of inert headspace sampling, robust chromatographic separation, and definitive mass spectral identification provides unparalleled confidence in the data.

By offering both precise quantification and unambiguous identification, HS-GC-MS not only ensures compliance with stringent global regulatory standards like ICH Q3C but also provides invaluable insights for process optimization and troubleshooting. For researchers, scientists, and drug development professionals, mastering this technique is essential for guaranteeing the safety and quality of the final pharmaceutical product.

References

  • ICH. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ICH. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Multiple responses optimization in the development of a headspace gas chromatography method for the determination of residual solvents in pharmaceuticals. Acta Poloniae Pharmaceutica, 67(4), 359-368. Retrieved from [Link]

  • Jacq, K., David, F., & Sandra, P. (2008). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. Retrieved from [Link]

  • BrightSpec. (2025, December 9). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 1467 Residual Solvents-Verification of Compendial Procedures and Validation of Alternative Procedures. Retrieved from [Link]

  • Hogendoorn, M., et al. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. Molecules, 28(11), 4478. Retrieved from [Link]

  • Klick, S., et al. (2012). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International, 25(4). Retrieved from [Link]

  • Eurofins. (2019, November 1). Residual Solvents: Alternate Validated Methods. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Residual solvent analysis in cosmetic ingredient using single QMS mode and alternative carrier gases in GC/MS/MS. Retrieved from [Link]

  • USP-NF. (n.d.). 〈1467〉 Residual Solvents—Verification of Compendial Procedures and Validation of Alternative Procedures. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 15). Residual Solvent Testing Methods. Retrieved from [Link]

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • ECA Academy. (2025, March 26). USP-NF Stimuli Article on Analysis of Residual Solvents. Retrieved from [Link]

  • Puranik, S. B., et al. (2009). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. Journal of Pharmaceutical Sciences and Research, 1(3), 1-5. Retrieved from [Link]

  • Myerly, R. C., & Creagh, J. P. (1962). U.S. Patent No. 3,069,331. Washington, DC: U.S. Patent and Trademark Office.
  • Chen, T. K., et al. (2022, April 15). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. Retrieved from [Link]

  • CN101239957A. (2008). Synthesis method of N-methylpiperazine. Google Patents.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • Kourilova, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Retrieved from [Link]

  • Rasanen, J. V., et al. (2000). Analysis of residual solvents in pharmaceuticals with purge-and-membrane mass spectrometry. Journal of Mass Spectrometry, 35(3), 339-345. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Retrieved from [Link]

  • Shimadzu. (n.d.). Method for the analysis of residual solvents in pharmaceuticals. Separation Science. Retrieved from [Link]

Sources

A Comparative Guide to the Quantitative Analysis of N-methylpiperazine Hydrochloride: Potentiometric Titration and Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methylpiperazine and its hydrochloride salt are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The accurate determination of their purity and concentration is a critical aspect of quality control in drug development and manufacturing. This guide provides an in-depth comparison of the classical potentiometric titration method for the assay of N-methylpiperazine hydrochloride against modern chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). By examining the underlying principles, procedural details, and performance characteristics of each method, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

The core of this guide is built upon the principle of providing not just procedural steps, but a thorough understanding of the causality behind experimental choices. Each described protocol is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

The Foundation: Potentiometric Titration

Potentiometric titration remains a robust and widely used method for the assay of basic substances like N-methylpiperazine hydrochloride. This technique relies on the measurement of a potential difference between two electrodes—an indicator electrode and a reference electrode—as a function of the volume of a titrant added. The endpoint of the titration, corresponding to the stoichiometric neutralization of the analyte, is identified by a sharp change in the measured potential.

Principle of the Method

N-methylpiperazine is a diamine, and its hydrochloride salt will react with a strong acid in a neutralization reaction. When dissolved in a suitable solvent, the piperazine nitrogen atoms can be protonated. The titration with a standardized acid, such as perchloric acid or hydrochloric acid, allows for the quantification of the basic amine groups.[1][2] The potential of a pH-sensitive glass electrode is monitored throughout the titration, and the equivalence point is determined from the resulting titration curve.[3]

Experimental Protocol: Potentiometric Titration of N-methylpiperazine Hydrochloride

Materials and Reagents:

  • N-methylpiperazine hydrochloride sample

  • Glacial acetic acid (anhydrous)

  • Perchloric acid, 0.1 N in glacial acetic acid (standardized)

  • Crystal violet indicator solution (optional, for visual endpoint approximation)

  • Potentiometer with a glass pH electrode and a reference electrode (e.g., calomel or Ag/AgCl)[3]

  • Burette, 25 mL, Class A

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of N-methylpiperazine hydrochloride and dissolve it in 50 mL of glacial acetic acid.[2] Glacial acetic acid is used as a solvent to enhance the basicity of the amine, leading to a sharper endpoint.

  • Titration Setup: Place the beaker on a magnetic stirrer, immerse the electrodes in the sample solution, and begin gentle stirring.

  • Titration: Titrate the solution with standardized 0.1 N perchloric acid. Record the potential (in mV) or pH readings after each incremental addition of the titrant. Add the titrant in smaller increments as the potential begins to change more rapidly, indicating the approach of the equivalence point.

  • Endpoint Determination: Continue the titration past the equivalence point. The endpoint is the point of maximum inflection on the titration curve, which can be determined by plotting the potential versus the volume of titrant or by calculating the first or second derivative of the curve.

  • Calculation: Calculate the percentage purity of N-methylpiperazine hydrochloride using the following formula:

    Where:

    • V = Volume of perchloric acid consumed at the endpoint (mL)

    • N = Normality of the perchloric acid solution

    • M = Molecular weight of N-methylpiperazine hydrochloride

    • W = Weight of the sample (g)

    • The factor of 2 accounts for the two basic nitrogen atoms in the piperazine ring.

Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Glacial Acetic Acid Sample->Dissolve Setup Immerse Electrodes & Start Stirring Dissolve->Setup Titrate Titrate with 0.1 N Perchloric Acid Setup->Titrate Record Record Potential vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Data DetermineEP Determine Equivalence Point Plot->DetermineEP Calculate Calculate Purity DetermineEP->Calculate HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis StdPrep Prepare Standard Solutions InjectStd Inject Standards StdPrep->InjectStd SamplePrep Prepare Sample Solution InjectSample Inject Sample SamplePrep->InjectSample AcquireData Acquire Chromatograms InjectStd->AcquireData InjectSample->AcquireData CalCurve Generate Calibration Curve AcquireData->CalCurve Standard Data Quantify Quantify Analyte AcquireData->Quantify Sample Data CalCurve->Quantify GC_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_analysis Data Analysis SampleConvert Convert Salt to Free Base & Extract SamplePrep Prepare Sample with Internal Standard SampleConvert->SamplePrep StdPrep Prepare Standards with Internal Standard InjectStd Inject Standards StdPrep->InjectStd InjectSample Inject Sample SamplePrep->InjectSample AcquireData Acquire Chromatograms InjectStd->AcquireData InjectSample->AcquireData CalCurve Generate Calibration Curve AcquireData->CalCurve Standard Data Quantify Quantify Analyte AcquireData->Quantify Sample Data CalCurve->Quantify

Sources

Safety Operating Guide

N-methylpiperazine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Proper Disposal of N-methylpiperazine Hydrochloride

Foreword: Beyond Compliance, A Culture of Safety

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond the confines of a reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of scientific integrity and a cornerstone of a robust safety culture. This guide provides a detailed, procedural framework for the proper disposal of N-methylpiperazine hydrochloride. Our objective is to move beyond a simple checklist, offering instead a deep-seated understanding of the causality behind these critical procedures. As scientists, we recognize that true safety is achieved not by rote memorization, but by understanding the principles that govern our actions.

Hazard Profile Analysis: Understanding the "Why"

N-methylpiperazine hydrochloride, while a valuable building block in pharmaceutical synthesis, possesses a distinct hazard profile that mandates its classification as regulated hazardous waste. Understanding these intrinsic properties is the first step toward safe handling and disposal.

  • Corrosivity: The parent compound, N-methylpiperazine, is a strong base that can cause severe skin burns and eye damage.[1][2] The hydrochloride salt is acidic and can also cause significant irritation and damage to skin and eyes upon contact. This corrosive nature dictates the necessity for durable, compatible waste containers and robust Personal Protective Equipment (PPE).

  • Toxicity: The compound is classified as toxic if inhaled and harmful if it comes into contact with the skin.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects, making its release into the environment a significant concern. This ecological hazard underscores the absolute prohibition of drain disposal.

  • Reactivity: N-methylpiperazine hydrochloride is incompatible with strong oxidizing agents and strong acids.[3][4] Mixing with incompatible materials can lead to violent reactions, gas evolution, or heat generation, posing a significant safety risk in a waste container.

These characteristics are not just data points on a Safety Data Sheet (SDS); they are the scientific rationale for every step that follows. The legal framework governing hazardous waste is built upon this foundational understanding of chemical risk.

Hazard Classification Description Primary Disposal Implication
Skin Irritation (Category 2)Causes skin irritation.Mandates use of chemical-resistant gloves and lab coats.
Serious Eye Damage (Category 1)Causes serious eye damage.Requires safety goggles or face shield.
Aquatic Hazard (Chronic, Cat. 2)Toxic to aquatic life with long-lasting effects.Prohibits sewer/drain disposal.
IncompatibilitiesReacts with strong oxidizing agents and acids.[4]Requires strict waste segregation.

The Regulatory Imperative: RCRA and the "Cradle-to-Grave" Doctrine

In the United States, the disposal of chemical waste like N-methylpiperazine hydrochloride is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] The central tenet of RCRA is the concept of "cradle-to-grave" responsibility.[7][8] This principle holds that the generator of the waste—your laboratory—is legally responsible for its safe management from the moment it is created until its final, environmentally sound disposal, even after it has been handed over to a disposal contractor.[7][8]

Compliance involves several key duties:

  • Waste Determination: The generator must determine if their waste is hazardous.[9] Based on its profile, N-methylpiperazine hydrochloride waste is classified as hazardous.

  • Proper Management: Generators must manage the waste onsite in a way that minimizes risks to human health and the environment.[7] This includes proper labeling, storage, and segregation.

  • Documentation: Every shipment of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest, which creates a paper trail and ensures chain of custody.[7]

Understanding this legal framework is crucial; it transforms disposal from a simple janitorial task into a documented, regulated process for which you and your institution are ultimately accountable.

Operational Protocol for Disposal

The following step-by-step protocol provides a self-validating system for the safe and compliant disposal of N-methylpiperazine hydrochloride waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE. The causality is direct: to prevent exposure to a substance known to cause severe skin and eye damage.

  • Eye Protection: Tightly fitting safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl or Nitrile rubber). Always inspect gloves for tears or holes before use.

  • Body Protection: A laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

Step 2: Waste Segregation - The Principle of Non-Reaction

This is the most critical step for preventing dangerous reactions within a waste container. N-methylpiperazine hydrochloride waste must be kept separate from incompatible materials.

  • Segregate from Oxidizers: Do not mix with substances like nitrates, peroxides, or permanganates.

  • Segregate from Strong Acids: Keep separate from acids such as sulfuric acid or nitric acid.[4]

  • Segregate Solids from Liquids: Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.[10]

Step 3: Container Selection and Labeling

The container serves as the primary barrier between the hazardous waste and the environment.

  • Container Choice: Use a container made of a material compatible with N-methylpiperazine hydrochloride, such as high-density polyethylene (HDPE). The container must be in good condition, free from leaks or damage, and have a secure, leak-proof screw cap.[11][12]

  • Mandatory Labeling: The moment the first drop of waste enters the container, it must be labeled.[12][13] The label must be clearly legible and include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "N-methylpiperazine hydrochloride" (no formulas or abbreviations)

    • The approximate percentage of each component if it's a mixture.

    • The accumulation start date (the date the first waste was added).

Step 4: Satellite Accumulation Area (SAA) Management

The SAA is the designated location in the lab where waste is collected at or near its point of generation.[12][13]

  • Location: The SAA must be under the direct control of the laboratory personnel generating the waste.[13]

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[12][13] Never leave a funnel in an open waste container.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the container must be moved to a central storage area within three days.[12]

  • Weekly Inspections: Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.[13]

Step 5: Arranging for Final Disposal

Laboratory personnel should never attempt to dispose of hazardous waste themselves.

  • Contact EH&S: When your waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[13]

  • Provide Information: Be prepared to provide details about the waste's composition and volume to the EH&S team.[14] They will handle the final packaging, manifesting, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal from the laboratory.

cluster_LabOperations In-Lab Procedures cluster_Disposal Disposal Coordination Gen Step 1: Waste Generation (N-methylpiperazine HCl) PPE Step 2: Don PPE (Goggles, Gloves, Coat) Gen->PPE Before Handling Segregate Step 3: Segregate Waste (Avoid Incompatibles) PPE->Segregate Container Step 4: Select & Label Container ('Hazardous Waste', Name, Date) Segregate->Container Accumulate Step 5: Accumulate in SAA (Keep Closed, Inspect Weekly) Container->Accumulate Full Container >90% Full? Accumulate->Full Full->Accumulate No EHS Step 6: Contact EH&S (Schedule Pickup) Full->EHS Yes Pickup Step 7: EH&S Pickup (Waste Manifested & Removed) EHS->Pickup

Caption: Workflow for the compliant disposal of N-methylpiperazine hydrochloride.

Decontamination and Spill Management

Empty Container Decontamination

Empty containers that once held N-methylpiperazine hydrochloride must still be managed properly.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol).[10][14]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.

  • Deface Label: Completely remove or deface the original chemical label.[10][14]

  • Final Disposal: Once decontaminated, the container can typically be disposed of in the appropriate glass or plastic recycling bin. Consult your institutional policy.

Spill Response

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Immediately alert everyone in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[15]

  • Containment: For small, manageable spills, use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb a flammable substance.

  • Collection: Wearing full PPE, carefully collect the absorbent material and contaminated debris. Place it in a designated, labeled hazardous waste container.

  • Contact EH&S: Report the spill to your EH&S department, regardless of size. They will provide further guidance and manage the disposal of the spill cleanup materials.

Conclusion: A Commitment to Excellence

The proper disposal of N-methylpiperazine hydrochloride is a non-negotiable aspect of responsible research. By understanding the chemical's inherent hazards, adhering to the regulatory framework, and meticulously following the operational protocols outlined in this guide, you contribute to a safer laboratory environment, ensure institutional compliance, and protect the broader ecosystem. This commitment to procedural excellence is a hallmark of a trustworthy and authoritative scientific enterprise.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Sciforce. (2020, October 16). N-Methylpiperazine Safety Data Sheet.
  • ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • North Carolina Department of Environmental Quality. Hazardous Waste Management – Selected RCRA Regulations Fact Sheet.
  • HazChem Environmental. RCRA: Resource Conservation & Recovery Act.
  • Sigma-Aldrich. (2023, October 27). N-Methylpiperazine dihydrochloride Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Fisher Scientific. (2025, December 18). 2-Methylpiperazine Safety Data Sheet.
  • Sdfine. n-methylpiperazine Safety Data Sheet.
  • Ataman Kimya. N-METHYLPIPERAZINE.
  • Muby Chemicals. (2025, December 15). N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS GHS MSDS Sheet.
  • Acros Organics. (2025, December 18). 1-Methylpiperazine Safety Data Sheet.
  • CDH Fine Chemical. material safety data sheet sds/msds.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.

Sources

Personal protective equipment for handling N-methylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) for Handling N-Methylpiperazine Hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide

Critical Hazard Context & Risk Assessment

N-Methylpiperazine Hydrochloride (typically the dihydrochloride salt, CAS: 34352-59-5) presents a distinct risk profile compared to its free base liquid counterpart. While the salt is a solid and less volatile, it is a potent sensitizer and irritant that can cause severe ocular damage.

Crucial Safety Distinction:

  • The Solid Salt (Hydrochloride): Primary risks are inhalation of dust (respiratory sensitization) and contact dermatitis. It is hygroscopic and acidic.

  • The Solution/Free Base: If the salt is neutralized (e.g., with NaOH) or dissolved in organic bases, it liberates N-methylpiperazine (free base) , which is flammable , corrosive , and toxic by inhalation .

Hazard Snapshot:

  • H315: Causes skin irritation.[1]

  • H319/H318: Causes serious eye irritation/damage.[2]

  • H335: May cause respiratory irritation.[1]

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.

PPE Selection Framework

Do not rely on a "one-size-fits-all" approach. Select PPE based on the state of the matter (Solid vs. Solution).

A. Eye & Face Protection[1][2][3][4][5][6]
  • Standard Handling (Weighing/Transferring Solid):

    • Requirement: Chemical safety goggles (ANSI Z87.1 compliant).

    • Why: Safety glasses with side shields are insufficient for fine powders that can bypass the shield gaps and react with eye moisture to form an acidic solution.

  • High-Risk Operations (Large Scale/Solutions):

    • Requirement: Face shield worn over goggles.

    • Why: Protects against splashes during dissolution or neutralization steps where heat/gas evolution may occur.

B. Hand Protection (Glove Compatibility)

The hydrochloride salt is corrosive to tissue but does not permeate gloves as aggressively as the liquid free base. However, once in solution, breakthrough times change.

Glove Compatibility Table

MaterialThickness (mil)Protection Level (Solid Salt)Protection Level (Aqueous Solution)Protection Level (Free Base Liquid)
Nitrile 4 - 6Excellent (Recommended)Good (Splash protection)Fair (Degrades quickly; change immediately)
Latex 4 - 6Poor (Not Recommended)Poor (Permeable to sensitizers)Poor
Butyl Rubber >10Excellent Excellent Excellent (Mandatory for free base handling)
Neoprene >5Good Good Good
  • Protocol: Double-gloving (Nitrile over Nitrile) is standard for weighing to allow the outer glove to be stripped immediately if contaminated, preventing spread to balances and door handles.

C. Respiratory Protection
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood .

  • PPE (Secondary): If hood work is impossible (e.g., equipment maintenance), use a Full-face respirator with P100 cartridges (for dust) or Multi-gas/Vapor cartridges (if free base is present).

    • Note: N95 masks are insufficient for piperazine sensitizers as they do not seal perfectly against facial hair or movement.

Operational Workflow: Safe Handling Protocol

Scenario 1: Weighing & Transferring Solids
  • Pre-Check: Verify fume hood airflow (>100 fpm).

  • Donning: Put on lab coat, goggles, and double nitrile gloves.

  • Static Control: Use an antistatic gun or ionizer if the powder is static-prone (common with dry hydrochlorides) to prevent "jumping" of particles.

  • Transfer: Use a disposable spatula. Do not return excess chemical to the stock container.

  • Decontamination: Wipe the balance area with a wet paper towel (water solubilizes the salt) before removing the outer pair of gloves.

Scenario 2: Dissolution & Neutralization
  • Caution: Adding N-methylpiperazine HCl to water is endothermic (absorbs heat), but neutralizing it with base is exothermic .

  • Step: Add the salt to the solvent slowly.

  • Step: If adjusting pH to >9, treat the solution as if it contains the toxic free base . Switch to thicker Nitrile or Butyl gloves.

Decision Logic: PPE & Handling

PPE_Decision_Tree Start Start: Handling N-Methylpiperazine HCl State What is the physical state? Start->State Solid Solid (Powder/Crystal) State->Solid Solution Solution / Liquid State->Solution Solid_Risk Risk: Dust Inhalation & Irritation Solid->Solid_Risk Sol_Type Is pH > 9 (Basic)? Solution->Sol_Type Solid_PPE PPE: Goggles + Double Nitrile Gloves Control: Fume Hood Solid_Risk->Solid_PPE Acidic No (Acidic/Neutral) Sol_Type->Acidic Basic Yes (Free Base Present) Sol_Type->Basic Acidic_PPE PPE: Goggles + Nitrile Gloves Risk: Skin/Eye Irritation Acidic->Acidic_PPE Basic_Risk Risk: Corrosive, Volatile, Toxic Vapor Basic->Basic_Risk Basic_PPE PPE: Face Shield + Butyl Gloves Control: Fume Hood MANDATORY Basic_Risk->Basic_PPE

Figure 1: Decision tree for selecting PPE based on physical state and pH conditions.

Emergency Response & Disposal

Spill Response
  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels to dampen.

    • Scoop into a bag.

    • Clean surface with water and soap.[1][3]

  • Solution Spill:

    • Absorb with inert material (vermiculite or sand).

    • Do not use sawdust (potential reaction with oxidizers/acids).

    • Place in a sealed container labeled "Hazardous Waste - Corrosive/Toxic".

Waste Disposal

Piperazine derivatives are strictly regulated and must not be poured down the drain.[4] They are often toxic to aquatic life and can disrupt water treatment bacteria.

Disposal Workflow

Disposal_Workflow Waste Waste Generation Type Waste Type Waste->Type Solid_Waste Solid Waste (Contaminated Gloves/Powder) Type->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquor/Rinses) Type->Liquid_Waste Bag Double Bag in Clear Poly Bag Solid_Waste->Bag Bottle Collect in HDPE/Glass Screw-top Container Liquid_Waste->Bottle Label Label: 'N-Methylpiperazine HCl' Hazard: Irritant/Corrosive Bag->Label Bottle->Label EHS Handover to EHS/HazMat NO DRAIN DISPOSAL Label->EHS

Figure 2: Workflow for the segregation and packaging of chemical waste.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-Methylpiperazine dihydrochloride. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Methylpiperazine derivatives. Retrieved from

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-Methylpiperazine dihydrochloride.[5] Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.